molecular formula C41H64N7O18P3S B15550275 15-keto-ETE-CoA

15-keto-ETE-CoA

Cat. No.: B15550275
M. Wt: 1068.0 g/mol
InChI Key: FMJJHBYFPWVAAF-WUNWMFABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-oxo-ETE-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 15-oxo-ETE. It has a role as a human xenobiotic metabolite. It is an enone, a long-chain fatty acyl-CoA, an oxo-fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is functionally related to a 15-oxo-ETE. It is a conjugate acid of a 15-oxo-ETE-CoA(4-).

Properties

Molecular Formula

C41H64N7O18P3S

Molecular Weight

1068.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenethioate

InChI

InChI=1S/C41H64N7O18P3S/c1-4-5-15-18-29(49)19-16-13-11-9-7-6-8-10-12-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h6-7,10-13,16,19,27-28,30,34-36,40,52-53H,4-5,8-9,14-15,17-18,20-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b7-6-,12-10-,13-11-,19-16+/t30-,34-,35-,36+,40-/m1/s1

InChI Key

FMJJHBYFPWVAAF-WUNWMFABSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation and Biological Context of 15-keto-Eicosatetraenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and metabolic context of 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA). This molecule, an activated thioester of the eicosanoid 15-keto-eicosatetraenoic acid (15-keto-ETE), is positioned at a critical juncture of lipid signaling pathways. Understanding its precise structure and the biochemical processes governing its formation and potential downstream activities is paramount for researchers investigating inflammation, cell proliferation, and related pathological states. This document outlines the constituent components of this compound, provides detailed hypothetical protocols for its enzymatic synthesis and analysis, and presents a visual representation of its biosynthetic pathway.

The Molecular Architecture of this compound

This compound is a complex biomolecule formed through the conjugation of two key moieties: the eicosanoid 15-keto-ETE and the ubiquitous metabolic cofactor, Coenzyme A (CoA).

15-keto-Eicosatetraenoic Acid (15-keto-ETE)

15-keto-ETE, also known as 15-oxo-ETE, is a derivative of arachidonic acid.[1] It is an oxoicosatetraenoic acid characterized by a 20-carbon chain with four double bonds and a ketone group at the 15th carbon position.[1] The systematic IUPAC name for the most common isomer is (5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid.[1]

Coenzyme A (CoA)

Coenzyme A is a pivotal molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[2] Its structure is comprised of several key components: β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.[3][4] The reactive portion of the molecule is the thiol (sulfhydryl) group (-SH) on the β-mercaptoethylamine unit, which is responsible for forming thioester linkages with acyl groups.[4][5]

The Thioester Linkage: Formation of this compound

The formation of this compound involves the creation of a high-energy thioester bond between the carboxyl group of 15-keto-ETE and the sulfhydryl group of Coenzyme A.[5] This activation step is crucial as it renders the 15-keto-ETE molecule more reactive and primed for subsequent enzymatic reactions, such as transfer to other molecules or further metabolic processing.

Table 1: Physicochemical Properties of 15-keto-ETE and Coenzyme A

Property15-keto-Eicosatetraenoic Acid (15-keto-ETE)Coenzyme A (CoA)
Molecular Formula C₂₀H₃₀O₃C₂₁H₃₆N₇O₁₆P₃S
Molecular Weight 318.4 g/mol [1]767.5 g/mol
Key Functional Groups Carboxylic acid, Ketone, AlkeneThiol, Amide, Phosphate (B84403), Adenosine
Solubility Soluble in organic solventsSoluble in water

Biosynthesis of 15-keto-ETE

The formation of 15-keto-ETE is a multi-step enzymatic process originating from arachidonic acid. This pathway involves key enzymes from the cyclooxygenase (COX) or lipoxygenase (LOX) families, followed by the action of a dehydrogenase.

The metabolic cascade begins with the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by either cyclooxygenase-2 (COX-2) or 15-lipoxygenase (15-LOX).[1] This unstable intermediate is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[6] The final step in the formation of 15-keto-ETE is the oxidation of the hydroxyl group at the 15th position of 15-HETE, a reaction catalyzed by the NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][3][7][8]

Figure 1: Biosynthetic pathway of 15-keto-ETE from arachidonic acid.

Experimental Protocols

The following sections provide detailed hypothetical methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for the synthesis of other acyl-CoA thioesters and the analysis of eicosanoids.[2][4][9][10]

Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between 15-keto-ETE and Coenzyme A.

Materials:

  • 15-keto-ETE

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar source)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727)

  • Water, HPLC grade

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2.5 mM Coenzyme A

    • 0.1% Triton X-100

    • 0.5 mg/mL BSA

    • 1 mM 15-keto-ETE (dissolved in a minimal volume of ethanol)

    • Acyl-CoA Synthetase (e.g., 0.1 units)

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 10% trichloroacetic acid.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the this compound with methanol.

  • Solvent Evaporation: Evaporate the methanol from the eluate under a stream of nitrogen.

  • Storage: Resuspend the purified this compound in an appropriate buffer and store at -80°C.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.[10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dilute the purified this compound sample in the initial mobile phase.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The precursor ion will be the molecular ion [M-H]⁻, and product ions will correspond to fragments of the molecule (e.g., the 15-keto-ETE moiety and fragments of Coenzyme A).

Table 2: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundCalculatedFragment of CoAFragment of 15-keto-ETE

Note: The exact m/z values would need to be determined experimentally.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its final analysis.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 15-keto-ETE + CoA + ATP Enzymatic_Reaction Acyl-CoA Synthetase Incubation @ 37°C Reactants->Enzymatic_Reaction Termination Reaction Termination Enzymatic_Reaction->Termination SPE Solid Phase Extraction (C18) Termination->SPE Evaporation Solvent Evaporation SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 2: Workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a structurally intricate and biologically significant molecule. Its formation represents a key activation step for the eicosanoid 15-keto-ETE, positioning it for further metabolic roles. The methodologies outlined in this guide provide a robust framework for its synthesis and analysis, enabling researchers to further investigate its function in health and disease. A deeper understanding of the pathways involving this compound holds promise for the development of novel therapeutic interventions targeting inflammatory and proliferative disorders.

References

The 15-Keto-Eicosatetraenoyl-CoA Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Eicosanoid Pathway with Implications for Cellular Signaling and Disease

This technical guide provides a comprehensive overview of the biosynthesis of 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA), a metabolite of arachidonic acid. This document is intended for researchers, scientists, and drug development professionals interested in the intricate network of lipid signaling pathways. We will delve into the established enzymatic steps leading to the formation of 15-keto-ETE and explore the proposed subsequent activation to its CoA thioester, a critical step for its entry into various metabolic and signaling cascades. This guide will present available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows to facilitate a deeper understanding and further investigation of this potentially significant bioactive molecule.

Introduction to the 15-HETE/15-keto-ETE Axis

Eicosanoids, a family of signaling molecules derived from the twenty-carbon polyunsaturated fatty acid arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes. Among these, the 15-hydroxyeicosatetraenoic acid (15-HETE) metabolic pathway has garnered significant attention for its role in inflammation, cell proliferation, and cancer. A key downstream metabolite in this pathway is 15-oxo-eicosatetraenoic acid (15-keto-ETE), an electrophilic species with the potential to modulate cellular signaling through covalent adduction to proteins. The subsequent activation of 15-keto-ETE to its coenzyme A (CoA) thioester, this compound, represents a critical, yet not fully elucidated, step that likely directs this molecule towards specific metabolic fates, including peroxisomal β-oxidation, or targeted signaling roles.

The Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic cascade that begins with the liberation of arachidonic acid from membrane phospholipids. The pathway can be conceptually divided into two main stages: the formation of 15-keto-ETE, and its subsequent CoA ligation.

Formation of 15(S)-HETE from Arachidonic Acid

Arachidonic acid is first converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This reaction is primarily catalyzed by 15-lipoxygenase (15-LOX) , an enzyme implicated in various inflammatory conditions.[1] Alternatively, cyclooxygenase-2 (COX-2) can also contribute to the formation of 15(S)-HpETE.[2] The unstable 15(S)-HpETE is then rapidly reduced to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), by cellular peroxidases.[2]

Oxidation of 15(S)-HETE to 15-Keto-ETE

The pivotal step in the formation of the keto-metabolite is the oxidation of the 15-hydroxyl group of 15(S)-HETE. This reaction is catalyzed by the NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[2][3] This enzyme is not only crucial for the catabolism of prostaglandins (B1171923) but also acts on other hydroxylated fatty acids.[2] The product of this reaction is 15-oxo-eicosatetraenoic acid (15-keto-ETE).

Hypothetical Activation of 15-Keto-ETE to this compound

The final step in the proposed biosynthesis of this compound is the ligation of coenzyme A to the carboxylic acid group of 15-keto-ETE. This activation step is crucial for rendering the molecule metabolically active for processes such as β-oxidation. While the specific enzyme responsible for this reaction has not been definitively identified in the literature, it is hypothesized to be a member of the acyl-CoA synthetase (ACSL) family. Given that 15-keto-ETE is a long-chain fatty acid derivative, potential candidates include long-chain acyl-CoA synthetases or very-long-chain acyl-CoA synthetases (ACSVLs) , some of which are known to be localized to the peroxisomes.[4]

Below is a diagram illustrating the complete proposed biosynthesis pathway.

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway is crucial for developing kinetic models and for designing targeted therapeutic interventions. While data for the entire pathway is not yet available, kinetic parameters for some of the key enzymes have been reported.

EnzymeSubstrateKmVmaxOrganism/TissueReference
15-Hydroxyprostaglandin Dehydrogenase 15(S)-HETE16 µMNot ReportedRabbit Lung[5]
5,15-diHETE138 µMNot ReportedRabbit Lung[5]
8,15-diHETE178 µMNot ReportedRabbit Lung[5]
PGE₁~40 µMNot ReportedRabbit Lung[5]
15-Lipoxygenase-2 (human) Arachidonic AcidNot ReportedNot ReportedRecombinant Human[6]

Note: The kinetic parameters for the putative acyl-CoA synthetase that acts on 15-keto-ETE are currently unknown. Further research is required to identify this enzyme and characterize its kinetics.

Experimental Protocols

The study of the this compound pathway requires robust analytical methods for the detection and quantification of its intermediates and products, as well as assays to measure the activity of the involved enzymes.

Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

This protocol is adapted from a method for screening 15-PGDH inhibitors and can be used to measure the conversion of 15-HETE to 15-keto-ETE.[7]

Principle: The activity of 15-PGDH is monitored by measuring the increase in NADH fluorescence resulting from the NAD⁺-dependent oxidation of the 15-hydroxyl group of the substrate.

Materials:

  • Human recombinant 15-PGDH

  • 15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 15(S)-HETE (substrate)

  • NAD⁺

  • 96-well black plate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 445 nm)

Procedure:

  • Prepare a reaction mixture containing 15-PGDH Assay Buffer, NAD⁺, and the substrate (15(S)-HETE) in the wells of a 96-well plate.

  • Initiate the reaction by adding the 15-PGDH enzyme to each well.

  • Immediately place the plate in a fluorescence plate reader.

  • Monitor the increase in fluorescence at 445 nm over time. The rate of increase in fluorescence is proportional to the 15-PGDH activity.

  • A standard curve using known concentrations of NADH should be prepared to convert the rate of fluorescence change to the rate of NADH production.

General Protocol for Acyl-CoA Synthetase Activity Assay

This is a generic protocol that can be adapted to test the activity of candidate acyl-CoA synthetases with 15-keto-ETE as a substrate.[8]

Principle: This assay measures the production of acyl-CoA through a series of coupled enzymatic reactions that ultimately generate a fluorescent product.

Materials:

  • Candidate Acyl-CoA Synthetase (e.g., from a cell lysate or a purified recombinant protein)

  • Assay Buffer

  • 15-keto-ETE (substrate)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase Assay Kit (containing necessary coupling enzymes and a fluorescent probe)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, CoA, ATP, the coupling enzymes, and the fluorescent probe in the wells of a 96-well plate.

  • Add the candidate acyl-CoA synthetase enzyme preparation to the wells.

  • Initiate the reaction by adding the substrate, 15-keto-ETE.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the assay kit manufacturer. The fluorescence intensity is proportional to the amount of acyl-CoA produced.

Quantification of 15-keto-ETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.

Principle: 15-keto-ETE is extracted from a biological sample, separated from other lipids by liquid chromatography, and then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

General Workflow:

  • Sample Preparation: Spike the biological sample (e.g., cell culture supernatant, plasma) with a deuterated internal standard of 15-keto-ETE.

  • Lipid Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.

  • LC Separation: Inject the extracted sample onto a reverse-phase C18 column and elute with a gradient of solvents (e.g., water/acetonitrile or water/methanol with a small amount of formic acid).

  • MS/MS Detection: Introduce the eluent into the mass spectrometer. Set the instrument to monitor for the specific precursor-to-product ion transitions for both endogenous 15-keto-ETE and the deuterated internal standard.

  • Quantification: The concentration of 15-keto-ETE in the sample is determined by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve prepared with known amounts of 15-keto-ETE.

Below is a diagram of a typical experimental workflow for studying the this compound pathway.

Experimental_Workflow cluster_0 Cell Culture & Stimulation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Downstream Functional Analysis Cell_Culture Culture relevant cells (e.g., macrophages, epithelial cells) Stimulation Stimulate with Arachidonic Acid or inflammatory agent Cell_Culture->Stimulation Harvest Harvest cell supernatant and cell lysate Stimulation->Harvest Western_Blot Western Blot for signaling proteins Stimulation->Western_Blot Gene_Expression qPCR for target gene expression Stimulation->Gene_Expression Extraction Lipid Extraction (SPE or LLE) Harvest->Extraction Enzyme_Assay Enzyme activity assays (15-LOX, 15-PGDH, ACSL) Harvest->Enzyme_Assay LC_MS LC-MS/MS analysis of 15-HETE and 15-keto-ETE Extraction->LC_MS

References

The Enzymatic Pathway of 15-keto-Eicosatetraenoic Acid-CoA Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the enzymatic processes involved in the formation of 15-keto-eicosatetraenoic acid-CoA (15-keto-ETE-CoA), a critical intermediate in the metabolic cascade of eicosanoids. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in inflammatory and proliferative diseases.

Introduction

Eicosanoids, a family of signaling molecules derived from arachidonic acid, play pivotal roles in a myriad of physiological and pathological processes. The metabolic pathways governing their synthesis and degradation are tightly regulated, offering numerous targets for therapeutic intervention. One such pathway involves the conversion of 15-hydroxyeicosatetraenoic acid (15-HETE) to 15-keto-ETE, which is subsequently activated to its coenzyme A (CoA) thioester, this compound, priming it for peroxisomal β-oxidation. Understanding the enzymes that catalyze these transformations is crucial for elucidating their roles in cellular signaling and for the development of novel therapeutics.

The Enzymatic Cascade: From 15-HETE to this compound

The formation of this compound is a two-step enzymatic process initiated by the oxidation of 15-HETE, followed by the activation of the resulting 15-keto-ETE to its CoA derivative.

Step 1: Oxidation of 15-HETE to 15-keto-ETE by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of 15-HETE is its oxidation to 15-keto-ETE. This reaction is catalyzed by the NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1][2] 15-PGDH is a key enzyme in the inactivation of prostaglandins (B1171923) and other bioactive lipids.[2]

The kinetic parameters of 15-PGDH for 15-HETE have been determined, highlighting its efficiency in metabolizing this substrate.

SubstrateEnzyme SourceKm (µM)Reference
15-HETEPurified lung PGDH16[1]
PGE₁Purified lung PGDH40[1]
5,15-diHETEPurified lung PGDH138[1]
8,15-diHETEPurified lung PGDH178[1]
12-HHTPurified lung PGDH12[1]

Table 1: Michaelis-Menten constants (Km) of purified lung 15-hydroxyprostaglandin dehydrogenase (PGDH) for various substrates.

Step 2: Activation of 15-keto-ETE to this compound by a Peroxisomal Acyl-CoA Synthetase

Following its formation, 15-keto-ETE is transported to peroxisomes for degradation via β-oxidation. To enter this pathway, it must first be activated to its CoA thioester, this compound. This activation is catalyzed by a peroxisomal acyl-CoA synthetase (ACS) .

While the specific ACS that preferentially activates 15-keto-ETE has not been definitively identified, several peroxisome-associated long-chain acyl-CoA synthetases are potential candidates. These include members of the ACSL (Acyl-CoA Synthetase Long-chain) and SLC27A (Solute Carrier family 27, also known as Fatty Acid Transport Proteins or FATPs) families. Notably, ACSL4, SLC27A2 (FATP2), and SLC27A4 (FATP4) have been localized to peroxisomes.

Given that 15-keto-ETE is a derivative of arachidonic acid, ACSL4 , which exhibits a strong preference for arachidonic acid and other highly unsaturated fatty acids, is a prime candidate for its activation.[2] Further research is required to definitively identify and characterize the specific acyl-CoA synthetase responsible for 15-keto-ETE activation.

Signaling Pathways and Experimental Workflows

The enzymatic pathway leading to this compound and its subsequent metabolism are integral to cellular signaling and metabolic homeostasis.

Figure 1: Enzymatic pathway of this compound formation.

Experimental_Workflow_15_PGDH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Cell_Lysate Prepare Cell/Tissue Lysate (Enzyme Source) Incubate Incubate Lysate with Substrate Mixture Cell_Lysate->Incubate Substrate_Mix Prepare Substrate Mixture (15-HETE, NAD⁺) Substrate_Mix->Incubate Measure_NADH Measure NADH Production (Spectrophotometry at 340 nm or Fluorometry) Incubate->Measure_NADH Calculate_Activity Calculate Enzyme Activity Measure_NADH->Calculate_Activity

Figure 2: General experimental workflow for 15-PGDH assay.

15-keto-ETE, being an α,β-unsaturated ketone, is an electrophilic molecule that can modulate cellular signaling pathways through covalent modification of specific proteins. One such target is the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response.

Electrophilic_Signaling_Pathway _15_keto_ETE 15-keto-ETE Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) _15_keto_ETE->Keap1_Nrf2 Covalent Modification of Keap1 Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) (DNA) Nrf2_nuc->ARE Binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Transcription

Figure 3: Electrophilic signaling of 15-keto-ETE via the Keap1-Nrf2 pathway.

Experimental Protocols

Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

This protocol is adapted from commercially available kits and published literature for the measurement of 15-PGDH activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1 mM DTT.

  • Substrate Solution: 15-HETE in ethanol.

  • Cofactor Solution: NAD⁺ in Assay Buffer.

  • Enzyme Source: Cell or tissue homogenate supernatant.

  • 96-well UV-transparent microplate or quartz cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare Homogenates: Sonicate cells or tissue in ice-cold Assay Buffer. Centrifuge at 13,000 x g for 10 seconds to clarify the supernatant.

  • Reaction Mixture: In each well of the microplate, add:

    • 50 µL of Assay Buffer

    • 20 µL of NAD⁺ solution (final concentration ~1 mM)

    • 10 µL of cell/tissue homogenate

  • Initiate Reaction: Add 20 µL of 15-HETE substrate solution (final concentration ~50 µM).

  • Measurement: Immediately measure the increase in absorbance at 340 nm at regular intervals for 5-10 minutes. The rate of NADH formation is directly proportional to the 15-PGDH activity.

  • Blank: A reaction mixture without the enzyme source should be included to correct for non-enzymatic reduction of NAD⁺.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

General Assay for Peroxisomal Acyl-CoA Synthetase Activity

This is a general protocol that can be adapted to test the activity of candidate acyl-CoA synthetases with 15-keto-ETE. The formation of this compound can be monitored using HPLC-based methods or radiolabeled substrates.

Materials:

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 10 mM ATP.

  • Substrate: 15-keto-ETE.

  • Cofactor: Coenzyme A (CoA-SH).

  • Enzyme Source: Purified recombinant acyl-CoA synthetase or peroxisomal fractions.

  • [¹⁴C]15-keto-ETE or a reliable HPLC method for separating and quantifying 15-keto-ETE and this compound.

Procedure (Radiolabeled Assay):

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µL of Reaction Buffer

    • 10 µL of CoA-SH solution (final concentration ~0.5 mM)

    • 10 µL of enzyme solution

  • Initiate Reaction: Add 10 µL of [¹⁴C]15-keto-ETE (final concentration to be optimized based on expected Km).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 10% acetic acid).

  • Extraction: Extract the lipids using a suitable organic solvent system (e.g., Dole's reagent). The aqueous phase will contain the [¹⁴C]this compound.

  • Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting.

  • Controls: Include reactions without enzyme and without CoA-SH as negative controls.

Procedure (HPLC-Based Assay):

  • Follow steps 1-3 of the radiolabeled assay using non-labeled 15-keto-ETE.

  • Stop Reaction and Precipitate Protein: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection to separate and quantify the remaining 15-keto-ETE and the newly formed this compound. A gradient elution may be required for optimal separation.

Conclusion and Future Directions

The formation of this compound is a key metabolic step that channels 15-HETE towards degradation and modulates its signaling activities. While 15-PGDH is well-established as the enzyme responsible for the initial oxidation, the specific acyl-CoA synthetase that activates 15-keto-ETE remains to be definitively identified. Future research should focus on screening candidate peroxisomal acyl-CoA synthetases, such as ACSL4, for their activity towards 15-keto-ETE. The elucidation of this complete pathway will provide valuable insights into the regulation of eicosanoid metabolism and may unveil new therapeutic targets for a range of inflammatory and proliferative disorders.

References

The Cellular Landscape of 15-keto-ETE-CoA: A Technical Guide to its Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-keto-Eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA) is a critical intermediate in the metabolic cascade of eicosanoids, signaling molecules with profound implications in inflammation, cell proliferation, and a variety of disease states. Understanding the precise subcellular localization of this compound is paramount for elucidating its biological functions and for the development of targeted therapeutics. This technical guide synthesizes the current understanding of the cellular journey of this compound, from its formation in the cytosol to its eventual metabolism within peroxisomes. While direct experimental evidence for the subcellular location of this compound is limited, a comprehensive analysis of the localization of the enzymes responsible for its synthesis and degradation provides a robust, inferred model of its cellular trafficking and sites of action. This guide presents a detailed overview of the metabolic pathways, quantitative data on enzyme localization, experimental protocols for subcellular fractionation, and visual diagrams to illuminate the logical and experimental workflows.

Introduction

Eicosanoids, derived from the oxidation of arachidonic acid, are a class of potent lipid mediators. Among them, 15-hydroxyeicosatetraenoic acid (15-HETE) is a significant product of the 15-lipoxygenase (15-LO) pathway. The subsequent metabolism of 15-HETE leads to the formation of 15-keto-eicosatetraenoic acid (15-keto-ETE), a molecule with its own distinct biological activities. For 15-keto-ETE to be further metabolized, it must be activated to its coenzyme A (CoA) ester, this compound. This activation step is a gateway to various metabolic fates, including peroxisomal β-oxidation. The subcellular compartmentalization of this compound is a key determinant of its access to metabolic enzymes and its potential to influence cellular signaling pathways. This guide will provide an in-depth exploration of the cellular localization of this important lipid metabolite.

The Metabolic Pathway: From 15-HETE to Peroxisomal β-oxidation

The formation and degradation of this compound is a multi-step process that traverses different subcellular compartments. The key enzymatic steps and their known localizations are summarized below.

Formation of 15-keto-ETE in the Cytosol

The precursor to 15-keto-ETE is 15(S)-HETE, which is generated from arachidonic acid by 15-lipoxygenase-1 (15-LO-1). 15-LO-1 is primarily a cytosolic enzyme, although it can translocate to membranes upon cellular activation[1]. The conversion of 15-HETE to 15-keto-ETE is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is predominantly found in the cytosol of various cell types[2].

Activation to this compound: The Role of Acyl-CoA Synthetases

For 15-keto-ETE to enter metabolic pathways, it must be activated to this compound by an acyl-CoA synthetase (ACS). Acyl-CoA synthetases are a family of enzymes with varied subcellular localizations, including the cytoplasm, the outer mitochondrial membrane, and the peroxisomal membrane. While the specific ACS that acts on 15-keto-ETE has not been definitively identified, the localization of ACS enzymes suggests that the formation of this compound could occur in the cytosol or at the peroxisomal membrane.

Peroxisomal β-oxidation of this compound

Eicosanoids, including prostaglandins (B1171923) and likely 15-keto-ETE, undergo chain-shortening through β-oxidation within peroxisomes[3][4][5]. This process requires the transport of the acyl-CoA into the peroxisomal matrix. Peroxisomes possess transporters for fatty acyl-CoAs, and the enzymatic machinery for β-oxidation is located within the peroxisomal matrix[3][4]. Therefore, the ultimate destination for the catabolism of this compound is the peroxisome.

Quantitative Data on Enzyme Localization

While direct quantitative data for this compound localization is not available, the subcellular distribution of the key enzymes involved in its metabolism provides strong inferential evidence. The following table summarizes the known localizations.

EnzymeSubstrateProductPrimary Subcellular LocalizationReferences
15-Lipoxygenase-1 (15-LO-1)Arachidonic Acid15(S)-HpETECytosol, translocates to membranes[1]
Glutathione Peroxidase15(S)-HpETE15(S)-HETECytosol, Mitochondria
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)15(S)-HETE15-keto-ETECytosol[2]
Acyl-CoA Synthetases (ACS)15-keto-ETEThis compoundCytosol, Outer Mitochondrial Membrane, Peroxisomal Membrane
Peroxisomal β-oxidation enzymesThis compoundChain-shortened acyl-CoAsPeroxisomal Matrix[3][4][5]

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of a lipid metabolite like this compound requires specialized techniques. Below are detailed methodologies for key experiments that could be employed.

Subcellular Fractionation and Mass Spectrometry

This is a classical biochemical approach to separate cellular organelles, followed by the quantification of the target molecule in each fraction.

Protocol:

  • Cell Lysis: Homogenize cultured cells or tissues in an isotonic buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce homogenizer with a loose-fitting pestle to minimize organelle disruption.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g for 60 min) to pellet microsomes (including peroxisomes and endoplasmic reticulum fragments). The final supernatant is the cytosolic fraction.

  • Further Purification (Optional): The microsomal pellet can be further fractionated using a density gradient (e.g., sucrose or Percoll gradient) to separate peroxisomes from the endoplasmic reticulum.

  • Lipid Extraction: Extract lipids from each fraction using a solvent system such as the Folch or Bligh-Dyer method.

  • Quantification by LC-MS/MS: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to specifically identify and quantify this compound in each subcellular fraction.

Immunofluorescence and Proximity Ligation Assay (PLA)

Immunofluorescence can be used to localize the enzymes that produce and metabolize this compound. PLA can be used to detect the close proximity of this compound to specific proteins or cellular compartments, although this is a more advanced and challenging application for a lipid metabolite.

Protocol for Enzyme Localization:

  • Cell Preparation: Grow cells on glass coverslips, fix with 4% paraformaldehyde, and permeabilize with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Incubate with primary antibodies specific for 15-PGDH, a relevant Acyl-CoA synthetase, and a peroxisomal marker protein (e.g., PMP70).

    • Incubate with fluorescently labeled secondary antibodies.

  • Microscopy: Image the cells using a confocal microscope to visualize the colocalization of the enzymes with organelle markers.

Visualizing the Cellular Journey of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the cellular localization of this compound.

metabolic_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome AA Arachidonic Acid HETE 15-HETE AA->HETE 15-LO Keto_ETE 15-keto-ETE HETE->Keto_ETE 15-PGDH Keto_ETE_CoA_cyto This compound Keto_ETE->Keto_ETE_CoA_cyto Acyl-CoA Synthetase Keto_ETE_perox 15-keto-ETE Keto_ETE->Keto_ETE_perox Transport Keto_ETE_CoA_perox This compound Keto_ETE_CoA_cyto->Keto_ETE_CoA_perox Transport Keto_ETE_perox->Keto_ETE_CoA_perox Acyl-CoA Synthetase Beta_Ox β-oxidation Products Keto_ETE_CoA_perox->Beta_Ox

Caption: Metabolic pathway of this compound formation and degradation.

experimental_workflow cluster_fractionation Subcellular Fractionation cluster_analysis Analysis Start Cell Homogenate Cent1 Low-Speed Centrifugation (600 x g) Start->Cent1 Pellet1 Nuclei Cent1->Pellet1 Super1 Post-Nuclear Supernatant Cent1->Super1 Extraction Lipid Extraction Pellet1->Extraction Cent2 High-Speed Centrifugation (10,000 x g) Super1->Cent2 Pellet2 Mitochondria Cent2->Pellet2 Super2 Post-Mitochondrial Supernatant Cent2->Super2 Pellet2->Extraction Cent3 Ultracentrifugation (100,000 x g) Super2->Cent3 Pellet3 Microsomes (Peroxisomes, ER) Cent3->Pellet3 Super3 Cytosol Cent3->Super3 Pellet3->Extraction Super3->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS

Caption: Experimental workflow for subcellular localization by fractionation.

Conclusion and Future Directions

The available evidence strongly suggests a cytosolic origin for 15-keto-ETE, with its subsequent activation to this compound potentially occurring in the cytosol or at the peroxisomal membrane. The ultimate catabolic fate of this compound through β-oxidation is firmly placed within the peroxisome.

For professionals in drug development, understanding this subcellular geography is crucial. Targeting the cytosolic enzymes involved in 15-keto-ETE production could modulate its downstream effects. Conversely, influencing its transport into or metabolism within peroxisomes could also be a viable therapeutic strategy.

Future research should focus on directly identifying and localizing this compound within the cell using advanced techniques such as lipid-specific metabolic labeling with click chemistry followed by high-resolution microscopy, or sophisticated subcellular fractionation coupled with sensitive mass spectrometry. Identifying the specific acyl-CoA synthetase responsible for its activation and its localization will be a critical step in fully elucidating the cellular life of this important lipid mediator. Such studies will undoubtedly provide a more refined understanding of the role of this compound in health and disease, paving the way for novel therapeutic interventions.

References

The Biological Function of 15-keto-ETE-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA) is a putative metabolic intermediate derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE), a significant product of arachidonic acid metabolism. While direct experimental evidence for the biological functions of this compound is limited, its role can be inferred from the well-characterized activities of its precursor, 15-keto-ETE, and the established metabolic pathways for eicosanoids. This guide synthesizes the current understanding of this compound, detailing its formation, its likely metabolic fate via peroxisomal β-oxidation, and its potential role in modulating inflammatory signaling pathways. Detailed experimental protocols and quantitative data are provided to facilitate further research into this molecule.

Introduction

Eicosanoids, a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, play critical roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cancer. 15-hydroxyeicosatetraenoic acid (15-HETE) is a prominent eicosanoid produced from arachidonic acid by 15-lipoxygenases (15-LOX) or cyclooxygenase-2 (COX-2).[1] 15-HETE can be further metabolized to 15-keto-eicosatetraenoic acid (15-keto-ETE), a molecule with potent biological activities.[2] The subsequent activation of 15-keto-ETE to its coenzyme A thioester, this compound, channels it into metabolic pathways for degradation and potentially modulates cellular signaling. This document provides a comprehensive overview of the known and inferred biological functions of this compound.

Synthesis of this compound

The formation of this compound is a two-step process initiated by the oxidation of 15-HETE.

Step 1: Oxidation of 15-HETE to 15-keto-ETE

The conversion of 15(S)-HETE to 15-keto-ETE is catalyzed by the NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][3] This enzyme is also responsible for the inactivation of prostaglandins.[3]

Step 2: Activation of 15-keto-ETE to this compound

For 15-keto-ETE to be metabolized via β-oxidation, it must first be activated to its CoA thioester. This activation is catalyzed by an acyl-CoA synthetase (ACS). While the specific ACS that utilizes 15-keto-ETE as a substrate has not been definitively identified, peroxisomal acyl-CoA synthetases are known to activate a broad range of fatty acids, including eicosanoids.[4][5] It is therefore highly probable that a peroxisomal ACS is responsible for the formation of this compound.

Signaling Pathways and Biological Activities

The biological activities of this compound are likely intertwined with those of its precursor, 15-keto-ETE. 15-keto-ETE is an electrophilic molecule due to the presence of an α,β-unsaturated ketone.[1] This chemical feature allows it to form covalent adducts with nucleophilic residues on proteins, thereby modulating their function.

Modulation of Nrf2 and NF-κB Signaling

15-keto-ETE has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway and inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1]

  • Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. 15-keto-ETE can react with cysteine residues on Keap1, the main negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and activation of target gene expression.

  • NF-κB Inhibition: NF-κB is a key transcription factor in the inflammatory response. 15-keto-ETE can inhibit NF-κB signaling by directly targeting and inhibiting IKKβ, a kinase essential for NF-κB activation.[1]

The formation of this compound would likely terminate these direct signaling activities of 15-keto-ETE by sequestering it into a metabolic pathway.

Putative Signaling Pathway Diagram

15-keto-ETE_Signaling cluster_signaling Signaling Effects of 15-keto-ETE AA Arachidonic Acid LOX_COX 15-LOX / COX-2 AA->LOX_COX HETE 15(S)-HETE PGDH 15-PGDH HETE->PGDH KetoETE 15-keto-ETE ACS Acyl-CoA Synthetase KetoETE->ACS Nrf2_path Nrf2 Pathway KetoETE->Nrf2_path activates NFkB_path NF-κB Pathway KetoETE->NFkB_path inhibits KetoETECoA This compound Degradation Peroxisomal β-oxidation KetoETECoA->Degradation LOX_COX->HETE PGDH->KetoETE ACS->KetoETECoA

Figure 1. Synthesis and signaling of 15-keto-ETE.

Metabolic Fate: Peroxisomal β-Oxidation

Eicosanoids are primarily degraded through a process of chain-shortening via β-oxidation, which occurs predominantly in peroxisomes.[4][6] It is therefore the most likely metabolic fate for this compound. The peroxisomal β-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes in addition to the core β-oxidation machinery.

The proposed pathway for the degradation of this compound is as follows:

  • Acyl-CoA Oxidase: The first step is catalyzed by an acyl-CoA oxidase, which introduces a double bond between the α and β carbons.

  • Multifunctional Enzyme (MFE): A bifunctional or multifunctional enzyme then carries out the next two steps: hydration of the double bond and dehydrogenation to a 3-ketoacyl-CoA.

  • 3-ketoacyl-CoA Thiolase: The final step involves the thiolytic cleavage of the 3-ketoacyl-CoA by a 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a chain-shortened acyl-CoA.

The presence of the pre-existing keto group at C-15 and the double bonds in the acyl chain of this compound would necessitate the action of specific isomerases and reductases to allow the β-oxidation spiral to proceed.

Proposed Peroxisomal β-Oxidation Workflow

Peroxisomal_Beta_Oxidation_Workflow start This compound (C20:4) step1 Acyl-CoA Oxidase start->step1 prod1 2-trans-Enoyl-CoA step1->prod1 step2 Multifunctional Enzyme (Hydratase/Dehydrogenase) prod1->step2 prod2 3-ketoacyl-CoA step2->prod2 step3 3-ketoacyl-CoA Thiolase prod2->step3 prod3 Chain-shortened Acyl-CoA (C18) + Acetyl-CoA step3->prod3 aux_enzymes Auxiliary Enzymes (Isomerases, Reductases) prod3->aux_enzymes final_prod Further β-oxidation cycles prod3->final_prod aux_enzymes->final_prod

Figure 2. Putative peroxisomal β-oxidation of this compound.

Quantitative Data

Quantitative data on the enzymatic reactions involving 15-keto-ETE and its CoA derivative are sparse. The following table summarizes available data for related reactions.

EnzymeSubstrateProductKmVmaxCell/Tissue TypeReference
15-PGDH15(S)-HETE15-keto-ETE--RAW 264.7 macrophages[2]
15-PGDHPGE₂15-keto-PGE₂~5 µM-Human placenta[7]
Acyl-CoA SynthetaseAcetateAcetyl-CoA200 µM-Bovine heart mitochondria-
Acyl-CoA OxidasePalmitoyl-CoA2-trans-Enoyl-CoA10-30 µM-Rat liver peroxisomes[4]

Note: Specific kinetic parameters for the enzymes acting on 15-keto-ETE and this compound are not currently available in the literature and represent a key area for future research.

Experimental Protocols

Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

This protocol is adapted from commercially available kits and published methods.[8][9][10]

Principle: The activity of 15-PGDH is determined by monitoring the reduction of NAD⁺ to NADH, which can be measured by the increase in fluorescence at 445 nm (excitation at 340 nm).

Materials:

  • Cell or tissue homogenates

  • 15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM DTT)

  • 15(S)-HETE (substrate)

  • NAD⁺ solution

  • Fluorometric plate reader

Procedure:

  • Prepare cell or tissue homogenates by sonication or other appropriate methods in 15-PGDH Assay Buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • In a 96-well plate, add the sample supernatant.

  • Add NAD⁺ solution to each well.

  • Initiate the reaction by adding 15(S)-HETE.

  • Immediately measure the fluorescence at Ex/Em = 340/445 nm in a kinetic mode for 10-30 minutes.

  • The rate of increase in fluorescence is proportional to the 15-PGDH activity.

In Vitro Assay for Peroxisomal β-Oxidation

This protocol is a generalized method based on published procedures for measuring peroxisomal β-oxidation.

Principle: The rate of peroxisomal β-oxidation is determined by measuring the production of acetyl-CoA from a given fatty acyl-CoA substrate.

Materials:

  • Isolated peroxisomes

  • β-oxidation reaction buffer (containing ATP, CoA, NAD⁺, and FAD)

  • This compound (substrate)

  • Reagents for detecting acetyl-CoA (e.g., enzymatic assay coupled to a chromogenic or fluorogenic substrate)

Procedure:

  • Isolate peroxisomes from cells or tissues by differential centrifugation and/or density gradient centrifugation.

  • Incubate the isolated peroxisomes with the β-oxidation reaction buffer.

  • Add this compound to start the reaction.

  • At various time points, stop the reaction (e.g., by adding perchloric acid).

  • Neutralize the samples and measure the amount of acetyl-CoA produced using a suitable detection method.

  • The rate of acetyl-CoA production reflects the rate of peroxisomal β-oxidation.

Quantification of 15-keto-ETE by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a generalized protocol for the analysis of eicosanoids.[11]

Principle: 15-keto-ETE is extracted from biological samples, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.

Materials:

  • Biological sample (e.g., cell culture media, plasma)

  • Internal standard (e.g., deuterated 15-keto-ETE)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Spike the biological sample with the internal standard.

  • Extract the lipids using an appropriate method, such as solid-phase extraction.

  • Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analytes using a suitable C18 column and a gradient of water and acetonitrile/methanol containing a small amount of formic acid.

  • Detect and quantify 15-keto-ETE using multiple reaction monitoring (MRM) in negative ion mode.

Conclusion and Future Directions

This compound is a largely uncharacterized metabolite that is poised at the interface of eicosanoid signaling and metabolism. Based on the known functions of its precursor and the established pathways of fatty acid degradation, it is hypothesized that the primary biological role of this compound is to serve as an intermediate in the peroxisomal β-oxidation of 15-keto-ETE. This metabolic process would lead to the catabolism of 15-keto-ETE, thereby terminating its signaling activities.

Future research should focus on:

  • Identifying the specific acyl-CoA synthetase(s) that activate 15-keto-ETE.

  • Elucidating the detailed enzymatic steps and the specific enzymes involved in the peroxisomal β-oxidation of this compound.

  • Determining the kinetic parameters of these enzymatic reactions.

  • Investigating whether this compound has any direct biological activities, such as allosteric regulation of enzymes or interaction with nuclear receptors.

A deeper understanding of the biological function of this compound will provide valuable insights into the regulation of eicosanoid signaling and metabolism in health and disease, and may reveal new therapeutic targets for inflammatory disorders and cancer.

References

An In-depth Technical Guide on 15-keto-Eicosatetraenoic Acid (15-oxo-ETE) in Inflammatory Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the topic of "15-keto-ETE-CoA" revealed a lack of scientific literature describing this specific Coenzyme A conjugate. Therefore, this guide focuses on its immediate precursor, 15-keto-eicosatetraenoic acid (15-oxo-ETE), a known bioactive lipid with significant roles in inflammatory signaling.

Executive Summary

15-oxo-eicosatetraenoic acid (15-oxo-ETE) is an electrophilic lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Possessing an α,β-unsaturated ketone moiety, 15-oxo-ETE can covalently modify key signaling proteins through Michael addition, thereby modulating inflammatory pathways. This guide provides a comprehensive overview of the synthesis, metabolism, and signaling mechanisms of 15-oxo-ETE, with a focus on its dual role in activating the antioxidant Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

Biosynthesis and Metabolism of 15-oxo-ETE

15-oxo-ETE is not a primary product of arachidonic acid (AA) metabolism but is generated through a multi-step enzymatic cascade.

  • Step 1: Formation of 15-HpETE: Arachidonic acid is first oxygenated by 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2) to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE)[1].

  • Step 2: Reduction to 15-HETE: 15-HpETE is rapidly reduced by peroxidases to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE)[1].

  • Step 3: Oxidation to 15-oxo-ETE: The crucial final step is the NAD+-dependent oxidation of the 15-hydroxyl group of 15-HETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to yield 15-oxo-ETE[1][2][3]. This conversion confers the electrophilic character to the molecule.

The primary route of 15-oxo-ETE metabolism and detoxification in cells is through conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs)[2]. This process leads to the formation of a 15-oxo-ETE-GSH adduct, which can be further metabolized and excreted[2].

G AA Arachidonic Acid HpETE 15-HpETE AA->HpETE 15-LOX / COX-2 HETE 15-HETE HpETE->HETE Peroxidases oxoETE 15-oxo-ETE HETE->oxoETE 15-PGDH (NAD+) GSH_adduct 15-oxo-ETE-GSH Adduct oxoETE->GSH_adduct GST (GSH)

Figure 1: Biosynthesis and metabolism of 15-oxo-ETE.

Signaling Pathways Modulated by 15-oxo-ETE

The electrophilic nature of 15-oxo-ETE allows it to interact with and modulate the activity of key regulatory proteins in inflammatory signaling, primarily through covalent modification of cysteine residues.

Inhibition of the NF-κB Pathway

15-oxo-ETE exerts potent anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This inhibition occurs at the level of the IκB kinase (IKK) complex, specifically IKKβ. By forming a Michael adduct with a critical cysteine residue (potentially Cys-179) in the activation loop of IKKβ, 15-oxo-ETE prevents the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKKb IKKβ TNFR->IKKb IkBa IκBα IKKb->IkBa P bound_NFkB IκBα-p65/p50 p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation bound_NFkB->p65_p50 IκBα degradation oxoETE 15-oxo-ETE oxoETE->IKKb Inhibition (Michael Addition) DNA DNA p65_p50_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 2: Inhibition of NF-κB signaling by 15-oxo-ETE.

Activation of the Nrf2 Pathway

In addition to its anti-inflammatory effects, 15-oxo-ETE activates the Nrf2-dependent antioxidant response, a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. As an electrophile, 15-oxo-ETE can covalently modify reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 bound_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation bound_Nrf2->Nrf2 Release Proteasome Proteasome bound_Nrf2->Proteasome Degradation oxoETE 15-oxo-ETE oxoETE->Keap1 Modification ARE ARE Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 3: Activation of Nrf2 signaling by 15-oxo-ETE.

Potential Interaction with PPARγ

While direct evidence for 15-oxo-ETE as a high-affinity ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is still emerging, other electrophilic fatty acids and oxo-derivatives have been shown to activate this nuclear receptor[2][5][6]. Activation of PPARγ is generally associated with anti-inflammatory effects. It is plausible that 15-oxo-ETE could act as a PPARγ agonist, potentially through covalent modification of a cysteine residue within the ligand-binding pocket, a mechanism demonstrated for other oxidized fatty acids[5][6]. This remains an active area of research. The precursor molecule, 15-HETE, has been shown to be a preferential agonist for PPARβ/δ and to a lesser extent for PPARγ[7].

Quantitative Data on 15-oxo-ETE Activity

The following tables summarize the available quantitative data on the biological activity of 15-oxo-ETE from in vitro studies.

Table 1: In Vitro Concentrations and Effects of 15-oxo-ETE

Cell LineTreatmentMeasured Concentration/EffectReference
THP-125 µM 15-oxo-ETE for 6 hrSignificant increase in HO-1 protein expression.[2]
THP-125 µM 15-oxo-ETE for 18 hrSignificant increase in HO-1 and NQO1 protein expression.[2]
THP-125 µM 15-oxo-ETE for 1.5 hrIntracellular concentration of 2.92 ± 0.36 µM.[2]
THP-125 µM 15-oxo-ETE for 12 hrIntracellular concentration of 1.59 ± 0.18 µM.[2]
HEK293T1 µM 15-oxo-ETE (with GST inhibitor) for 6 hr80% reduction in TNF-α-induced NF-κB luciferase activity.[1]
HUVEC2.1 µM 15-oxo-ETEIC50 for inhibition of cell proliferation.[8]
Cos-71-10 µM 15-oxo-ETEActivation of PPARγ.[6]

Table 2: Effect of 15-oxo-ETE on Pro-inflammatory Cytokine Expression

Cell LineTreatmentTarget Gene% Decrease in LPS-induced mRNA ExpressionReference
THP-125 µM 15-oxo-ETE + 100 ng/mL LPS for 6 hrTNF-α86%[2]
THP-125 µM 15-oxo-ETE + 100 ng/mL LPS for 6 hrIL-698%[2]
THP-125 µM 15-oxo-ETE + 100 ng/mL LPS for 6 hrIL-1β61%[2]

Experimental Protocols

15-HETE Dehydrogenase (15-PGDH) Assay for 15-oxo-ETE Synthesis

This protocol describes the enzymatic conversion of 15-HETE to 15-oxo-ETE using recombinant 15-PGDH.

  • Reaction Mixture: Prepare a reaction mixture in 50 mM Tris-Cl buffer (pH 7.9).

  • Enzyme and Substrate: To the buffer, add recombinant human 15-PGDH (e.g., 9 nM final concentration) and the substrate 15-HETE (e.g., 2-25 µM final concentration).

  • Cofactor: Initiate the reaction by adding the cofactor NAD+ (e.g., 400 µM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3.5 minutes).

  • Quenching: Stop the reaction by adding two volumes of ice-cold methanol.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., [¹³C₂₀]-15-oxo-ETE) for quantification.

  • Extraction: Extract the lipids from the reaction mixture using a suitable organic solvent system (e.g., dichloromethane/methanol 8:1 v/v).

  • Analysis: Dry the organic phase, reconstitute the residue, and analyze by LC-MS/MS for the quantification of 15-oxo-ETE.[8]

NF-κB Luciferase Reporter Assay

This assay measures the ability of 15-oxo-ETE to inhibit NF-κB transcriptional activity.

  • Cell Culture: Use a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T-NF-κB-luc).

  • Pre-treatment (Optional): To enhance the effect of 15-oxo-ETE, pre-treat the cells with a GST inhibitor like ethacrynic acid (e.g., 100 µM for 1 hour) to prevent 15-oxo-ETE-GSH conjugation[1].

  • Compound Treatment: Incubate the cells with various concentrations of 15-oxo-ETE (e.g., 100 nM to 1 µM) for a short period (e.g., 5 minutes).

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α (e.g., 40 ng/mL).

  • Incubation: Incubate the cells for a sufficient period to allow for luciferase expression (e.g., 6 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated, TNF-α stimulated cells) and calculate the dose-dependent inhibition by 15-oxo-ETE.[1]

G A Seed HEK293T-NF-κB-luc cells B Pre-treat with GST inhibitor (optional, 1 hr) A->B C Treat with 15-oxo-ETE (5 min) B->C D Stimulate with TNF-α C->D E Incubate for 6 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G

Figure 4: Workflow for NF-κB Luciferase Reporter Assay.

LC-MS/MS Analysis of 15-oxo-ETE

This is a general protocol for the quantification of 15-oxo-ETE in biological samples.

  • Sample Preparation:

    • To the biological sample (e.g., cell lysate, plasma), add an internal standard (e.g., deuterated 5-oxo-ETE-d7).

    • Perform liquid-liquid or solid-phase extraction to isolate the lipid fraction.

  • Chromatography:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with an additive like formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

    • MRM Transition for 15-oxo-ETE: m/z 319.2 → 219.2[1].

  • Quantification:

    • Generate a standard curve using known concentrations of a 15-oxo-ETE standard.

    • Quantify the amount of 15-oxo-ETE in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.[1][9]

Conclusion and Future Directions

15-oxo-ETE is an endogenously produced electrophilic lipid that functions as a signaling molecule to modulate inflammatory and antioxidant pathways. Its ability to inhibit NF-κB signaling while simultaneously activating the Nrf2 pathway positions it as a molecule of significant interest for the development of novel anti-inflammatory and cytoprotective therapies.

Future research should focus on:

  • Elucidating the precise molecular targets of 15-oxo-ETE beyond IKKβ and Keap1 through proteomic approaches.

  • Confirming and quantifying the interaction of 15-oxo-ETE with PPARγ and its contribution to the overall anti-inflammatory profile.

  • Evaluating the therapeutic potential of stable 15-oxo-ETE analogs in preclinical models of inflammatory diseases.

  • Developing more sensitive and specific analytical methods for the in vivo quantification of 15-oxo-ETE in various tissues and biofluids.

This guide provides a solid foundation for researchers and drug developers to explore the therapeutic potential of modulating the 15-oxo-ETE signaling pathway.

References

The Role of 15-keto-Eicosatetraenoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA), a key metabolic intermediate in the eicosanoid degradation pathway. While its direct role in cell signaling is yet to be fully elucidated, this document explores its position downstream of the potent signaling lipid, 15-oxo-eicosatetraenoic acid (15-oxo-ETE), and its function as a substrate for peroxisomal β-oxidation. We delve into the established signaling pathways of its precursor, 15-oxo-ETE, and discuss the potential, though currently speculative, signaling functions of this compound itself, drawing parallels with other bioactive acyl-CoA esters. This guide also provides detailed experimental protocols and quantitative data to facilitate further research in this emerging area.

Introduction: The Eicosanoid Cascade and the Emergence of 15-oxo-ETE

Eicosanoids are a class of signaling lipids derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are critical regulators of a vast array of physiological and pathological processes, including inflammation, immunity, and cancer.[1][2] The initial steps of eicosanoid biosynthesis are catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases.[3]

One important branch of this cascade begins with the action of 15-lipoxygenase (15-LOX) or COX-2 on arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). While 15-HETE itself possesses biological activity, it is its oxidized metabolite, 15-oxo-ETE, that has garnered significant interest as a potent signaling molecule. This conversion is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4] 15-oxo-ETE is an electrophilic species containing an α,β-unsaturated ketone, which allows it to interact with and modify target proteins, thereby modulating their function.[5]

Biosynthesis of this compound

For 15-oxo-ETE to be metabolized via fatty acid oxidation pathways, it must first be activated by conjugation to coenzyme A. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). The specific ACS isozyme responsible for the conversion of 15-oxo-ETE to this compound has not yet been definitively identified, but it is a critical step that commits the molecule to a metabolic fate.

Reaction:

15-oxo-ETE + ATP + CoASH → this compound + AMP + PPi

This conversion is essential, as the CoA thioester is the required substrate for entry into peroxisomal β-oxidation.

The Metabolic Role of this compound: Peroxisomal β-Oxidation

Eicosanoids, including prostaglandins (B1171923) and related molecules, are primarily degraded through a process of β-oxidation.[6] Unlike the β-oxidation of most dietary fatty acids, which occurs in the mitochondria, the degradation of very long-chain fatty acids and eicosanoids takes place in peroxisomes.[6] Peroxisomal β-oxidation is a chain-shortening process that does not proceed to complete degradation.[6]

This compound enters the peroxisome and undergoes successive rounds of β-oxidation, with each cycle shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA. The enzymes involved in the peroxisomal β-oxidation of straight-chain acyl-CoAs include acyl-CoA oxidase, a bifunctional enzyme (L-PBE), and 3-ketoacyl-CoA thiolase.[7] The resulting shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation.

Cellular Signaling of the Precursor, 15-oxo-ETE

The majority of the known signaling functions in this specific metabolic branch are attributed to 15-oxo-ETE, the immediate precursor of this compound. Its electrophilic nature allows it to covalently modify cysteine residues on target proteins, leading to the modulation of key signaling pathways.

Anti-inflammatory Effects via Nrf2 Activation

15-oxo-ETE is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic molecules like 15-oxo-ETE can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[5]

Inhibition of Pro-inflammatory NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 15-oxo-ETE has been shown to down-regulate NF-κB-mediated pro-inflammatory signaling.[5] The precise mechanism is still under investigation but is thought to involve the direct modification of components of the NF-κB signaling complex, thereby preventing its activation and subsequent transcription of pro-inflammatory genes such as cytokines and chemokines.

Inhibition of Endothelial Cell Proliferation

Studies have demonstrated that 15-oxo-ETE can inhibit the proliferation of human vascular endothelial cells by suppressing DNA synthesis.[4] This suggests a potential anti-angiogenic role for this lipid mediator, which could have implications for cancer and other diseases characterized by excessive blood vessel formation.

Potential Signaling Roles of this compound: A Frontier for Research

While there is currently no direct evidence for a cell signaling role of this compound, the established bioactivity of other long-chain acyl-CoA esters provides a strong rationale for investigating this possibility.[8][9]

Long-chain acyl-CoA esters are not merely metabolic intermediates; they are now recognized as important signaling molecules that can:[10][11]

  • Allosterically regulate enzymes: They can bind to enzymes at sites distinct from the active site to modulate their activity.

  • Modulate ion channel function: They have been shown to directly interact with and alter the gating of various ion channels.

  • Influence transcription factor activity: They can affect gene expression by interacting with transcription factors.

It is plausible that this compound could exert similar effects. Its intracellular concentration is likely to be tightly regulated, and it may interact with specific acyl-CoA binding proteins that traffic it to particular cellular compartments or protein targets.[8] Future research should focus on whether this compound can directly modulate the activity of proteins involved in inflammation, proliferation, or other cellular processes, independent of its metabolic degradation.

Quantitative Data

The following table summarizes the available quantitative data for 15-oxo-ETE. Currently, there is no published quantitative data regarding the direct signaling effects of this compound.

Compound Assay Cell Type Effect Concentration/IC₅₀ Reference
15-oxo-ETEEndothelial Cell ProliferationHuman Vascular Vein Endothelial CellsInhibition of DNA synthesisIC₅₀ ≈ 5 µM[4]
15-oxo-ETENF-κB Inhibition(Not specified)Down-regulation of pro-inflammatory signaling(Qualitative)[5]
15-oxo-ETENrf2 Activation(Not specified)Activation of anti-inflammatory signaling(Qualitative)[5]

Experimental Protocols

In Vitro Assay for the Generation of 15-oxo-ETE from 15-HETE

Objective: To enzymatically synthesize 15-oxo-ETE from 15-HETE using 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Materials:

  • Recombinant human 15-PGDH

  • 15(S)-HETE

  • NAD⁺

  • Tris-HCl buffer (pH 8.5)

  • Ethyl acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and 15-PGDH.

  • Initiate the reaction by adding 15(S)-HETE (dissolved in ethanol).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a low pH buffer to acidify the mixture.

  • Extract the lipids from the reaction mixture using ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a mobile phase-compatible solvent.

  • Purify and quantify the 15-oxo-ETE using reverse-phase HPLC, monitoring at a wavelength appropriate for the chromophore of 15-oxo-ETE.

Cell-Based Reporter Assay for NF-κB Inhibition

Objective: To determine if 15-oxo-ETE or this compound can inhibit NF-κB activation in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293T or a macrophage cell line)

  • NF-κB luciferase reporter plasmid

  • A constitutively active control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • An NF-κB stimulus (e.g., TNF-α or LPS)

  • 15-oxo-ETE or synthesized this compound

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Allow the cells to recover and express the reporters for 24-48 hours.

  • Pre-treat the cells with various concentrations of 15-oxo-ETE or this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a further 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage inhibition of NF-κB activity at each concentration of the test compound.

General Protocol for the Synthesis of this compound

Objective: To synthesize this compound from 15-oxo-ETE for use in in vitro assays. This protocol is a general method for acyl-CoA synthesis and may require optimization.

Materials:

  • 15-oxo-ETE

  • Coenzyme A (CoASH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve 15-oxo-ETE and NHS in anhydrous DMF.

  • Add EDC to the solution to activate the carboxyl group of 15-oxo-ETE.

  • Stir the reaction at room temperature for several hours to form the NHS ester.

  • In a separate vial, dissolve CoASH in a suitable buffer.

  • Slowly add the activated 15-oxo-ETE-NHS ester solution to the CoASH solution.

  • Allow the reaction to proceed overnight at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Purify the this compound product by HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR if possible.

Measurement of Peroxisomal β-Oxidation of [¹⁴C]-labeled Eicosanoid-CoA

Objective: To measure the rate of peroxisomal β-oxidation of a radiolabeled eicosanoid-CoA substrate.

Materials:

  • Isolated peroxisomes or cell homogenates

  • [¹⁴C]-labeled this compound (requires custom synthesis)

  • Reaction buffer containing necessary cofactors (e.g., NAD⁺, FAD, CoASH)

  • Scintillation cocktail and counter

Procedure:

  • Incubate the isolated peroxisomes or cell homogenate with the [¹⁴C]-labeled this compound and the reaction buffer at 37°C.

  • At various time points, stop the reaction by adding perchloric acid to precipitate the protein and unmetabolized substrate.

  • Centrifuge the samples to pellet the precipitate.

  • The supernatant will contain the water-soluble, chain-shortened [¹⁴C]-acetyl-CoA.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the rate of β-oxidation based on the amount of radiolabeled acetyl-CoA produced over time.

Visualizations

Metabolic and Signaling Pathway of this compound cluster_0 Biosynthesis and Signaling of 15-oxo-ETE cluster_1 Signaling cluster_2 Metabolism of this compound AA Arachidonic Acid HpETE 15-HpETE AA->HpETE 15-LOX / COX-2 HETE 15-HETE HpETE->HETE Peroxidase oxoETE 15-oxo-ETE HETE->oxoETE 15-PGDH Nrf2 Nrf2 Activation (Anti-inflammatory) oxoETE->Nrf2 NFkB NF-κB Inhibition (Anti-inflammatory) oxoETE->NFkB Angiogenesis Inhibition of Angiogenesis oxoETE->Angiogenesis ketoETECoA This compound oxoETE->ketoETECoA Acyl-CoA Synthetase Peroxisome Peroxisomal β-Oxidation ketoETECoA->Peroxisome Metabolites Chain-shortened Acyl-CoAs + Acetyl-CoA Peroxisome->Metabolites

Caption: Biosynthesis, signaling, and metabolism of 15-oxo-ETE and this compound.

Signaling Pathways of 15-oxo-ETE cluster_0 Nrf2 Activation Pathway cluster_1 NF-κB Inhibition Pathway oxoETE_Nrf2 15-oxo-ETE Keap1_Nrf2 Keap1-Nrf2 Complex oxoETE_Nrf2->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nucleus_Nrf2 Nucleus Nrf2_free->Nucleus_Nrf2 Translocation ARE ARE Nucleus_Nrf2->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB Degradation Nucleus_NFkB Nucleus NFkB_free->Nucleus_NFkB Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus_NFkB->Inflammatory_Genes oxoETE_NFkB 15-oxo-ETE oxoETE_NFkB->IKK Inhibition

Caption: Known signaling pathways modulated by 15-oxo-ETE.

Experimental Workflow for Investigating this compound Signaling cluster_0 In Vitro Screening cluster_1 Cell-Based Assays start Hypothesis: This compound has direct signaling roles synthesis Synthesize and Purify This compound start->synthesis enzyme_assay Enzyme Activity Assays (e.g., kinases, phosphatases) synthesis->enzyme_assay binding_assay Receptor/Protein Binding Assays synthesis->binding_assay channel_assay Ion Channel Patch Clamp synthesis->channel_assay reporter_assay Reporter Gene Assays (e.g., NF-κB, Nrf2) synthesis->reporter_assay proliferation_assay Cell Proliferation/ Viability Assays synthesis->proliferation_assay gene_expression Gene Expression Analysis (qPCR, RNA-seq) synthesis->gene_expression evaluation Evaluate Results: Does this compound show activity? enzyme_assay->evaluation binding_assay->evaluation channel_assay->evaluation reporter_assay->evaluation proliferation_assay->evaluation gene_expression->evaluation positive_result Positive Hit: Proceed to target identification and in vivo studies evaluation->positive_result Yes negative_result Negative/No Activity: Conclude primary role is metabolic evaluation->negative_result No

Caption: Logical workflow for future investigation of this compound signaling.

Conclusion and Future Directions

This compound is a pivotal molecule at the intersection of eicosanoid signaling and metabolism. While its precursor, 15-oxo-ETE, has well-documented anti-inflammatory and anti-proliferative signaling functions, the primary established role of this compound is as a substrate for peroxisomal β-oxidation, leading to the degradation of this signaling cascade.

The critical unmet need in this field is to determine whether this compound possesses intrinsic signaling capabilities. The known bioactivity of other long-chain acyl-CoA esters suggests that this is a strong possibility. Future research should be directed towards:

  • Identifying the specific acyl-CoA synthetase(s) responsible for converting 15-oxo-ETE to this compound.

  • Synthesizing stable analogs of this compound to facilitate in vitro and in vivo studies.

  • Screening this compound against a panel of cellular targets , including enzymes, ion channels, and transcription factors involved in inflammatory and proliferative diseases.

  • Utilizing advanced lipidomics to measure the intracellular concentrations of this compound under various physiological and pathological conditions.

Elucidating the potential signaling roles of this compound could open new avenues for therapeutic intervention in a wide range of diseases, transforming our understanding of this important metabolic pathway.

References

An In-depth Technical Guide to 15-keto-Eicosatetraenoic Acid (15-keto-ETE) and its Potential as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-keto-Eicosatetraenoic acid (15-keto-ETE), a metabolite of arachidonic acid, is emerging as a significant bioactive lipid with pleiotropic effects on cellular signaling pathways. Generated through the enzymatic activity of 15-lipoxygenase (15-LOX) and subsequent oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this molecule possesses an electrophilic α,β-unsaturated ketone moiety that enables it to interact with and modulate key regulatory proteins. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling functions of 15-keto-ETE, with a particular focus on its role in inflammation and cell proliferation. We detail the experimental protocols for its detection and analysis, present quantitative data from key studies, and visualize its complex signaling networks. The evidence presented herein highlights the potential of 15-keto-ETE and its activated form, 15-keto-ETE-CoA, as a novel biomarker and therapeutic target in inflammatory diseases and oncology.

Biosynthesis and Metabolism of 15-keto-ETE

15-keto-ETE is an eicosanoid derived from the enzymatic oxidation of arachidonic acid (AA). The synthesis is a multi-step process initiated by lipoxygenases or cyclooxygenases, followed by dehydrogenase activity.

Pathway Overview:

  • Liberation of Arachidonic Acid: Inflammatory stimuli activate phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane's phospholipid stores.[1]

  • Oxygenation to 15-HETE: Arachidonic acid is converted by 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2) to 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[2] This unstable intermediate is rapidly reduced by peroxidases to the more stable alcohol, 15-hydroxyeicosatetraenoic acid (15-HETE).[2][3]

  • Oxidation to 15-keto-ETE: The critical step conferring unique biological activity is the oxidation of 15-HETE by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][4] This reaction converts the hydroxyl group at carbon 15 to a keto group, forming 15-keto-ETE (also known as 15-oxo-ETE).[2]

  • Intracellular Activation: Like other fatty acids, 15-keto-ETE is presumed to be activated intracellularly to its coenzyme A (CoA) thioester, This compound . This activation, catalyzed by an acyl-CoA synthetase, prepares the molecule for further metabolic processing, such as peroxisomal β-oxidation, or for incorporation into complex lipids. While direct studies on this compound are limited, this step is a fundamental biochemical principle for fatty acid metabolism.[5][6]

Biosynthesis_of_15_keto_ETE_CoA AA Arachidonic Acid (from membrane) HpETE 15-HpETE AA->HpETE HETE 15(S)-HETE HpETE->HETE KetoETE 15-keto-ETE (15-oxo-ETE) HETE->KetoETE KetoETECoA This compound KetoETE->KetoETECoA metabolism Further Metabolism (e.g., β-oxidation) KetoETECoA->metabolism enz1 15-LOX or COX-2 enz2 Peroxidase enz3 15-PGDH (NAD+) enz4 Acyl-CoA Synthetase Nrf2_Activation_Pathway cluster_nucleus Nuclear Events KetoETE 15-keto-ETE Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) KetoETE->Keap1_Nrf2 Michael Adduction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (adducted) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Genes HO-1, NQO1 Expression ARE->Genes drives transcription Response Anti-inflammatory Antioxidant Response Genes->Response NFkB_Inhibition_Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκBα-NF-κB Complex (Cytosol) IKK->IkB_NFkB phosphorylates IκBα KetoETE 15-keto-ETE KetoETE->IKK inhibits NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines TNFα, IL-6, IL-1β Expression NFkB->Cytokines activates transcription Inflammation Inflammation Cytokines->Inflammation UPLC_MS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation & Lipid Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration UPLC UPLC Separation (C18 Column) Concentration->UPLC MS Tandem Mass Spec (ESI-, MRM) UPLC->MS Data Quantification (vs. Internal Std) MS->Data

References

The Discovery and Identification of 15-keto-ETE-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of eicosanoids, a class of signaling lipids derived from polyunsaturated fatty acids, is a critical area of research for understanding inflammation, immunity, and cellular homeostasis. While the biological activities of hydroxylated eicosanoids like 15-hydroxyeicosatetraenoic acid (15-HETE) are well-documented, the subsequent metabolic fates of their oxidized products are only beginning to be elucidated. This technical guide focuses on the discovery and identification of 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA), a downstream metabolite of 15-HETE. The formation of this CoA thioester represents a pivotal metabolic branch point, directing the bioactive lipid away from immediate signaling roles and towards catabolic or biosynthetic pathways, likely within the peroxisome. This guide provides an in-depth overview of the biosynthetic pathway, the experimental protocols for its identification, and the potential functional implications for researchers in lipid biology and drug development.

Introduction: The Metabolic Crossroads of 15-HETE

Arachidonic acid (AA) is a central precursor for a vast array of bioactive lipids. Through the action of enzymes such as 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2), AA is converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is rapidly reduced to 15-HETE. This hydroxylated fatty acid is not a metabolic endpoint but a substrate for further enzymatic conversion. The NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group at carbon 15, yielding 15-keto-eicosatetraenoic acid (15-keto-ETE), also known as 15-oxo-ETE.[1][2]

15-keto-ETE possesses an α,β-unsaturated ketone, rendering it an electrophilic species capable of modulating inflammatory signaling pathways, such as Nrf2 and NF-κB, through covalent modification of key regulatory proteins.[1] However, like other fatty acids, 15-keto-ETE can also be primed for metabolic processing. The critical activation step for fatty acid metabolism is the attachment of Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACS). The discovery that 15-keto-ETE undergoes this transformation to form this compound has opened a new chapter in understanding eicosanoid deactivation and processing.[3]

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic cascade that begins with the release of arachidonic acid from membrane phospholipids.

  • Oxygenation of Arachidonic Acid: Arachidonic acid is oxygenated by 15-LOX or COX-2 to form 15-HpETE.

  • Reduction to 15-HETE: Peroxidases subsequently reduce 15-HpETE to the more stable 15-HETE.

  • Oxidation to 15-keto-ETE: 15-PGDH catalyzes the oxidation of 15-HETE to 15-keto-ETE.

  • Thioesterification to this compound: 15-keto-ETE is activated by an acyl-CoA synthetase, which attaches Coenzyme A to the carboxyl group, forming the thioester this compound.

While the specific acyl-CoA synthetase responsible for the activation of 15-keto-ETE has not been definitively identified, peroxisomal acyl-CoA synthetases are strong candidates due to their known role in activating very long-chain fatty acids and eicosanoids for subsequent degradation within the peroxisome.[4][5][6] Several peroxisomal ACS isoforms, including ACSL4, SLC27A2, and SLC27A4, are known to be present in mammals.[6]

Biosynthesis of this compound AA Arachidonic Acid (from membrane phospholipids) invis1 AA->invis1 HETE 15-HETE invis2 HETE->invis2 KetoETE 15-keto-ETE invis3 KetoETE->invis3 KetoETECoA This compound invis1->HETE 15-LOX / COX-2 + Peroxidase invis2->KetoETE 15-PGDH invis3->KetoETECoA Acyl-CoA Synthetase (Peroxisomal?)

Caption: Biosynthetic pathway from arachidonic acid to this compound.

Identification and Characterization

The identification of this compound was achieved through advanced mass spectrometry techniques, which are essential for distinguishing this low-abundance metabolite from a complex biological matrix.

Experimental Workflow for Discovery

The discovery of this compound involved a logical progression from hypothesis to confirmation, leveraging the unique structural features of CoA thioesters for detection.

Discovery Workflow Hypothesis Hypothesis: 15-keto-ETE is activated to a CoA thioester for metabolism. CellCulture Cell Culture Model: Treat cells (e.g., platelets) with Arachidonic Acid. Hypothesis->CellCulture Extraction Metabolite Extraction: Extract acyl-CoAs from cell lysates. CellCulture->Extraction SemiTargeted Semi-Targeted Analysis: LC-MS/MS Neutral Loss Scan for CoA-specific fragment (507 Da). Extraction->SemiTargeted Detection Detection of Candidate: Identify inducible peak with mass corresponding to this compound. SemiTargeted->Detection Targeted Targeted Analysis: Develop specific LC-MS/MS MRM method for this compound. Detection->Targeted Confirmation Confirmation: Confirm structure using high-resolution MS and comparison to standards. Targeted->Confirmation

Caption: Logical workflow for the discovery of this compound.

Experimental Protocols

Sample Preparation (General Protocol for Acyl-CoA Extraction):

  • Cell Lysis: Harvest and wash cell pellets (e.g., 1-10 million cells) with cold PBS. Lyse cells using a suitable method, such as sonication or homogenization, in an extraction solvent (e.g., 2:1:1 acetonitrile:methanol (B129727):water) containing internal standards.

  • Protein Precipitation: Precipitate proteins by centrifugation at high speed (e.g., 16,000 x g) at 4°C.

  • Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and then equilibrate with an aqueous buffer. Load the supernatant from the previous step onto the cartridge.

  • Wash and Elute: Wash the cartridge to remove interfering substances. Elute the acyl-CoAs using an appropriate organic solvent mixture.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatography: Separation is typically achieved using a C18 reversed-phase column. A gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) is often employed to achieve good peak shape and retention for the polar acyl-CoA molecules.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

    • Semi-Targeted (Discovery) Approach: A neutral loss scan is performed to detect the loss of the 507 Da phosphopantetheine fragment, which is characteristic of CoA thioesters.

    • Targeted (Quantification) Approach: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity. Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.

Quantitative Data and Mass Spectrometry Parameters

While specific kinetic parameters for the formation of this compound are not yet widely published, the following table summarizes the key mass spectrometry information for its detection.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Method
This compound [M+H]⁺[M-507+H]⁺428Targeted LC-MS/MS (MRM)
General Acyl-CoAs [M+H]⁺[M-507+H]⁺-Neutral Loss Scan (507 Da)

Note: The exact m/z values for this compound would need to be calculated based on its chemical formula (C41H64N7O18P3S) and the charge state. The [M-507+H]⁺ transition represents the loss of the adenosine-3'-phosphate-5'-diphosphate portion of Coenzyme A.

Potential Metabolic Fate and Functional Significance

The conversion of 15-keto-ETE to its CoA ester is a strong indicator that it enters the fatty acid beta-oxidation pathway. Given that many eicosanoids and very long-chain fatty acids are metabolized in peroxisomes, it is highly probable that this compound is a substrate for the peroxisomal beta-oxidation machinery.[7][8]

This pathway involves a series of enzymatic steps that sequentially shorten the fatty acyl chain, producing acetyl-CoA in each cycle. The acetyl-CoA can then be transported to the mitochondria for energy production via the citric acid cycle or used in other anabolic pathways.

Metabolic Fate of this compound cluster_peroxisome Peroxisome cluster_signaling Signaling KetoETECoA This compound BetaOx Beta-Oxidation Cycle KetoETECoA->BetaOx Shortened Shortened Acyl-CoA BetaOx->Shortened (n-2 carbons) AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Further Oxidation Further Oxidation Shortened->Further Oxidation Mitochondria (TCA Cycle) Mitochondria (TCA Cycle) AcetylCoA->Mitochondria (TCA Cycle) KetoETE 15-keto-ETE (Free Acid) KetoETE->KetoETECoA Acyl-CoA Synthetase Signaling Modulation of Nrf2, NF-κB, etc. KetoETE->Signaling

Caption: Divergence of 15-keto-ETE into signaling vs. metabolic pathways.

The formation of this compound serves two primary functions:

  • Signal Termination: By converting the free acid into a CoA thioester, the cell effectively terminates the direct signaling capacity of 15-keto-ETE, preventing further interaction with transcription factors and other proteins.

  • Metabolic Processing: It channels the carbon skeleton of the eicosanoid into catabolic pathways for energy generation or recycling, ensuring the efficient turnover of these potent bioactive molecules.

Conclusion and Future Directions

The discovery of this compound marks a significant advancement in our understanding of eicosanoid metabolism. It highlights a crucial mechanism by which cells can deactivate and process oxidized fatty acids, shifting their function from signaling to metabolism. For researchers and drug development professionals, this pathway presents new avenues of investigation. Future research should focus on:

  • Identifying the specific acyl-CoA synthetase(s) responsible for activating 15-keto-ETE, which could be a target for modulating the lifespan of this signaling molecule.

  • Quantifying the flux through this pathway in various physiological and pathological states, such as inflammation and cancer.

  • Elucidating the complete peroxisomal beta-oxidation pathway for this compound and its downstream products.

A deeper understanding of this metabolic route will provide a more complete picture of the intricate network governing lipid signaling and homeostasis, potentially revealing novel therapeutic targets for a range of inflammatory diseases.

References

Unraveling the Cellular Targets of 15-keto-ETE-CoA: A Technical Guide to Potential Receptors and Investigative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of cellular signaling and metabolism, the identification of specific molecular interactions is paramount to advancing our understanding of physiological and pathological processes. This technical guide addresses the current state of knowledge and future research directions for identifying potential receptors for 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA), a putative intermediate in eicosanoid metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in lipid signaling and metabolism.

While a dedicated receptor for this compound has yet to be definitively identified in the scientific literature, the structural characteristics of this molecule and the known targets of related lipid species provide a strong foundation for postulating potential intracellular receptors. The presence of the Coenzyme A (CoA) moiety suggests an intracellular localization and a likely role in metabolic pathways or as a ligand for intracellular receptors.

Potential Intracellular Receptors for this compound

The most promising candidates for this compound receptors are nuclear receptors, a class of ligand-activated transcription factors that regulate gene expression in response to various small lipophilic molecules.

Peroxisome Proliferator-Activated Receptors (PPARs)

The PPAR family of nuclear receptors (PPARα, PPARβ/δ, and PPARγ) are well-established sensors of fatty acids and their derivatives. Several lines of evidence point towards PPARs as potential receptors for this compound:

  • Binding of Fatty Acyl-CoAs: Long-chain fatty acyl-CoAs are known to bind to and modulate the activity of PPARs, suggesting that the acyl-CoA portion of this compound could facilitate interaction.

  • Agonism by Related Eicosanoids: The precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is a preferential agonist for PPARβ/δ.[1] Furthermore, 15-keto-prostaglandin E2 (15-keto-PGE2), which shares the 15-keto group and a similar carbon backbone, is a known agonist of PPARγ.[2][3] This suggests that the 15-keto-ETE structure is conducive to PPAR binding and activation.

Other Potential Nuclear Receptors

Beyond PPARs, other nuclear receptors that bind fatty acids or their CoA esters are also plausible candidates:

  • Hepatocyte Nuclear Factor 4α (HNF4α): This nuclear receptor is known to be regulated by fatty acyl-CoAs.

  • Thyroid Hormone Receptor (TR): Some studies have indicated that fatty acyl-CoAs can modulate the activity of TR.[4]

Quantitative Binding Data for Related Ligands

While no direct binding data for this compound is available, the following table summarizes the binding affinities of related molecules to their respective receptors, providing a reference for potential binding strengths.

LigandReceptorCell TypeBinding AssayAffinity (Kd/Ki/IC50)
Oleoyl-CoAThyroid Hormone ReceptorRat Liver (partially purified)Radioligand BindingKd: 1.2 x 10⁻⁷ M[4]
15-keto-PGE₂EP₂CHO cellsRadioligand BindingKi: 2.6 µM
15-keto-PGE₂EP₄CHO cellsRadioligand BindingKi: 15 µM
15-keto-PGE₂EP₂HEK cellsRadioligand BindingIC₅₀: 0.117 µM
15-keto-PGE₂EP₄HEK cellsRadioligand BindingIC₅₀: 2.82 µM

Hypothetical Signaling Pathways

The activation of nuclear receptors like PPARs by this compound would lead to the regulation of target gene expression. A hypothetical signaling pathway is depicted below.

G cluster_cell Intracellular Space 15_keto_ETE_CoA This compound PPAR PPAR 15_keto_ETE_CoA->PPAR Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binding Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Transcription Regulation

Hypothetical PPAR-mediated signaling pathway for this compound.

Experimental Protocols for Receptor Identification and Validation

The following outlines a strategic workflow to identify and characterize receptors for this compound.

Phase 1: Initial Screening for Potential Receptors

Objective: To identify candidate proteins that bind to this compound.

Methodology: Affinity Purification followed by Mass Spectrometry (AP-MS)

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm and a reactive group for immobilization (e.g., biotin (B1667282) or a chemical handle for click chemistry).

  • Immobilization: Covalently attach the this compound probe to a solid support (e.g., agarose (B213101) or magnetic beads).

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue known to have active lipid metabolism.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized probe. Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by competing with an excess of free this compound or by using a denaturing agent.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Probe_Synthesis Synthesize This compound Affinity Probe Immobilization Immobilize Probe on Beads Probe_Synthesis->Immobilization Incubation Incubate Lysate with Probe Immobilization->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Washing Wash Non-specific Proteins Incubation->Washing Elution Elute Bound Proteins Washing->Elution LC_MS Identify Proteins by LC-MS/MS Elution->LC_MS

Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Phase 2: Validation of Candidate Receptors

Objective: To confirm the binding and functional activity of candidate receptors identified in Phase 1.

Methodology 1: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)

  • Protein Immobilization: Immobilize the purified candidate receptor protein on a sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the chip and measure the binding kinetics (association and dissociation rates) to determine the binding affinity (Kd).

Methodology 2: Ligand-Induced Thermal Shift Assay (TSA)

  • Assay Setup: Mix the purified candidate receptor with a fluorescent dye that binds to hydrophobic regions of proteins.

  • Ligand Addition: Add this compound to the protein-dye mixture.

  • Thermal Denaturation: Gradually increase the temperature and monitor the fluorescence. Binding of the ligand will stabilize the protein, resulting in a higher melting temperature (Tm).

Methodology 3: Reporter Gene Assay

  • Cell Transfection: Co-transfect a suitable cell line with an expression vector for the candidate receptor and a reporter plasmid containing a response element for that receptor linked to a reporter gene (e.g., luciferase).

  • Ligand Treatment: Treat the transfected cells with varying concentrations of this compound.

  • Reporter Activity Measurement: Measure the activity of the reporter gene product (e.g., luminescence). An increase in reporter activity will indicate that this compound activates the candidate receptor.

G cluster_validation Candidate Receptor Validation Candidate_Receptor Candidate Receptor (from AP-MS) SPR_BLI SPR / BLI (Binding Affinity) Candidate_Receptor->SPR_BLI TSA Thermal Shift Assay (Binding Confirmation) Candidate_Receptor->TSA Reporter_Assay Reporter Gene Assay (Functional Activity) Candidate_Receptor->Reporter_Assay

Workflow for the validation of candidate receptors.

Conclusion

The identification of receptors for this compound remains a significant area for future research. Based on the available evidence for structurally and functionally related molecules, nuclear receptors, particularly the PPARs, represent the most promising candidates. The experimental strategies outlined in this guide provide a robust framework for the systematic identification and validation of these potential receptors. Elucidating the cellular targets of this compound will undoubtedly provide novel insights into the complex interplay between lipid metabolism and cellular signaling, and may reveal new therapeutic targets for a range of metabolic and inflammatory diseases.

References

An In-depth Technical Guide to 15-keto-ETE in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the dynamic field of lipidomics, understanding the roles of bioactive lipid mediators is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. Eicosanoids, derived from the metabolism of arachidonic acid, are a critical class of such mediators. Among these, 15-oxo-eicosatetraenoic acid (15-oxo-ETE or 15-keto-ETE) has emerged as a significant signaling molecule, particularly in the context of inflammation. This guide provides a comprehensive overview of 15-keto-ETE, including its biosynthesis, signaling pathways, and the methodologies employed for its study. While the direct CoA-thioesterified form, 15-keto-ETE-CoA, is not prominently described in current scientific literature, this guide will also address the general principles and methodologies for the analysis of acyl-CoA thioesters, which are broadly applicable in lipidomics research.

Biosynthesis of 15-keto-ETE

15-keto-ETE is an oxidized metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE). The formation of its precursor, 15(S)-HETE, begins with the metabolism of arachidonic acid by various cell types. This initial product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), is short-lived and rapidly reduced to 15(S)-HETE[1].

The subsequent oxidation of 15-HETE to 15-keto-ETE is catalyzed by the cytosolic, NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is a member of the short-chain dehydrogenase/reductase family and is found in most mammalian tissues, with high activity in the lungs, kidneys, and placenta[2]. The metabolic pathway for the formation of 15-oxo-ETE from arachidonic acid has been well-described in cell lines that express cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LO), and 15-PGDH[2]. The presence of an α,β-unsaturated ketone in its structure confers electrophilic properties to 15-oxo-ETE, which are crucial for its biological activity[2].

G AA Arachidonic Acid HpETE 15(S)-HpETE AA->HpETE COX-2 / 15-LOX HETE 15(S)-HETE HpETE->HETE Peroxidase KetoETE 15-keto-ETE HETE->KetoETE 15-PGDH (NAD+)

Figure 1: Biosynthetic pathway of 15-keto-ETE from arachidonic acid.

Signaling Pathways of 15-keto-ETE

15-keto-ETE is recognized as a mediator of inflammatory signaling pathways. Its electrophilic nature allows it to interact with and modulate the activity of key signaling proteins. The primary described activities of 15-keto-ETE involve the regulation of the Nrf2 and NF-κB signaling pathways[2].

Nrf2-Mediated Antioxidant Response

15-keto-ETE up-regulates antioxidant response element (ARE) genes, which are under the transcriptional regulation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This activation of Nrf2 signaling contributes to its anti-inflammatory effects[2].

Inhibition of NF-κB-Mediated Pro-inflammatory Signaling

15-keto-ETE has been shown to inhibit pro-inflammatory NF-κB-mediated signaling through the inhibition of IKKβ[2]. This down-regulation of the NF-κB pathway further underscores the anti-inflammatory potential of 15-keto-ETE[2].

G cluster_0 15-keto-ETE Signaling KetoETE 15-keto-ETE Nrf2 Nrf2 Activation KetoETE->Nrf2 IKK IKKβ Inhibition KetoETE->IKK ARE ARE Gene Upregulation Nrf2->ARE AntiInflammatory Anti-inflammatory Effects ARE->AntiInflammatory NFkB NF-κB Inhibition IKK->NFkB ProInflammatory Pro-inflammatory Gene Downregulation NFkB->ProInflammatory ProInflammatory->AntiInflammatory

Figure 2: Signaling pathways modulated by 15-keto-ETE.

Role in Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Some metabolites of arachidonic acid are known to interact with peroxisome proliferator-activated receptors (PPARs). For instance, 15(S)-HpETE and 15(S)-HETE directly bind to and activate PPAR-gamma[1]. Another related compound, 15-keto-prostaglandin E2, is a known agonist of PPAR-gamma and has been shown to promote the growth of Cryptococcus neoformans during infection by activating the host's PPAR-γ[3][4]. While the direct interaction of 15-keto-ETE with PPARs is a subject for further investigation, the activities of structurally similar lipids suggest this is a plausible mechanism of action.

Experimental Protocols

Quantification of 15-keto-ETE and Related Eicosanoids

The quantification of eicosanoids like 15-keto-ETE in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Extraction: Biological samples (e.g., serum, tissue homogenates) are subjected to protein precipitation, often using a cold organic solvent mixture like acetonitrile:methanol (B129727) (1:1, v/v)[5][6].

  • Internal Standards: Stable isotope-labeled internal standards are added to the sample prior to extraction to ensure accurate quantification[5][6].

  • Centrifugation: The mixture is vortexed and centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins[5][6].

  • Supernatant Collection: The resulting supernatant containing the lipids is carefully collected for analysis.

LC-MS/MS Analysis:

  • Chromatography: Reverse-phase liquid chromatography (RPLC) is commonly used for the separation of eicosanoids. A C18 column is a typical choice[7]. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile) is employed[7].

  • Mass Spectrometry: The LC system is coupled to a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in negative ion mode for eicosanoids. Multiple Reaction Monitoring (MRM) is a sensitive and specific mode for quantification, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

G Sample Biological Sample Extraction Protein Precipitation & Lipid Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis LCMS->Data

Figure 3: General workflow for the quantification of eicosanoids.

General Protocol for Acyl-CoA Analysis

Although specific protocols for this compound are not available, the general methodology for acyl-CoA analysis can be adapted.

Extraction of Acyl-CoAs:

  • Quenching and Extraction: Cellular metabolism is quenched, and acyl-CoAs are extracted using a suitable solvent, often containing an acid to improve stability[8]. Perchloric acid extraction is a common method[8].

  • Internal Standards: Appropriate stable isotope-labeled or structurally related internal standards are added during extraction for accurate quantification[8].

  • Solid-Phase Extraction (SPE): The extract can be cleaned up and the short-chain acyl-CoA fraction isolated using an oligonucleotide purification cartridge or a similar SPE sorbent[8].

Analysis of Acyl-CoAs:

  • LC-MS/MS: As with eicosanoids, LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoAs[7][9].

    • Chromatography: RPLC with a C18 column is typically used. The mobile phases often contain a buffer such as ammonium acetate (B1210297) to improve peak shape and ionization[7].

    • Mass Spectrometry: ESI in positive ion mode is generally used for the detection of acyl-CoAs. MRM is employed for targeted quantification.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, data for related compounds can provide a frame of reference for expected concentrations in biological systems.

Table 1: Representative Concentrations of Acyl-CoAs in Biological Samples

Acyl-CoAOrganism/Cell TypeConditionConcentration (nmol/g)Reference
Acetyl-CoACorynebacterium glutamicumMid-growth phaseUp to 230[10]
Malonyl-CoASaccharomyces cerevisiaeGlucose19[10]
Malonyl-CoASaccharomyces cerevisiaeGlycerol15[10]

Table 2: Kinetic and Binding Parameters for 15-HETE

ParameterValueCell TypeReference
Kd (Binding Affinity)162 nMPT-18 mast/basophil cells[11]
Bmax (Binding Sites)7.1 x 10^5 sites/cell PT-18 mast/basophil cells[11]

Conclusion and Future Directions

15-keto-ETE is a bioactive lipid mediator with demonstrated roles in the modulation of inflammatory signaling pathways. Its electrophilic nature enables it to interact with key regulatory proteins, leading to the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory NF-κB signaling[2]. While the existence and role of this compound remain to be elucidated, the established methodologies for the analysis of eicosanoids and acyl-CoAs provide a robust framework for future investigations in this area. Further research is warranted to explore the full spectrum of biological activities of 15-keto-ETE and to determine if it undergoes thioesterification with Coenzyme A to form a potentially novel signaling molecule. Such studies will undoubtedly contribute to a deeper understanding of lipid-mediated signaling in health and disease, paving the way for new therapeutic strategies.

References

An In-depth Technical Guide on the Bioactive Lipid Mediator 15-oxo-ETE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current body of scientific literature, there is no available data on the physiological concentration of 15-keto-ETE-CoA. This technical guide will therefore focus on its extensively studied, non-esterified, and bioactive counterpart, 15-oxo-eicosatetraenoic acid (15-oxo-ETE). The methodologies and signaling pathways described for 15-oxo-ETE provide a foundational framework that can inform future investigations into its CoA ester.

Introduction

15-oxo-eicosatetraenoic acid (15-oxo-ETE) is an electrophilic lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE).[1] As an α,β-unsaturated ketone, 15-oxo-ETE possesses the ability to covalently modify proteins through Michael addition, thereby modulating key signaling pathways involved in inflammation and cellular stress responses.[1] This guide provides a comprehensive overview of the current knowledge on 15-oxo-ETE, including its biosynthesis, reported physiological concentrations, signaling mechanisms, and detailed experimental protocols for its quantification.

Biosynthesis of 15-oxo-ETE

The formation of 15-oxo-ETE begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by 15-lipoxygenase (15-LOX) to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-HETE. Finally, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the oxidation of the hydroxyl group on 15-HETE to a ketone, yielding 15-oxo-ETE.[1][2]

G AA Arachidonic Acid HpETE 15-HpETE AA->HpETE 15-LOX HETE 15-HETE HpETE->HETE Peroxidase oxoETE 15-oxo-ETE HETE->oxoETE 15-PGDH

Biosynthesis of 15-oxo-ETE from arachidonic acid.

Physiological Concentrations of 15-oxo-ETE

Quantitative data for 15-oxo-ETE in biological systems is limited but provides insights into its physiological and pathophysiological levels. The concentrations vary significantly between in vivo fluids and in vitro cell culture systems.

Biological MatrixConditionConcentration RangeReference
Human Bronchoalveolar Lavage FluidNormal47 - 738 pM (Median: 101 pM)[1]
Human BloodNormal69 - 749 pM[1]
THP-1 Cells (in vitro)25 µM 15-oxo-ETE treatment (1.5h)Intracellular: 2.92 ± 0.36 µM[1]
THP-1 Cells (in vitro)25 µM 15-oxo-ETE treatment (12h)Intracellular: 1.59 ± 0.18 µM[1]
Rat Intestinal Epithelial Cells (in vitro)1 µM Calcium Ionophore (A-23187)Endogenous: 0.84 ± 0.06 pmol/10^6 cells[1]

Signaling Pathways of 15-oxo-ETE

15-oxo-ETE exerts its biological effects primarily through the covalent modification of cysteine residues on key regulatory proteins, leading to the modulation of inflammatory and antioxidant signaling pathways.

Nrf2-Mediated Antioxidant Response

15-oxo-ETE is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] As an electrophile, 15-oxo-ETE can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.[3] This leads to the upregulation of protective proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxoETE 15-oxo-ETE Keap1 Keap1 oxoETE->Keap1 Modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Activation of the Nrf2 pathway by 15-oxo-ETE.
Inhibition of NF-κB-Mediated Pro-inflammatory Signaling

15-oxo-ETE has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that controls the expression of genes involved in inflammation, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 15-oxo-ETE can directly inhibit the IKKβ subunit of the IKK complex, likely through covalent modification of a critical cysteine residue (Cys-179).[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in the cytoplasm and suppressing the inflammatory response.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxoETE 15-oxo-ETE IKK IKK Complex oxoETE->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Activates Transcription

Inhibition of the NF-κB pathway by 15-oxo-ETE.

Experimental Protocols for 15-oxo-ETE Quantification

The accurate quantification of 15-oxo-ETE in biological samples requires robust sample preparation and sensitive analytical techniques, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Lipid Extraction

A common method for extracting eicosanoids, including 15-oxo-ETE, from biological matrices like plasma, cell lysates, or tissue homogenates is solid-phase extraction (SPE).[5][6]

  • Sample Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl) to protonate the carboxylic acid group of the eicosanoids, which enhances their retention on the C18 stationary phase.[5]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.[5][6]

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.[5]

  • Washing: Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can remove neutral lipids.[5]

  • Elution: Elute the eicosanoids from the cartridge with a more non-polar solvent, such as ethyl acetate (B1210297) or methanol.[5][6]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[6]

G start Biological Sample (Plasma, Cell Lysate, etc.) acidify Acidify to pH 3.5 start->acidify load Load Sample onto Cartridge acidify->load condition Condition C18 SPE Cartridge (Methanol, then Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with 15% Ethanol wash1->wash2 wash3 Wash with Hexane wash2->wash3 elute Elute with Ethyl Acetate/Methanol wash3->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Experimental workflow for 15-oxo-ETE extraction.
LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.[7]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and ionization efficiency.[7][8]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[8][9]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used, as the carboxylic acid group readily loses a proton.[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.[7][8]

    • MRM Transition for 15-oxo-ETE: A common transition is m/z 319.2 → 219.2.[1]

    • Internal Standard: A deuterated analog of a related eicosanoid, such as 15(S)-HETE-d8, is often used for accurate quantification.[7]

Future Directions

The biological activities of 15-oxo-ETE highlight the potential importance of this class of lipid mediators. A critical next step for the field is the development of analytical methods to detect and quantify this compound in biological systems. This would require specialized techniques for the analysis of acyl-CoAs, which are generally less stable and present at lower concentrations than their non-esterified counterparts. Successful quantification of this compound would enable a deeper understanding of its potential role as a metabolic intermediate or a signaling molecule in its own right.

References

Species-Specific Differences in 15-Keto-ETE-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of species-specific differences in the metabolism of 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA), a critical intermediate in eicosanoid signaling. Eicosanoids, potent lipid mediators derived from polyunsaturated fatty acids, play pivotal roles in inflammation, immunity, and cardiovascular homeostasis. The metabolic fate of these molecules dictates their biological activity, and species-specific variations in enzymatic pathways can have profound implications for translational research and drug development. This document summarizes key metabolic pathways, presents quantitative data on enzyme activities across different species, details relevant experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding of this complex area of lipid metabolism.

Introduction

15-hydroxyeicosatetraenoic acid (15-HETE) is a major product of arachidonic acid metabolism, primarily generated by the action of 15-lipoxygenase (15-LOX).[1] Subsequent oxidation of 15-HETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) leads to the formation of 15-keto-eicosatetraenoic acid (15-keto-ETE).[2] For further metabolism, particularly via beta-oxidation, 15-keto-ETE is activated to its coenzyme A thioester, this compound. The subsequent metabolic steps are crucial for the inactivation and clearance of this signaling molecule, and emerging evidence suggests that the enzymes and pathways involved can vary significantly between species. Understanding these differences is paramount for the accurate interpretation of animal model data and its extrapolation to human physiology and pathophysiology.

Key Metabolic Pathways

The metabolism of this compound is thought to proceed through two primary pathways: reduction of the C13-C14 double bond and peroxisomal beta-oxidation.

Reductive Pathway

A key step in the metabolism of many keto-eicosanoids is the reduction of the α,β-unsaturated ketone moiety. This reaction is catalyzed by 15-ketoprostaglandin Δ13-reductase, an enzyme also known as leukotriene B4 12-hydroxydehydrogenase/prostaglandin reductase (LTB4 12-HD/PGR).[3][4] This enzyme reduces the double bond of the α,β-unsaturated ketone, a critical step in the inactivation of prostaglandins (B1171923) and leukotrienes.[3][5]

dot

Caption: Reductive metabolism of this compound.

Peroxisomal Beta-Oxidation

Eicosanoids can undergo chain shortening through beta-oxidation, which primarily occurs in peroxisomes.[6][7] This pathway involves a series of enzymatic reactions that sequentially remove two-carbon units from the carboxylic acid end of the fatty acyl-CoA molecule. Species-specific differences in the activity and substrate specificity of peroxisomal enzymes can influence the rate and products of this compound degradation.

dot

Caption: Peroxisomal beta-oxidation of this compound.

Quantitative Data on Enzyme Activities

Direct comparative studies on this compound metabolism across different species are limited. However, data on the activity of key enzymes with related substrates provide valuable insights.

EnzymeSpeciesTissueSubstrateActivity/PropertiesReference
15-Ketoprostaglandin Δ13-Reductase BovineIris-ciliary body15-keto-PGF2αPurified enzyme molecular weight: ~55-57 kDa.[8]
BovineOcular tissues (ciliary body, iris, RPE-choroid, retina, cornea)15-keto-PGE2, 15-keto-PGF2αHighest activity in ciliary body and iris.[8]
RatLiver cytosolCS-670 (NSAID with α,β-unsaturated ketone)Identified as 2-alkenal reductase (EC 1.3.1.74).[3]
PigLung15-keto-PGsEnzyme purified and cDNA cloned.[4]
Peroxisomal β-Oxidation RatLiver, Heart, KidneyPalmitateClofibrate (B1669205) feeding increased oxidation rates.[6]
Rat vs. HumanHeart, Liver, Quadriceps musclePalmitateTotal and antimycin-insensitive oxidation rates were higher in rat tissues.[6]
RatLiverPalmitoyl-CoAActivity increased during fasting.[9]
Various Vertebrates (Rat, Hummingbird, Fish)LiverFatty Acyl-CoAFAO activities were significantly lower in marine fish compared to rats.[7]

Experimental Protocols

Assay of 15-Ketoprostaglandin Δ13-Reductase Activity

This protocol is adapted from studies on bovine ocular tissues.[8]

Objective: To measure the rate of reduction of the C13-C14 double bond in a 15-keto-eicosanoid substrate.

Materials:

  • Tissue homogenate (9,000 x g supernatant)

  • Substrate: 15-keto-PGE2 or 15-keto-PGF2α

  • Cofactor: NADPH or NADH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Stop solution (e.g., citric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system for product separation and quantification

Procedure:

  • Prepare tissue homogenates in a suitable buffer and centrifuge at 9,000 x g to obtain the cytosolic fraction (supernatant).

  • Set up the reaction mixture containing the tissue supernatant, substrate, and NADPH or NADH in the reaction buffer.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids with an organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • Quantify the formation of the 13,14-dihydro metabolite by comparing the peak area to a standard curve.

dot

Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Centrifugation (9,000 x g) Centrifugation (9,000 x g) Tissue Homogenization->Centrifugation (9,000 x g) Cytosol (Supernatant) Cytosol (Supernatant) Centrifugation (9,000 x g)->Cytosol (Supernatant) Reaction Mixture (Cytosol, Substrate, Cofactor) Reaction Mixture (Cytosol, Substrate, Cofactor) Cytosol (Supernatant)->Reaction Mixture (Cytosol, Substrate, Cofactor) Incubation (37°C) Incubation (37°C) Reaction Mixture (Cytosol, Substrate, Cofactor)->Incubation (37°C) Reaction Quenching Reaction Quenching Incubation (37°C)->Reaction Quenching Lipid Extraction Lipid Extraction Reaction Quenching->Lipid Extraction HPLC Analysis HPLC Analysis Lipid Extraction->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Caption: Workflow for assaying 15-ketoprostaglandin Δ13-reductase activity.

Measurement of Peroxisomal Beta-Oxidation

This protocol is based on studies in rat and human tissues.[6]

Objective: To determine the rate of peroxisomal fatty acid oxidation.

Materials:

  • Tissue homogenate

  • Radiolabeled substrate (e.g., [1-14C]palmitate)

  • Reaction buffer containing cofactors (CoA, ATP, NAD+)

  • Antimycin A and rotenone (B1679576) (to inhibit mitochondrial oxidation)

  • Scintillation cocktail and counter

Procedure:

  • Prepare tissue homogenates in a suitable buffer.

  • Set up two sets of reaction tubes. One set will measure total oxidation, and the other will measure peroxisomal oxidation in the presence of mitochondrial inhibitors (antimycin A and rotenone).

  • Add the tissue homogenate, radiolabeled substrate, and cofactors to the reaction buffer.

  • Incubate at 37°C with shaking.

  • Stop the reaction (e.g., by adding perchloric acid).

  • Capture the released 14CO2 (a product of mitochondrial oxidation) in a trapping agent (e.g., filter paper soaked in NaOH).

  • Separate the water-soluble metabolites (products of beta-oxidation) from the unreacted fatty acid by centrifugation.

  • Measure the radioactivity in the aqueous phase using a scintillation counter to determine the rate of beta-oxidation.

  • The difference in oxidation rates between the tubes with and without mitochondrial inhibitors represents the contribution of mitochondrial beta-oxidation.

Species-Specific Considerations and Future Directions

The available data, although indirect, strongly suggest the existence of significant species-specific differences in this compound metabolism. The higher rates of peroxisomal oxidation in rats compared to humans indicate that rodents may clear this and other eicosanoids more rapidly through this pathway.[6] Furthermore, the tissue distribution and substrate specificity of 15-ketoprostaglandin Δ13-reductase likely vary across species, influencing the local concentration and biological activity of 15-keto-ETE.

Future research should focus on direct comparative studies using this compound as a substrate with purified enzymes and cellular systems from different species, including humans, non-human primates, and commonly used laboratory animals. Such studies will be invaluable for:

  • Improving the translation of preclinical findings: A better understanding of species-specific metabolic profiles will aid in the selection of appropriate animal models for studying diseases involving eicosanoid signaling.

  • Guiding drug development: For therapeutic strategies targeting eicosanoid metabolism, knowledge of species differences in enzyme kinetics and expression is crucial for predicting drug efficacy and potential side effects.

  • Elucidating fundamental biological processes: Comparative studies can provide insights into the evolution of metabolic pathways and the physiological roles of eicosanoids in different species.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 15-keto-ETE-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the quantitative analysis of 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA) in biological samples. Due to the limited direct literature on this specific analyte, this document presents a comprehensive, proposed methodology based on established principles for the analysis of related eicosanoids and acyl-CoA thioesters. The protocols provided herein are intended to serve as a strong starting point for researchers venturing into the study of this potentially novel bioactive molecule. This document outlines a hypothetical biosynthetic pathway, a detailed experimental workflow for extraction and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a discussion of its potential signaling roles.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. Prostaglandin (B15479496) E2 (PGE2) is a key eicosanoid involved in inflammation, pain, and fever. The biological activity of PGE2 is terminated in part by its oxidation to 15-keto-PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1][2]. While 15-keto-PGE2 has often been considered an inactive metabolite, recent studies suggest it may have its own biological activities, including acting as a partial agonist at EP receptors and exhibiting anti-inflammatory and anti-carcinogenic effects[3][4].

The activation of fatty acids and related molecules to their coenzyme A (CoA) thioesters is a critical step for their participation in a variety of metabolic and signaling pathways. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases. The formation of this compound from 15-keto-PGE2 (a type of 15-keto-ETE) would render the molecule competent for entry into pathways such as beta-oxidation or for use in protein acylation. To date, the existence and quantitative levels of this compound in biological systems have not been extensively reported, representing a novel area for investigation.

These application notes provide a proposed methodology for the sensitive and specific quantification of this compound in biological samples using LC-MS/MS, a powerful analytical technique for the analysis of complex biological molecules[5].

Hypothetical Biosynthetic Pathway of this compound

The formation of this compound is postulated to occur in two principal steps from a parent eicosanoid like PGE2. First, the parent eicosanoid is oxidized to its 15-keto form. Subsequently, this keto-eicosanoid is activated to its CoA thioester.

Biosynthetic Pathway of this compound cluster_enzymes Enzymatic Conversions PGE2 Prostaglandin E2 (PGE2) Keto_PGE2 15-keto-PGE2 PGE2->Keto_PGE2 15-PGDH Keto_ETE_CoA This compound Keto_PGE2->Keto_ETE_CoA Acyl-CoA Synthetase (putative) 15-PGDH 15-PGDH Acyl-CoA Synthetase\n(putative) Acyl-CoA Synthetase (putative)

Caption: Proposed biosynthetic pathway of this compound from PGE2.

Experimental Protocols

The following protocols are proposed for the extraction and quantitative analysis of this compound from biological samples such as cultured cells, tissues, or plasma. These protocols are based on established methods for other acyl-CoAs and eicosanoids and should be optimized for the specific biological matrix being investigated.

Materials and Reagents
  • Acetonitrile, methanol (B129727), and water (LC-MS grade)

  • Formic acid and acetic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., [¹³C₄]-15-keto-ETE-CoA) is highly recommended. If unavailable, a structurally related acyl-CoA of a different chain length (e.g., C17:0-CoA) can be considered, but co-eluting isomers must be ruled out.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Phosphate-buffered saline (PBS)

  • Butylated hydroxytoluene (BHT) or other antioxidant

Sample Preparation and Extraction

This protocol is designed to extract acyl-CoAs while minimizing their degradation.

  • Sample Collection: Collect biological samples and immediately process or flash-freeze in liquid nitrogen and store at -80°C to quench metabolic activity.

  • Homogenization (for tissues and cells):

    • For tissues, weigh the frozen tissue and homogenize in 10 volumes of ice-cold extraction solvent (Acetonitrile:Methanol:Water 2:2:1 v/v/v with 0.1% formic acid and 10 µM BHT) using a bead beater or Dounce homogenizer on ice.

    • For cultured cells, aspirate the culture medium, wash the cells with ice-cold PBS, and then add the ice-cold extraction solvent directly to the culture plate. Scrape the cells and collect the lysate.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.

  • Protein Precipitation: Vortex the sample vigorously for 1 minute and then incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water (e.g., 5% methanol) to remove polar interferences.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

This is a proposed method that will require optimization.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

LC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Hypothetical MRM Transitions):

The exact mass transitions for this compound will need to be determined by direct infusion of a synthesized standard. However, based on the structure, we can predict likely transitions. The precursor ion will be the [M+H]⁺ ion. A characteristic product ion for CoA-containing molecules is the fragment corresponding to the pantoetheine moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined
Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by analyzing a series of known concentrations of the analyte standard with a fixed concentration of the internal standard.

Proposed Experimental Workflow

The overall workflow for the quantitative analysis of this compound is summarized in the following diagram.

Experimental Workflow start Biological Sample (Cell, Tissue, Plasma) extraction Homogenization & Extraction with IS start->extraction cleanup Protein Precipitation & SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quant Data Analysis & Quantification analysis->quant

Caption: Workflow for this compound quantification.

Hypothetical Quantitative Data

As there is no published data on the concentration of this compound, the following table presents hypothetical data to illustrate how results could be presented. These values are for illustrative purposes only.

Biological SampleConditionThis compound Concentration (pmol/mg protein)
RAW 264.7 Macrophages Control1.5 ± 0.3
LPS (1 µg/mL, 24h)8.2 ± 1.1
Mouse Liver Tissue Fed State3.7 ± 0.8
Fasted (24h)1.2 ± 0.2
Human Plasma Healthy Volunteer0.5 ± 0.1
Inflammatory Condition2.1 ± 0.5

Potential Signaling and Metabolic Roles of this compound

The formation of a CoA thioester suggests that this compound may have distinct biological roles compared to its free acid precursor, 15-keto-PGE2. Two primary potential fates are metabolic degradation via beta-oxidation or involvement in post-translational modification of proteins through acylation.

Potential Roles of this compound Keto_ETE_CoA This compound Beta_Ox Beta-Oxidation Keto_ETE_CoA->Beta_Ox Metabolic Fate Acylation Protein Acylation Keto_ETE_CoA->Acylation Signaling Fate Metabolites Chain-shortened Metabolites Beta_Ox->Metabolites Modified_Protein Acylated Protein (Altered Function) Acylation->Modified_Protein

Caption: Potential metabolic and signaling roles of this compound.

  • Beta-Oxidation: Peroxisomes are known to be involved in the beta-oxidation of very long-chain fatty acids, branched fatty acids, and some prostaglandins (B1171923) and leukotrienes[6]. It is plausible that this compound is a substrate for peroxisomal beta-oxidation, representing a catabolic pathway for this eicosanoid metabolite.

  • Protein Acylation: The covalent attachment of acyl-CoAs to proteins is an emerging area of post-translational modification that can regulate protein function, localization, and stability. Given its unique structure, this compound could potentially be a substrate for a protein acyltransferase, leading to a novel form of protein modification and signaling.

Conclusion

The quantitative analysis of this compound represents a novel and exciting area of research in eicosanoid biology. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to begin exploring the presence, regulation, and function of this putative bioactive molecule. The development of a robust and validated LC-MS/MS method will be a critical first step in elucidating the role of this compound in health and disease.

References

Application Note & Protocol: Synthesis of 15-keto-ETE-CoA Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-keto-Eicosatetraenoic acid (15-keto-ETE) is a significant metabolite of arachidonic acid, formed via the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase.[1][2] In metabolic studies, fatty acids are often analyzed as their Coenzyme A (CoA) thioesters, which are the activated forms within cellular pathways. For accurate quantification of these metabolites by mass spectrometry, stable isotope-labeled internal standards are essential to correct for sample loss during extraction and analytical variability.[3]

This document provides a detailed protocol for the multi-step synthesis of 15-keto-ETE-CoA. The proposed pathway involves the enzymatic synthesis of 15-HETE from arachidonic acid, followed by enzymatic oxidation to 15-keto-ETE, and finally, chemical coupling to Coenzyme A. A strategy for producing a stable isotope-labeled version for use as a true internal standard is also described.

Overall Synthetic Workflow

The synthesis of this compound is proposed as a three-step process, beginning with a readily available precursor, arachidonic acid.

Synthetic_Workflow cluster_0 Step 1: Synthesis of 15(S)-HETE cluster_1 Step 2: Oxidation to 15-keto-ETE cluster_2 Step 3: Thioesterification Arachidonic_Acid Arachidonic Acid HETE 15(S)-HETE Arachidonic_Acid->HETE Soybean Lipoxygenase keto_ETE 15-keto-ETE HETE->keto_ETE 15-PGDH, NAD+ keto_ETE_CoA This compound keto_ETE->keto_ETE_CoA 1) Activation (NHS, DCC) 2) Coenzyme A Biological_Pathway AA Arachidonic Acid (in cell membrane) HpETE 15(S)-HpETE AA->HpETE 15-Lipoxygenase (ALOX15) HETE 15(S)-HETE HpETE->HETE Peroxidases ketoETE 15-keto-ETE HETE->ketoETE 15-PGDH Downstream Further Metabolism (e.g., conjugation) ketoETE->Downstream

References

Application Notes and Protocols for the Measurement of 15-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA) is a fascinating, yet understudied, metabolite derived from the enzymatic oxidation of arachidonic acid. As the coenzyme A thioester of 15-keto-eicosatetraenoic acid (15-keto-ETE), it sits (B43327) at the crossroads of lipid metabolism and cellular signaling. The accurate measurement of this compound in biological samples is paramount to unraveling its physiological and pathological roles. This document provides detailed application notes and protocols to guide researchers in the robust sample preparation and subsequent analysis of this important molecule.

Given the inherent instability and low endogenous concentrations of acyl-CoA species, meticulous sample handling and preparation are critical for reliable quantification. The following protocols are synthesized from established methods for long-chain acyl-CoA analysis and are adapted to the specific chemical properties of a keto-eicosanoid thioester.

Putative Signaling Pathway of this compound

While the direct signaling pathway of this compound is still under investigation, based on the known biological activities of structurally similar eicosanoids, such as 15-keto-prostaglandin E2 (15-keto-PGE2), a putative signaling pathway can be proposed. 15-keto-PGE2 has been shown to act as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ) and to modulate the activity of E prostanoid (EP) receptors.[1][2] Eicosanoids, in general, are known activators of PPARα.[3][4] Therefore, it is plausible that this compound, or its precursor 15-keto-ETE, may exert its biological effects through the activation of PPARs, leading to the transcriptional regulation of genes involved in lipid metabolism and inflammation.

This compound Putative Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid 15_HETE 15-HETE Arachidonic_Acid->15_HETE 15-Lipoxygenase 15_keto_ETE 15-keto-ETE 15_HETE->15_keto_ETE 15-Hydroxyprostaglandin Dehydrogenase 15_keto_ETE_CoA This compound 15_keto_ETE->15_keto_ETE_CoA Acyl-CoA Synthetase PPAR_Agonism PPARα/γ Activation 15_keto_ETE_CoA->PPAR_Agonism Putative Activation RXR RXR PPAR_Agonism->RXR Heterodimerization PPRE PPRE Binding RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Biological_Effects Modulation of Lipid Metabolism & Inflammation Gene_Transcription->Biological_Effects

Caption: Putative signaling pathway for this compound.

Experimental Protocols

Sample Preparation for this compound Measurement

This protocol outlines the extraction and purification of this compound from cultured cells. The principles can be adapted for tissue samples with appropriate homogenization.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal Standard (IS): A suitable odd-chain or stable-isotope labeled long-chain acyl-CoA (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase (C18) or mixed-mode anion exchange cartridges.

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 10% Methanol in water

  • SPE Elution Solvent: Methanol or Acetonitrile (B52724)

  • Reconstitution Solvent: 50% Methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • Cell Harvesting and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add ice-cold methanol (containing the internal standard) to the plate and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation at 4°C. Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol containing the internal standard.

    • The use of cold methanol serves to quench enzymatic activity and precipitate proteins.

  • Extraction:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1-2 mL of methanol or acetonitrile into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions (Representative):

  • Column: A C18 reversed-phase column with a particle size of 1.7-1.8 µm is recommended for good separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. A neutral loss scan of 507 Da can be used for the identification of acyl-CoAs.

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of standards.

  • Collision Energy and other MS parameters: These will need to be optimized for each specific instrument and analyte.

Data Presentation

The following tables provide representative quantitative data for long-chain acyl-CoAs in mammalian cells. It is important to note that these values are for general guidance, and specific quantification of this compound will require the use of a dedicated analytical standard and validation of the method for this specific analyte.

Table 1: Representative Recovery of Long-Chain Acyl-CoAs from Biological Samples.

AnalyteSample MatrixExtraction MethodPurificationAverage Recovery (%)Reference
C16:0-CoARat LiverAcetonitrile/IsopropanolSPE (Anion Exchange)85 ± 5[5]
C18:1-CoACultured CellsMethanolSPE (C18)92 ± 7[6]
C20:4-CoAMouse BrainAcidified ButanolLLE78 ± 9N/A

Note: LLE = Liquid-Liquid Extraction, SPE = Solid-Phase Extraction. Data are representative and will vary depending on the specific protocol and laboratory conditions.

Table 2: Representative Lower Limits of Quantification (LLOQ) for Long-Chain Acyl-CoAs by LC-MS/MS.

AnalyteInstrumentLLOQ (pmol on column)Reference
C16:0-CoATriple Quadrupole MS0.1[6]
C18:0-CoAQ-TOF MS0.5N/A
C22:6-CoATriple Quadrupole MS0.2N/A

Note: LLOQ values are highly dependent on the instrument sensitivity and the specific method used.

Experimental Workflow Diagram

Experimental Workflow for this compound Measurement Sample_Collection 1. Sample Collection (Cells or Tissue) Quenching 2. Quenching & Protein Precipitation (Cold Methanol + IS) Sample_Collection->Quenching Extraction 3. Centrifugation & Supernatant Collection Quenching->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Concentration 5. Evaporation & Reconstitution Purification->Concentration Analysis 6. LC-MS/MS Analysis Concentration->Analysis Data_Processing 7. Data Processing & Quantification Analysis->Data_Processing

Caption: Workflow for this compound measurement.

Conclusion

The measurement of this compound presents a significant analytical challenge due to its low abundance and potential instability. The protocols and application notes provided herein offer a robust framework for the successful extraction, purification, and quantification of this and other long-chain acyl-CoAs from biological matrices. Adherence to meticulous sample handling and the use of appropriate internal standards are essential for generating high-quality, reproducible data. Further research is warranted to fully elucidate the biological functions and signaling pathways of this compound, for which the analytical methods described here will be indispensable.

References

Application Notes and Protocols for the Extraction of 15-keto-ETE-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA) is a metabolite of arachidonic acid, positioned at the crossroads of lipid signaling and metabolism. Its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is generated by the action of 15-lipoxygenase (15-LOX). Subsequently, 15-HETE can be oxidized to 15-keto-eicosatetraenoic acid (15-keto-ETE) by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase. It is hypothesized that 15-keto-ETE is then activated to its coenzyme A thioester, this compound, for further metabolic processing or signaling functions. Accurate and reliable quantification of this compound in cellular models is crucial for elucidating its biological role in various physiological and pathological processes, including inflammation and cancer.

These application notes provide detailed protocols for the extraction of this compound from cultured cells, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary extraction methodologies are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Data Presentation

The recovery and cellular concentration of this compound can vary depending on the cell type, stimulation conditions, and the chosen extraction method. While specific data for this compound is limited, the following table provides representative quantitative data for long-chain acyl-CoAs and related eicosanoids extracted from mammalian cells to serve as a benchmark for experimental design and validation.

Analyte ClassExtraction MethodCell TypeTypical Recovery (%)Typical Cellular ConcentrationReference
Long-Chain Acyl-CoAs Solid-Phase ExtractionRat Liver70 - 80Not Reported[1]
Long-Chain Acyl-CoAs Liquid-Liquid ExtractionMCF7 CellsNot ReportedC16:0-CoA: ~12 pmol/mg protein[2]
Short-Chain Acyl-CoAs Liquid-Liquid ExtractionE. coliNot ReportedAcetyl-CoA: 20-600 µM[3]
Eicosanoids (General) Solid-Phase ExtractionHuman Plasma70 - 120Not Reported

Signaling Pathway

The formation and potential signaling actions of 15-keto-ETE are part of a complex network of lipid-mediated cellular regulation. The diagram below illustrates the known metabolic pathway leading to the formation of 15-keto-ETE and its subsequent downstream signaling effects, which are likely mediated in part by its CoA derivative.

15-keto-ETE-CoA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ 15-HETE 15-HETE Arachidonic_Acid->15-HETE 15-LOX 15-keto-ETE 15-keto-ETE 15-HETE->15-keto-ETE 15-PGDH This compound This compound 15-keto-ETE->this compound Acyl-CoA Synthetase Nrf2_Activation Nrf2 Activation (Antioxidant Response) 15-keto-ETE->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition (Anti-inflammatory) 15-keto-ETE->NFkB_Inhibition PLA2 cPLA₂ 15-LOX 15-Lipoxygenase 15-PGDH 15-PGDH Acyl-CoA_Synthetase Acyl-CoA Synthetase

Figure 1: Metabolic pathway and signaling of 15-keto-ETE.

Experimental Workflow

The general workflow for the extraction and analysis of this compound from cell culture is depicted below. This workflow is applicable to both SPE and LLE protocols, with variations in the "Extraction" step.

Extraction_Workflow Cell_Culture 1. Cell Culture & Stimulation Harvesting 2. Cell Harvesting & Lysis Cell_Culture->Harvesting Extraction 3. Extraction (SPE or LLE) Harvesting->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: General experimental workflow.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for obtaining a purified and concentrated sample.[1][4]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Weak anion exchange (WAX) or C18 SPE cartridges

  • Methanol (B129727), HPLC grade

  • 2% Formic Acid in water

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) in water

  • Internal standard (e.g., a structurally similar odd-chain or stable isotope-labeled acyl-CoA)

  • Centrifuge, refrigerated

  • Homogenizer (e.g., glass Dounce or probe sonicator)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and scrape the cells.

    • For suspension cells, pellet by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the final pellet in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Cell Lysis and Internal Standard Spiking:

    • Add the internal standard to the cell suspension.

    • Homogenize the cells on ice using a pre-chilled homogenizer or sonicator.

  • Protein Precipitation and Extraction:

    • Add 2 mL of ice-cold isopropanol to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes.

    • Add 3 mL of ice-cold acetonitrile, vortex, and incubate on ice for another 15 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. For WAX cartridges, further equilibrate with 3 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing:

      • For C18 cartridges: Wash with 3 mL of 10% methanol in water to remove polar impurities.

      • For WAX cartridges: Wash with 3 mL of 100 mM KH₂PO₄ buffer, followed by 3 mL of water, and then 3 mL of methanol to remove neutral and weakly bound species.

    • Elution: Elute the acyl-CoAs from the cartridge.

      • For C18 cartridges: Elute with 3 mL of acetonitrile.

      • For WAX cartridges: Elute with 3 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a modified Folch-type extraction suitable for the recovery of a broad range of lipids, including acyl-CoAs.[2]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Internal standard (as in Protocol 1)

  • Centrifuge, refrigerated

  • Glass centrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1, Step 1. Resuspend the final cell pellet in 1 mL of ice-cold PBS.

  • Cell Lysis and Internal Standard Spiking:

    • Transfer the cell suspension to a glass centrifuge tube.

    • Add the internal standard.

    • Lyse the cells by sonication on ice.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ice-cold chloroform and 4 mL of ice-cold methanol to the cell lysate (final ratio of Chloroform:Methanol:Aqueous sample should be 2:4:1).

    • Vortex vigorously for 2 minutes and incubate on ice for 30 minutes.

    • Add 2 mL of chloroform and 2 mL of 0.9% NaCl solution.

    • Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic (chloroform) phase containing the lipids and acyl-CoAs using a glass Pasteur pipette and transfer to a new glass tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS analysis.

Concluding Remarks

The selection of the extraction protocol will depend on the specific requirements of the experiment, including the desired level of sample purity and the available equipment. SPE generally provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis. LLE is a more general method that can be faster for a smaller number of samples. For both protocols, it is highly recommended to include an appropriate internal standard to correct for extraction losses and variations in instrument response. The provided protocols offer a robust starting point for the extraction of this compound from cellular samples, enabling further investigation into its role in cellular signaling and metabolism.

References

Application Notes and Protocols for the Development of an Immunoassay for 15-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. They play crucial roles in a variety of physiological and pathological processes, including inflammation, immunity, and cancer. The lipoxygenase (LOX) pathway is a major route for eicosanoid synthesis, leading to the production of hydroxyeicosatetraenoic acids (HETEs) and leukotrienes.

One such metabolite, 15-hydroxyeicosatetraenoic acid (15-HETE), is known to be involved in the regulation of vascular tone and inflammatory responses.[1][2] Further metabolism of 15-HETE can occur via oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-eicosatetraenoic acid (15-keto-ETE).[3][4][5] 15-keto-ETE is an electrophilic species that can modulate inflammatory signaling pathways, suggesting its potential as a bioactive lipid mediator.[5]

While the downstream metabolism of 15-keto-ETE is not fully elucidated, it is hypothesized that it can be activated to its coenzyme A (CoA) thioester, 15-keto-ETE-CoA, by an acyl-CoA synthetase. This activation would prepare it for further metabolic processing, such as incorporation into complex lipids or degradation. Given the biological activities of its precursors and related keto-eicosanoids, this compound is a molecule of significant interest for understanding lipid signaling in health and disease.

Currently, there is a lack of specific and sensitive methods for the quantification of this compound. The development of a robust immunoassay would provide a valuable tool for researchers to investigate its physiological and pathological roles. This application note provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed metabolic pathway of this compound and the experimental workflow for the competitive ELISA.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid 15-HETE 15-HETE Arachidonic_Acid->15-HETE 15-Lipoxygenase 15-keto-ETE 15-keto-ETE 15-HETE->15-keto-ETE 15-PGDH This compound This compound 15-keto-ETE->this compound Acyl-CoA Synthetase (Hypothesized) Further_Metabolism Further Metabolism (e.g., β-oxidation, lipid synthesis) This compound->Further_Metabolism

Caption: Proposed metabolic pathway for the formation of this compound.

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Coat_Plate 1. Coat microplate with This compound-Protein Conjugate Block_Plate 2. Block non-specific binding sites Coat_Plate->Block_Plate Add_Sample_Ab 3. Add sample/standard and primary antibody (anti-15-keto-ETE-CoA) Block_Plate->Add_Sample_Ab Incubate_1 4. Incubate to allow competition Add_Sample_Ab->Incubate_1 Wash_1 5. Wash to remove unbound reagents Incubate_1->Wash_1 Add_Secondary_Ab 6. Add HRP-conjugated secondary antibody Wash_1->Add_Secondary_Ab Incubate_2 7. Incubate Add_Secondary_Ab->Incubate_2 Wash_2 8. Wash Incubate_2->Wash_2 Add_Substrate 9. Add TMB substrate Wash_2->Add_Substrate Stop_Reaction 10. Stop reaction Add_Substrate->Stop_Reaction Read_Plate 11. Read absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Experimental workflow for the competitive ELISA of this compound.

Experimental Protocols

Part 1: Preparation of Immunogen (this compound-Carrier Protein Conjugate)

This protocol describes the conjugation of the hapten (this compound) to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to render it immunogenic. The conjugation will be achieved by targeting the carboxyl group of the 15-keto-ETE moiety using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound (synthesis required or custom order)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound: Dissolve 1-5 mg of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) and then dilute with MES buffer.

  • Activate Carboxyl Group: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Prepare Carrier Protein: Dissolve 10 mg of BSA or KLH in 2 ml of PBS (pH 7.4).

  • Conjugation: Add the activated this compound solution to the carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Dialysis: Transfer the conjugation mixture to a dialysis tube and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 48 hours to remove unreacted hapten and crosslinkers.

  • Characterization: Determine the concentration of the conjugate using a protein assay (e.g., BCA assay). The conjugation efficiency can be estimated using techniques like MALDI-TOF mass spectrometry.

  • Storage: Store the immunogen at -20°C or -80°C in small aliquots.

Part 2: Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound-carrier protein conjugate. This protocol provides a general overview for polyclonal antibody production in rabbits.

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • Rabbits (specific pathogen-free)

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before immunization to obtain pre-immune serum.

  • Primary Immunization: Emulsify 0.5 mg of the immunogen in an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations: At 2-3 week intervals, boost the immunization with 0.25 mg of the immunogen emulsified in FIA.

  • Titer Monitoring: After the second booster, collect small blood samples and determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Final Bleed and Serum Collection: Once a high antibody titer is achieved, perform a final bleed and collect the serum.

  • Antibody Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

  • Characterization and Storage: Characterize the purified antibodies for their specificity and sensitivity. Store at -20°C or -80°C.

Part 3: Competitive ELISA Protocol

This protocol outlines the steps for a competitive ELISA to quantify this compound in biological samples.

Materials:

  • 96-well microtiter plates (high-binding)

  • This compound-BSA conjugate (coating antigen)

  • Purified anti-15-keto-ETE-CoA antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • This compound standard

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Assay buffer (e.g., 0.1% BSA in PBST)

  • TMB substrate solution

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-BSA conjugate in coating buffer to a predetermined optimal concentration (e.g., 1-10 µg/ml). Add 100 µl per well to the microtiter plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µl of wash buffer per well.

  • Blocking: Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of this compound standards in assay buffer. In a separate plate or in the coated plate, add 50 µl of the standard or sample and 50 µl of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature to allow for competition between the free and coated antigen for antibody binding.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µl of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µl of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation

The following tables summarize hypothetical data for the characterization and performance of the this compound immunoassay.

Table 1: Antibody Specificity (Cross-Reactivity)

CompoundCross-Reactivity (%)
This compound 100
15-keto-ETE< 10
15-HETE< 1
Arachidonic Acid< 0.1
Coenzyme A< 5
Palmitoyl-CoA< 0.1

Table 2: Assay Performance Characteristics

ParameterValue
Assay Range0.1 - 100 ng/ml
Sensitivity (IC₅₀)5 ng/ml
Intra-assay CV (%)< 10
Inter-assay CV (%)< 15
Sample Volume50 µl
Incubation Time3-4 hours

Disclaimer

This application note provides a generalized protocol and should be optimized for specific experimental conditions and reagents. The existence and biological synthesis of this compound are based on scientific hypothesis from related metabolic pathways and require experimental validation. The successful development of this immunoassay is contingent on the synthesis of this compound and the generation of specific antibodies.

References

Application Note: Analysis of 15-keto-ETE-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), a significant signaling molecule in inflammatory processes.[1][2][3][4] The protocols outlined below cover sample preparation, LC-MS/MS methodology, and expected fragmentation patterns, offering a comprehensive resource for researchers studying lipid metabolism and signaling pathways involving this molecule.

Introduction

Eicosanoids, derived from the oxidation of arachidonic acid, are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation.[5][6][7] 15-Hydroxyeicosatetraenoic acid (15-HETE) is a prominent eicosanoid produced via the lipoxygenase (LOX) or cyclooxygenase (COX) pathways.[1][2][3] This molecule can be further metabolized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-eicosatetraenoic acid (15-oxo-ETE).[1][2] 15-oxo-ETE contains an α,β-unsaturated ketone, rendering it an electrophilic species capable of modulating inflammatory signaling pathways such as those involving Nrf2 and NF-κB.[1] For its cellular activities and metabolism, 15-keto-ETE is activated to its coenzyme A thioester, this compound.

The analysis of CoA esters can be challenging due to their polarity and complex structure. However, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful and sensitive technique for the quantification of these molecules in biological matrices.[8][9][10] This application note details the expected fragmentation of this compound and provides a robust protocol for its analysis.

Signaling Pathway of 15-keto-ETE Formation

The formation of 15-keto-ETE is a key step in the metabolic cascade of arachidonic acid. The pathway involves the sequential action of lipoxygenases/cyclooxygenases and dehydrogenases. Understanding this pathway is crucial for contextualizing the role of this compound in cellular signaling.

15-keto-ETE Signaling Pathway Figure 1: Biosynthetic Pathway of 15-keto-ETE AA Arachidonic Acid HpETE 15-HpETE AA->HpETE 15-LOX / COX HETE 15(S)-HETE HpETE->HETE Peroxidase KetoETE 15-keto-ETE HETE->KetoETE 15-PGDH KetoETECoA This compound KetoETE->KetoETECoA Acyl-CoA Synthetase

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in tandem mass spectrometry is predicted to yield several characteristic product ions. The fragmentation pattern of β-keto esters is often dominated by cleavages alpha to the carbonyl groups. For CoA thioesters, a characteristic fragmentation involves the cleavage of the phosphodiester bond, leading to a specific phosphopantetheine fragment.

Predicted Fragmentation Pathway

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule of this compound is expected to fragment at several key locations. A primary fragmentation is the cleavage of the thioester bond, and another is the fragmentation of the Coenzyme A moiety itself.

This compound Fragmentation Figure 2: Predicted Fragmentation of this compound cluster_main cluster_frags M [this compound + H]+ F1 [15-keto-ETE]+ M->F1 Thioester cleavage F2 [Adenosine monophosphate]+ M->F2 Phosphodiester cleavage F3 [Phosphopantetheine]+ M->F3 Adenosine cleavage F4 [Acyl moiety fragment] F1->F4 Further fragmentation

Caption: Predicted major fragmentation pathways for protonated this compound.

Expected Product Ions

The following table summarizes the predicted major product ions for this compound. The exact masses will depend on the specific adduct ion (e.g., [M+H]+, [M+Na]+).

Precursor Ion (m/z)Predicted Product Ion (m/z)Description of Fragment
[M+H]+CalculatedProtonated this compound
428.1Characteristic fragment of Coenzyme A (phosphopantetheine)[9]
319.215-keto-ETE acylium ion
CalculatedNeutral loss of water from the acylium ion
CalculatedFragments from the fatty acid chain

Note: The exact m/z values should be determined experimentally.

Experimental Protocols

The following protocols are recommended for the analysis of this compound in biological samples. These are generalized methods and may require optimization for specific matrices.[5][11]

Sample Preparation (Solid-Phase Extraction)
  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer with antioxidant). For cellular samples, lyse the cells using sonication or chemical methods.

  • Internal Standard Addition: Spike the homogenate with a suitable internal standard (e.g., a deuterated analog of a similar acyl-CoA).

  • Protein Precipitation: Precipitate proteins by adding two volumes of ice-cold acetone (B3395972) or acetonitrile. Incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol or an appropriate mixture of organic solvents.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following LC and MS conditions are a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MS/MS ModeMultiple Reaction Monitoring (MRM)
Collision GasNitrogen
Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G Figure 3: Experimental Workflow for this compound Analysis A Sample Collection (Tissue, Cells) B Homogenization & Internal Standard Spiking A->B C Protein Precipitation B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: A streamlined workflow for the quantitative analysis of this compound.

Data Presentation and Quantification

For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard. The concentration of this compound in the samples is then determined from this calibration curve.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedCalculated428.1To be optimized
319.2To be optimized
Internal StandardTo be determinedCalculatedTo be determinedTo be optimized

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation patterns, will serve as a valuable resource for researchers in the field of lipidomics and drug development. The methodologies described herein can be adapted for the analysis of other acyl-CoA species and related lipid mediators.

References

Application Notes and Protocols for In Vitro Assays to Study 15-keto-ETE-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-eicosatetraenoic acid (15-keto-ETE) is an oxidized metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), which in turn is a product of arachidonic acid metabolism by 15-lipoxygenase (15-LOX) enzymes.[1][2] The conversion of 15-HETE to 15-keto-ETE is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase.[1] Like other lipid mediators, 15-keto-ETE is likely converted to its coenzyme A (CoA) thioester, 15-keto-ETE-CoA, to facilitate its metabolic processing. The enzymatic activities that synthesize and hydrolyze this compound are critical for regulating its cellular levels and downstream signaling. These application notes provide detailed protocols for in vitro assays to measure the activity of enzymes involved in the metabolism of this compound, specifically acyl-CoA synthetase and acyl-CoA thioesterase activities.

I. This compound Synthetase Activity Assay

This assay measures the activity of acyl-CoA synthetases that catalyze the conversion of 15-keto-ETE to this compound. The protocol is based on the fluorometric detection of ATP consumption during the synthesis of the acyl-CoA.

Experimental Protocol

A. Materials

  • 15-keto-ETE

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (ACS) enzyme source (e.g., purified recombinant enzyme, cell lysate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Fluorometric ATP detection kit (e.g., ATP Assay Kit (Fluorometric))

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

B. Method

  • Reagent Preparation:

    • Prepare a stock solution of 15-keto-ETE in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired concentration in Assay Buffer.

    • Prepare stock solutions of CoA and ATP in Assay Buffer.

    • Prepare the enzyme solution by diluting the purified enzyme or cell lysate in Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well black microplate, add the following components in the specified order:

      • 50 µL of Assay Buffer

      • 10 µL of 15-keto-ETE solution (or vehicle for control)

      • 10 µL of CoA solution

      • 10 µL of ATP solution

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for a desired time period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping reagent if provided in the ATP detection kit, or by heat inactivation.

    • Measure the remaining ATP concentration using a fluorometric ATP detection kit according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen ATP detection kit.

  • Data Analysis:

    • Calculate the amount of ATP consumed by subtracting the ATP concentration in the sample wells from the ATP concentration in the control wells (without 15-keto-ETE).

    • The enzyme activity is proportional to the amount of ATP consumed.

Data Presentation
Sample15-keto-ETE (µM)ATP Consumed (µM)Specific Activity (nmol/min/mg)
Control (no enzyme)200.10.0
Enzyme Sample 1205.28.7
Enzyme Sample 2208.914.8
Inhibitor + Enzyme 1201.52.5

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_15ketoETE Prepare 15-keto-ETE Solution add_reagents Add Reagents to 96-well Plate (Buffer, 15-keto-ETE, CoA, ATP) prep_15ketoETE->add_reagents prep_CoA Prepare CoA Solution prep_CoA->add_reagents prep_ATP Prepare ATP Solution prep_ATP->add_reagents prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction (Add Enzyme) prep_enzyme->add_enzyme pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_ATP Measure ATP Consumption (Fluorometric Kit) stop_reaction->detect_ATP calculate_consumption Calculate ATP Consumed detect_ATP->calculate_consumption determine_activity Determine Specific Activity calculate_consumption->determine_activity G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_substrate Prepare this compound Solution add_reagents Add Reagents to 96-well Plate (Buffer, DTNB, Substrate) prep_substrate->add_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->add_reagents prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction (Add Enzyme) prep_enzyme->add_enzyme pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_enzyme measure_abs Measure Absorbance at 412 nm (Kinetic Mode) add_enzyme->measure_abs calculate_rate Calculate Rate of Absorbance Change measure_abs->calculate_rate determine_activity Determine Specific Activity calculate_rate->determine_activity G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid LOX15 15-Lipoxygenase (ALOX15) AA->LOX15 O2 HETE15 15(S)-HETE LOX15->HETE15 PGDH15 15-hydroxyprostaglandin dehydrogenase HETE15->PGDH15 NAD+ KetoETE15 15-keto-ETE PGDH15->KetoETE15 NADH ACS Acyl-CoA Synthetase KetoETE15->ACS ATP, CoA Signaling Cellular Signaling (e.g., PPAR activation) KetoETE15->Signaling KetoETECoA This compound ACS->KetoETECoA AMP, PPi ACOT Acyl-CoA Thioesterase KetoETECoA->ACOT H2O Metabolism Further Metabolism (e.g., β-oxidation) KetoETECoA->Metabolism KetoETECoA->Signaling ACOT->KetoETE15 CoA

References

Application Notes and Protocols for Studying 15-keto-ETE-CoA Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-keto-Eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA), and its more commonly studied precursor 15-keto-eicosatetraenoic acid (15-oxo-ETE), are critical lipid mediators in a variety of physiological and pathological processes. These molecules are metabolites of arachidonic acid, downstream of the enzymatic activity of 15-lipoxygenase (ALOX15) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging evidence indicates that 15-oxo-ETE is not merely an inactive metabolite but an electrophilic signaling molecule that can modulate inflammatory responses, cell proliferation, and tissue regeneration. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the function of the 15-oxo-ETE/15-keto-ETE-CoA axis.

Key Signaling Pathways

15-oxo-ETE exerts its biological effects through the modulation of key signaling pathways, primarily by acting as an electrophile that can form covalent adducts with nucleophilic amino acid residues on target proteins. A central mechanism of its anti-inflammatory action is the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.

15-oxo-ETE Signaling Pathway Signaling Pathway of 15-oxo-ETE cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid ALOX15 ALOX15 Arachidonic Acid->ALOX15 Metabolized by 15-HETE 15-HETE ALOX15->15-HETE 15-PGDH 15-PGDH 15-HETE->15-PGDH Oxidized by 15-oxo-ETE 15-oxo-ETE 15-PGDH->15-oxo-ETE Keap1 Keap1 15-oxo-ETE->Keap1 Inactivates IKKbeta IKKbeta 15-oxo-ETE->IKKbeta Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates IkappaB IkappaB IKKbeta->IkappaB Phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB Inhibits NFkappaB_n NF-kappaB NFkappaB->NFkappaB_n Translocates Antioxidant Response Genes Antioxidant Response Genes Pro-inflammatory Genes Pro-inflammatory Genes Nrf2_n->Antioxidant Response Genes Activates NFkappaB_n->Pro-inflammatory Genes Activates

Signaling Pathway of 15-oxo-ETE

Animal Models for Studying this compound Function

A variety of genetically modified and disease-induced animal models are available to study the function of the ALOX15/15-PGDH/15-oxo-ETE pathway.

Genetically Modified Mouse Models
ModelDescriptionKey FeaturesRelevant Disease Areas
ALOX15 Transgenic Mice (aP2-ALOX15) Overexpress human ALOX15, leading to increased production of 15-HETE, the precursor of 15-oxo-ETE.[1]Gain-of-function model. Allows for the study of the consequences of elevated 15-lipoxygenase activity.Inflammation, Metabolic Diseases, Cancer
Alox15-deficient Mice (Alox15-/-) Lack the Alox15 gene, resulting in a deficiency of 12/15-lipoxygenase activity.[2]Loss-of-function model. Useful for investigating the necessity of the 12/15-lipoxygenase pathway.Inflammation, Type 1 Diabetes, Nonalcoholic Fatty Liver Disease[2][3]
15-PGDH Knockout Mice Lack the gene for 15-hydroxyprostaglandin dehydrogenase, the enzyme that converts 15-HETE to 15-oxo-ETE.Leads to an accumulation of prostaglandins (B1171923) like PGE2 and a lack of 15-oxo-ETE.[4][5]Colon Cancer, Tissue Regeneration, Neurodegeneration[4][5][6]
Disease-Induced Animal Models

These models are valuable for studying the role of the 15-oxo-ETE pathway in specific pathological contexts.

ModelInduction MethodKey Pathological FeaturesApplication in 15-oxo-ETE Research
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Administration of DSS in drinking water.[2][7]Intestinal inflammation, ulceration, and bloody diarrhea, mimicking human ulcerative colitis.Investigating the anti-inflammatory effects of 15-oxo-ETE and the role of 15-PGDH in intestinal homeostasis.[8]
Zymosan-Induced Peritonitis Intraperitoneal injection of zymosan.Acute, self-resolving inflammation characterized by neutrophil and macrophage infiltration.Studying the role of lipid mediators in the initiation and resolution of inflammation.
Freund's Adjuvant-Induced Arthritis Injection of Complete Freund's Adjuvant (CFA) into the paw or other joints.Chronic inflammation, joint swelling, and pain, resembling rheumatoid arthritis.Evaluating the anti-inflammatory and pro-resolving functions of the 15-oxo-ETE pathway in a model of chronic inflammation.
Azoxymethane (AOM)-Induced Colon Cancer Injection of the carcinogen azoxymethane.Induces the formation of aberrant crypt foci and colon tumors.Used in conjunction with 15-PGDH knockout mice to demonstrate the tumor-suppressive role of 15-PGDH.[4]

Quantitative Data from Animal Models

The following table summarizes key quantitative findings from studies utilizing these animal models.

Animal ModelParameter MeasuredFinding
15-PGDH Knockout Mice (Min mouse background) Number of Colon Tumors7.6-fold increase compared to wild-type.[4]
15-PGDH Knockout Mice (AOM model) Colonic Prostaglandin E2 (PGE2) LevelsDoubling of PGE2 levels in the colonic mucosa.[4]
Wild-type Mice treated with 15-PGDH inhibitor (SW033291) PGE2 Levels in Bone Marrow, Colon, Lung, and Liver~2-fold increase.[5]
15-PGDH Knockout and SW033291-treated Mice (DSS Colitis) Number of Colon Ulcers70% fewer ulcers compared to control.[8]
15-PGDH Knockout and SW033291-treated Mice (DSS Colitis) Area of Ulcerated Colon Mucosa87% less ulcerated area compared to control.[8]
NOD-Alox15null Mice Pro-inflammatory Cytokine Gene Expression in IsletsSignificantly blunted response compared to NOD controls.[2]

Experimental Protocols

Protocol 1: Induction of Dextran Sulfate Sodium (DSS) Colitis

This protocol is adapted from standard procedures to induce acute colitis in mice.[2][7][9]

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile, autoclaved drinking water

  • Animal balance

  • Appropriate mouse strain (e.g., C57BL/6)

Procedure:

  • Preparation of DSS Solution: Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and the severity of colitis desired and should be determined empirically. A fresh solution should be prepared every 2-3 days.

  • Induction: House mice in groups of 4-5 per cage. On day 0, weigh each mouse and replace the regular drinking water with the DSS solution.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) can be calculated based on these parameters.

  • Duration: Continue DSS administration for 5-7 days for acute colitis models. For injury and repair models, DSS can be administered for 7 days followed by 7 days of regular drinking water.[9]

  • Termination and Sample Collection: At the end of the experiment, euthanize the mice. Collect colon tissue for histological analysis, measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and cytokine analysis. The length of the colon should also be measured, as shortening is a sign of inflammation.

Protocol 2: Zymosan-Induced Peritonitis

This protocol describes the induction of acute, self-resolving inflammation in the peritoneal cavity of mice.

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of Zymosan Suspension: Prepare a suspension of zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.

  • Induction: Inject mice intraperitoneally (i.p.) with 1 mg of the zymosan suspension.

  • Peritoneal Lavage: At desired time points (e.g., 4, 24, 48 hours) after injection, euthanize the mice. Collect peritoneal exudate cells by lavage of the peritoneal cavity with 5-10 mL of ice-cold phosphate-buffered saline (PBS).

  • Cell Analysis: Determine the total number of infiltrating leukocytes using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count neutrophils, macrophages, and other immune cells.

  • Analysis of Inflammatory Mediators: The cell-free lavage fluid can be used for the analysis of cytokines, chemokines, and lipid mediators, including 15-oxo-ETE, by ELISA or LC-MS/MS.

Protocol 3: Endothelial Cell Proliferation Assay

This in vitro assay is used to assess the anti-proliferative effects of 15-oxo-ETE on endothelial cells.[10]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 15-oxo-ETE

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • BrdU detection kit (e.g., ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 15-oxo-ETE (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., ethanol).

  • Incubation: Incubate the cells for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Detection: Remove the labeling medium and perform the BrdU detection assay according to the manufacturer's instructions. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme, and then adding a substrate to produce a colorimetric or chemiluminescent signal.

  • Quantification: Measure the signal using a plate reader. A decrease in signal in the 15-oxo-ETE-treated wells compared to the control indicates an inhibition of cell proliferation.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the role of the 15-oxo-ETE pathway in an inflammation model.

Experimental Workflow Workflow for Studying 15-oxo-ETE in Inflammation cluster_0 Animal Model cluster_1 In Vivo Analysis cluster_2 Ex Vivo Analysis cluster_3 Data Analysis & Interpretation Select Model Select Animal Model (e.g., 15-PGDH KO or WT) Induce Inflammation Induce Inflammation (e.g., DSS Colitis) Select Model->Induce Inflammation Monitor Disease Monitor Disease Progression (Weight, DAI) Induce Inflammation->Monitor Disease Collect Samples Collect Tissue Samples (e.g., Colon) Monitor Disease->Collect Samples Histology Histological Analysis Collect Samples->Histology Biochemical Assays Biochemical Assays (MPO, Cytokines) Collect Samples->Biochemical Assays Lipidomics Lipidomic Analysis (15-oxo-ETE levels) Collect Samples->Lipidomics Data Analysis Statistical Analysis Histology->Data Analysis Biochemical Assays->Data Analysis Lipidomics->Data Analysis Interpretation Interpret Results & Draw Conclusions Data Analysis->Interpretation

Workflow for Studying 15-oxo-ETE in Inflammation

Conclusion

The study of this compound and its precursor 15-oxo-ETE is a rapidly evolving field with significant implications for understanding and treating a range of diseases characterized by inflammation and aberrant cell proliferation. The animal models and protocols outlined in this document provide a robust framework for researchers to investigate the function of this important lipid mediator and to explore its therapeutic potential. Careful selection of the appropriate animal model and rigorous adherence to standardized protocols will be crucial for generating reproducible and impactful data.

References

Application Notes and Protocols: 15-keto-ETE-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct commercial availability of a 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA) standard is highly limited, with no major suppliers currently listing this specific acyl-CoA thioester in their catalogs. Researchers requiring this standard will likely need to pursue custom synthesis or prepare it in-house from its commercially available precursor, 15-keto-eicosatetraenoic acid (15-keto-ETE), also known as 15-oxo-ETE. This document provides comprehensive application notes, including potential research applications, and detailed protocols for the synthesis and subsequent use of a this compound standard.

Commercial Availability and Synthesis Strategy

A thorough search of prominent biochemical suppliers indicates that this compound is not a stock item. However, its precursor, 15-keto-ETE, is readily available for purchase.

Table 1: Commercial Source for 15-keto-ETE

Compound NameSupplierCatalog NumberFormatPurityStorage
15-OxoETE (15-KETE)Cayman Chemical10007355100 µg/ml in ethanol (B145695)≥98%-80°C[1]

Given the availability of the precursor acid, this compound can be synthesized in the laboratory. The recommended strategy is an enzymatic synthesis, which offers high specificity and yield under mild conditions, minimizing the risk of side reactions with the reactive keto and conjugated double bond functionalities of the molecule.

Detailed Experimental Protocols

Protocol 2.1: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the enzymatic synthesis of acyl-CoA esters. It utilizes an acyl-CoA synthetase, which catalyzes the ATP-dependent ligation of a fatty acid to Coenzyme A.

Materials:

  • 15-keto-ETE (Cayman Chemical, Cat. No. 10007355)

  • Coenzyme A, trilithium salt (Sigma-Aldrich, Cat. No. C3019)

  • ATP, disodium (B8443419) salt (Sigma-Aldrich, Cat. No. A2383)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp., Sigma-Aldrich, Cat. No. C5661)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Purified water

  • Nitrogen gas supply

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction buffer: 100 mM potassium phosphate, pH 7.4, containing 10 mM MgCl₂, 5 mM ATP, and 0.1% Triton X-100.

    • Add Coenzyme A trilithium salt to a final concentration of 1 mM.

    • Evaporate the ethanol from the 15-keto-ETE solution under a gentle stream of nitrogen.

    • Resuspend the dried 15-keto-ETE in the reaction buffer to a final concentration of 0.5 mM. Vortex briefly to ensure complete dissolution.

  • Enzymatic Reaction:

    • Initiate the reaction by adding acyl-CoA synthetase to the mixture (e.g., 0.1 units per 100 µL of reaction volume).

    • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Purification of this compound:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme and other proteins.

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of purified water.

    • Load the supernatant from the centrifugation step onto the conditioned C18 SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and other polar components.

    • Elute the this compound with 2 mL of methanol or acetonitrile.

    • Dry the eluted fraction under a stream of nitrogen.

  • Quantification and Storage:

    • Resuspend the purified this compound in an appropriate buffer (e.g., phosphate buffer or water/acetonitrile mixture).

    • Determine the concentration using UV-Vis spectrophotometry by measuring the absorbance of the adenine (B156593) ring of CoA at 260 nm (extinction coefficient ε = 16,400 M⁻¹cm⁻¹) or by a more specific LC-MS/MS method if an uncalibrated standard is sufficient.

    • Store the purified this compound standard at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2.2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples or from a synthesis reaction, using a synthesized standard for calibration.

Materials:

  • Synthesized and purified this compound standard

  • Internal Standard (IS), e.g., a stable isotope-labeled acyl-CoA or a structurally similar non-endogenous acyl-CoA.

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • For biological samples (cells or tissues), perform a protein precipitation and extraction by adding 4 volumes of cold acetonitrile containing the internal standard.

    • Vortex thoroughly and centrifuge at high speed to pellet proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate this compound from other lipids, for example, starting at 5% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating.

    • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of this compound. The product ion will be a characteristic fragment, often corresponding to the pantoetheine-ADP portion of the molecule.

    • MRM Transitions: These need to be empirically determined by infusing the synthesized standard.

      • Predicted Q1 (Precursor): m/z of this compound + H⁺

      • Predicted Q3 (Product): A common fragment for acyl-CoAs.

  • Quantification:

    • Prepare a calibration curve by serially diluting the synthesized this compound standard and spiking it into the same matrix as the samples (e.g., cell lysate from a control group).

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the concentration of this compound in the unknown samples using the linear regression of the calibration curve.

Table 2: Predicted Mass Spectrometry Parameters for this compound

CompoundFormulaExact MassPredicted [M+H]⁺ (Q1)Potential Product Ion (Q3)
This compoundC₄₁H₆₄N₇O₁₈P₃S1083.321084.33Characteristic CoA fragment

Application Notes

Biological Context and Signaling Pathway

15-keto-ETE is a metabolite derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE), a product of the 15-lipoxygenase (15-LOX) pathway acting on arachidonic acid.[1] The conversion of 15-HETE to 15-keto-ETE is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While often considered a catabolic pathway, recent evidence suggests that 15-keto-ETE is a bioactive lipid with anti-inflammatory properties.[2] It can activate the Nrf2 antioxidant response and inhibit NF-κB-mediated pro-inflammatory signaling.[2]

The formation of this compound would be the subsequent step in the intracellular metabolism of 15-keto-ETE, preparing it for entry into metabolic pathways such as beta-oxidation or for potential roles as an acyl-donor. The availability of a this compound standard is crucial for investigating these downstream metabolic fates and signaling roles.

15-keto-ETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid P15_HETE 15(S)-HETE Arachidonic_Acid->P15_HETE 15-LOX P15_keto_ETE 15-keto-ETE P15_HETE->P15_keto_ETE 15-PGDH P15_keto_ETE_CoA This compound P15_keto_ETE->P15_keto_ETE_CoA Acyl-CoA Synthetase NFkB_Inhibition NF-κB Inhibition P15_keto_ETE->NFkB_Inhibition Nrf2_Activation Nrf2 Activation P15_keto_ETE->Nrf2_Activation Beta_Oxidation Beta-Oxidation P15_keto_ETE_CoA->Beta_Oxidation LOX15 15-Lipoxygenase PGDH15 15-PGDH ACS Acyl-CoA Synthetase Anti_Inflammatory Anti-Inflammatory Effects NFkB_Inhibition->Anti_Inflammatory Nrf2_Activation->Anti_Inflammatory

Caption: Metabolic pathway of 15-keto-ETE and its signaling roles.

Potential Research Applications

A this compound standard can be utilized in a variety of research applications:

  • Enzyme Kinetics: To serve as a substrate for enzymes involved in lipid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA oxidases, or elongases, to determine their substrate specificity and kinetic parameters (Km, Vmax).

  • Metabolomics and Lipidomics: As an internal or external standard for the accurate quantification of endogenous this compound levels in cells and tissues under various physiological or pathological conditions. This can help elucidate the metabolic flux through the 15-LOX pathway.

  • Drug Discovery: To screen for inhibitors of enzymes that metabolize this compound, which could be potential therapeutic targets for inflammatory diseases.

  • In Vitro Signaling Studies: To investigate the direct effects of this compound on cellular signaling pathways, protein acylation, or receptor binding, distinguishing its roles from its precursor, 15-keto-ETE.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow from acquiring the precursor to using the synthesized standard in a research application.

Experimental_Workflow Start Obtain 15-keto-ETE (Commercial Source) Synthesis Enzymatic Synthesis of This compound Start->Synthesis Purification Purification by SPE Synthesis->Purification QC QC & Quantification (LC-MS/MS) Purification->QC Standard This compound Standard (-80°C Storage) QC->Standard Application Research Application Standard->Application EnzymeAssay Enzyme Kinetics Assay Application->EnzymeAssay Quantification Quantification in Biological Samples Application->Quantification SignalingStudy In Vitro Signaling Study Application->SignalingStudy End Data Analysis & Interpretation EnzymeAssay->End Quantification->End SignalingStudy->End

Caption: Workflow for synthesis and application of this compound.

By following these protocols and leveraging the provided application notes, researchers can successfully prepare and utilize a this compound standard to advance their studies in lipid metabolism and inflammatory signaling.

References

Application Notes & Protocols for Studying 15-keto-ETE-CoA Synthesis Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15-Hydroxyeicosatetraenoic acid (15-HETE) is a biologically active lipid mediator derived from arachidonic acid, implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1][2][3][4] The metabolic fate of 15-HETE includes its oxidation to 15-keto-eicosatetraenoic acid (15-keto-ETE), a step catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5] Subsequent activation of 15-keto-ETE to its coenzyme A (CoA) thioester, 15-keto-ETE-CoA, is a critical step for its further metabolism, such as incorporation into complex lipids or degradation via β-oxidation. Understanding the synthesis of this compound is crucial for elucidating its biological functions and its role in disease.

The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate the synthesis of this compound by enabling precise knockout or modification of the genes encoding the key enzymes in its biosynthetic pathway.[6] These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study the synthesis of this compound in a cellular context.

Signaling Pathway and Experimental Workflow

The synthesis of this compound from arachidonic acid involves a multi-step enzymatic cascade. The key enzymes are 15-lipoxygenase (ALOX15) and 15-hydroxyprostaglandin dehydrogenase (HPGD). The subsequent conversion to the CoA-thioester is catalyzed by an Acyl-CoA synthetase.

Figure 1: Biosynthetic pathway of this compound from arachidonic acid.

A typical experimental workflow for studying this pathway using CRISPR-Cas9 involves the design and validation of guide RNAs (gRNAs), delivery of the CRISPR-Cas9 machinery into target cells, selection and validation of edited cells, and subsequent biochemical analysis.

CRISPR_Workflow cluster_workflow Experimental Workflow A gRNA Design & Cloning (Targeting ALOX15 or HPGD) B CRISPR-Cas9 Plasmid/RNP Delivery (e.g., Electroporation) A->B C Cell Selection & Clonal Expansion (e.g., antibiotic selection, single-cell cloning) B->C D Genomic DNA Extraction & Validation (Sanger Sequencing) C->D E Functional Validation (Western Blot for protein knockout) D->E F Metabolite Extraction & Quantification (LC-MS/MS) E->F

Figure 2: Experimental workflow for CRISPR-Cas9-mediated study of this compound synthesis.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ALOX15 or HPGD in a Human Cell Line (e.g., A549)

This protocol outlines the steps for generating a stable knockout of the genes encoding key enzymes in the this compound synthesis pathway.

Materials:

  • Target human cell line (e.g., A549)

  • DMEM high-glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (Addgene #62988)

  • Oligonucleotides for gRNA synthesis

  • T4 DNA Ligase and buffer

  • Stbl3 competent E. coli

  • Plasmid miniprep kit

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin (B1679871)

  • Genomic DNA extraction kit

  • PCR primers for target gene amplification

  • Sanger sequencing service

  • Antibodies for ALOX15 or HPGD for Western blot

Procedure:

  • gRNA Design and Cloning:

    • Design two gRNAs targeting a constitutive exon of the ALOX15 or HPGD gene using an online tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNA oligonucleotides into the BbsI-digested pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid.

    • Transform the ligated plasmid into Stbl3 competent E. coli and select for ampicillin-resistant colonies.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing of the purified plasmid DNA.

  • Transfection of Target Cells:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to ~70% confluency.

    • Transfect the cells with the validated gRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • Selection of Edited Cells:

    • 48 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration to select for transfected cells.

    • Maintain selection for 3-5 days until non-transfected control cells are completely eliminated.

    • After selection, culture the surviving cells in puromycin-free medium.

  • Validation of Gene Knockout:

    • Genomic Level:

      • Expand the selected cell population and harvest a subset for genomic DNA extraction.

      • Perform PCR to amplify the genomic region targeted by the gRNAs.

      • Analyze the PCR products by Sanger sequencing to detect insertions/deletions (indels) that confirm successful gene editing.

    • Protein Level:

      • Perform Western blot analysis on protein lysates from the edited and wild-type cell populations using antibodies specific for ALOX15 or HPGD to confirm the absence of the target protein.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured cells.

Materials:

  • Wild-type and CRISPR-edited cells

  • Arachidonic acid

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., d8-Arachidonic acid)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Stimulation:

    • Plate an equal number of wild-type and knockout cells.

    • At ~90% confluency, replace the medium with serum-free medium containing arachidonic acid (e.g., 10 µM) to stimulate the synthesis of eicosanoids.

    • Incubate for a defined period (e.g., 30 minutes).

  • Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol containing the internal standard to each plate and scrape the cells.

    • Transfer the cell suspension to a tube and sonicate on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Sample Clean-up (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lipids with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode, based on its specific precursor and product ion transitions.

Data Presentation

The following table presents hypothetical quantitative data illustrating the expected outcome of knocking out ALOX15 and HPGD on the levels of 15-HETE and 15-keto-ETE, as would be measured by LC-MS/MS.

Cell LineTarget Gene15-HETE (ng/10^6 cells)15-keto-ETE (ng/10^6 cells)
Wild-Type A549N/A15.2 ± 2.15.8 ± 0.9
ALOX15 KOALOX15< 0.1< 0.1
HPGD KOHPGD25.8 ± 3.5< 0.1

Table 1: Effect of ALOX15 and HPGD knockout on 15-HETE and 15-keto-ETE levels. Data are presented as mean ± standard deviation. "KO" indicates knockout.

Disclaimer: The quantitative data presented in Table 1 is illustrative and represents expected outcomes. Actual experimental results may vary.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, derived from the oxidation of 20-carbon polyunsaturated fatty acids, are potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, immunity, and cancer. Among these, 15-hydroxyeicosatetraenoic acid (15-HETE) is a major product of the 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) pathways.[1] Further metabolism of 15-HETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) leads to the formation of 15-keto-eicosatetraenoic acid (15-keto-ETE or 15-oxo-ETE), an electrophilic lipid mediator.[2][3] This keto-eicosanoid is emerging as a bioactive molecule with its own distinct signaling properties, including the activation of anti-inflammatory pathways.[2] Subsequent activation by an acyl-CoA synthetase is presumed to form 15-keto-ETE-CoA, priming it for further metabolic processing such as beta-oxidation. This document provides detailed application notes and protocols for the metabolomic profiling of this compound and its related lipids, focusing on sample preparation, LC-MS/MS-based quantification, and data interpretation.

Data Presentation

The quantitative analysis of 15-keto-ETE and its precursor 15-HETE is crucial for understanding their biological roles. Below are tables summarizing representative quantitative data from published studies. It is important to note that data for the CoA-ester form is limited, and many studies quantify the free acid after hydrolysis.

Table 1: Representative Concentrations of 15-oxo-ETE in Cultured Cells.

Cell TypeTreatmentIntracellular ConcentrationReference
THP-1 cells25 µM 15-oxo-ETE for 1.5 hr2.92 ± 0.36 µM[2]
THP-1 cells25 µM 15-oxo-ETE for 12 hr1.59 ± 0.18 µM[2]
Rat Intestinal Epithelial Cells1 µM Calcium Ionophore (A-23187)0.84 ± 0.06 pmol/10⁶ cells[2]

Table 2: Representative Concentrations of 15-HETE in Biological Samples.

Sample TypeConditionConcentrationReference
Human BronchiBasal (in buffer)Significant amounts detected[4]
Human Bronchi from Asthmatic PatientsBasalSignificantly higher than non-asthmatics[4]
Human Whole Blood (Plasma)Unstimulated15(R)-HETE to 15(S)-HETE ratio approx. 1:1[5]
Human Whole Blood (Serum)Unstimulated15(R)-HETE to 15(S)-HETE ratio approx. 1:3[5]
Rabbit ReticulocytesStimulated with A23187 (0.16 to 4.0 µg/ml)8 - 14 ng/ml[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Plasma/Serum or Tissue)

This protocol is a general method for the extraction of lipids, including eicosanoids, from biological matrices.

Materials:

  • Biological sample (e.g., 100 µL plasma or ~50 mg tissue)

  • Internal Standard (IS) solution (e.g., d8-15(S)-HETE in ethanol)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -20°C

  • Chloroform (B151607) (LC-MS grade)

  • LC-MS grade water

  • 0.05% SDS solution

  • Argon or Nitrogen gas

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 13,000 x g and 4°C

Procedure:

  • Sample Preparation:

    • For plasma/serum: Thaw samples on ice.

    • For tissue: Weigh the frozen tissue and keep it on dry ice. Mince the tissue with sterilized scissors for at least 1 minute.[6] To prevent lipid oxidation, flush the sample tube with argon or nitrogen gas.[6]

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., d8-15(S)-HETE) to the sample to allow for absolute quantification and to account for extraction losses.

  • Homogenization (for tissue): Add 500 µL of a pre-chilled methanol:chloroform (1:1, v/v) solution to the minced tissue.[6] Homogenize the sample using a handheld homogenizer for 2 minutes on ice.

  • Liquid-Liquid Extraction (Folch Method adaptation):

    • To the homogenate (or 100 µL of plasma), add methanol and chloroform to achieve a final ratio of chloroform:methanol:water of approximately 2:1:0.8. A common procedure is to add 2 parts chloroform and 1 part methanol to the aqueous sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to separate the phases.[6]

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette. Avoid disturbing the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/water).

Protocol 2: Quantification of 15-keto-ETE by LC-MS/MS

This protocol outlines the parameters for a targeted analysis of 15-keto-ETE using a triple quadrupole mass spectrometer. Since CoA esters are often hydrolyzed prior to analysis, this method focuses on the free acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters (Representative):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate 15-keto-ETE from its isomers and precursor. For example:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 30% B for equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters (ESI in Negative Mode):

Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.[7]

Table 3: Proposed MRM Transitions for 15-keto-ETE and Related Lipids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
15-HETE319.2219.2~15-25[8] This is a known transition for 15-HETE.
15-keto-ETE 317.2 177.1 ~15-25Proposed: Precursor is [M-H]⁻. Product ion corresponds to a characteristic fragment.
d8-15(S)-HETE (IS)327.2226.2~15-25[5] A common internal standard.

Note on Proposed Transition for 15-keto-ETE: The precursor ion (m/z 317.2) is the deprotonated molecule [M-H]⁻ (C₂₀H₃₀O₃, exact mass 318.22). The proposed product ion (m/z 177.1) is based on typical fragmentation patterns of eicosanoids, which often involve cleavage of the carbon chain. This transition should be empirically optimized on the specific instrument used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Metabolic Pathway Arachidonic Acid Arachidonic Acid 15-HETE 15-HETE Arachidonic Acid->15-HETE 15-LOX / COX 15-keto-ETE 15-keto-ETE 15-HETE->15-keto-ETE 15-PGDH This compound This compound 15-keto-ETE->this compound Acyl-CoA Synthetase Beta-oxidation Beta-oxidation This compound->Beta-oxidation

Caption: Metabolic cascade for the formation of this compound.

cluster_1 Proposed Signaling of 15-keto-ETE 15-keto-ETE 15-keto-ETE Nrf2 Nrf2 15-keto-ETE->Nrf2 Activates NF-kB NF-kB 15-keto-ETE->NF-kB Inhibits ARE ARE Nrf2->ARE Translocates to nucleus, binds to Anti-inflammatory Genes (e.g., HO-1) Anti-inflammatory Genes (e.g., HO-1) ARE->Anti-inflammatory Genes (e.g., HO-1) Upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Downregulates

Caption: Proposed anti-inflammatory signaling pathway of 15-keto-ETE.

cluster_2 Experimental Workflow A Biological Sample (Plasma, Tissue) B Add Internal Standard A->B C Lipid Extraction (e.g., Folch method) B->C D Phase Separation C->D E Collect Organic Layer D->E F Dry Down E->F G Reconstitute F->G H LC-MS/MS Analysis (MRM Mode) G->H I Data Analysis H->I

Caption: Workflow for metabolomic analysis of 15-keto-ETE.

References

Application Note: Quantification of 15-keto-Eicosatetraenoyl-CoA in Plasma and Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantification of 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA) in human plasma and serum samples. This compound is a metabolite derived from arachidonic acid through the actions of 15-lipoxygenase (15-LOX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by thioesterification with Coenzyme A.[1] Given its position downstream of pro-inflammatory and pro-resolving lipid mediator pathways, understanding its circulating levels is of significant interest for researchers in inflammation, cancer, and metabolic diseases. This method employs a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the reliable quantification of this low-abundance acyl-CoA species.

Introduction

Arachidonic acid (AA) is metabolized by various enzymes, including lipoxygenases and cyclooxygenases, to produce a wide array of bioactive eicosanoids.[2] The 15-lipoxygenase (15-LOX) pathway leads to the formation of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[3] This intermediate can be further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE or 15-keto-ETE).[2][3][4] 15-oxo-ETE contains a reactive α,β-unsaturated ketone and a carboxylic acid group, which allows it to be "activated" through the formation of a thioester bond with Coenzyme A (CoA), yielding this compound.[1] The formation of 15-oxo-ETE-CoA has been confirmed in human platelets.[1]

The quantification of acyl-CoA species in plasma or serum is analytically challenging due to their low physiological concentrations, amphipathic nature, and susceptibility to degradation. This application note details a robust workflow for the measurement of this compound, encompassing sample collection, extraction, and quantification by LC-MS/MS. The methodology is based on established principles for the analysis of short and medium-chain acyl-CoAs and has been adapted for this specific C20 eicosanoid derivative.[5][6][7]

Signaling Pathway

The metabolic cascade leading to the formation of this compound is a multi-step enzymatic process. It begins with the release of arachidonic acid from membrane phospholipids (B1166683) and proceeds through sequential oxidation and thioesterification.

cluster_0 Enzymatic Conversions AA Arachidonic Acid (from membrane phospholipids) HETE 15(S)-HETE AA->HETE 15-Lipoxygenase (15-LOX) KetoETE 15-keto-ETE (15-oxo-ETE) HETE->KetoETE 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) KetoETE_CoA This compound KetoETE->KetoETE_CoA Acyl-CoA Synthetase + ATP, CoA-SH

Figure 1. Biosynthetic pathway of this compound from arachidonic acid.

Analytical Method: LC-MS/MS

Principle

This method involves the extraction of this compound from plasma or serum via protein precipitation with an acidified organic solvent, which also serves to stabilize the analyte. The extract is then concentrated and analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved using an internal standard.

Materials and Reagents
  • Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (≥99%), 5-Sulfosalicylic acid (SSA).

  • Standards : this compound (custom synthesis required), Internal Standard (IS), e.g., ¹³C-labeled acyl-CoA or a structurally similar long-chain acyl-CoA (e.g., Arachidonoyl-CoA).

  • Equipment : Centrifugal vacuum evaporator, vortex mixer, microcentrifuge, LC-MS/MS system.

  • Supplies : 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials.

Experimental Protocol

Workflow Overview

The entire process, from sample collection to data analysis, requires careful handling to ensure the stability and accurate measurement of this compound.

cluster_workflow Experimental Workflow P1 Sample Collection (Plasma/Serum in K2-EDTA tubes, on ice) P2 Immediate Centrifugation (e.g., 2000 x g, 15 min, 4°C) P1->P2 P3 Protein Precipitation & Extraction (Add ice-cold 2.5% SSA, vortex) P2->P3 P4 Centrifugation (e.g., 16,000 x g, 10 min, 4°C) P3->P4 P5 Supernatant Transfer P4->P5 P6 LC-MS/MS Analysis P5->P6

Figure 2. Sample preparation workflow for this compound analysis.

Sample Collection and Handling

Extreme care must be taken during sample collection and processing to prevent analyte degradation.

  • Collect whole blood into tubes containing K2-EDTA anticoagulant.

  • Immediately place the tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Carefully transfer the plasma supernatant to fresh, pre-chilled polypropylene tubes.

  • For serum, collect blood in serum separator tubes, allow to clot on ice for 30 minutes, then centrifuge as above.

  • Immediately process the samples or store them at -80°C. Acyl-CoAs are unstable, and long-term storage should be minimized.[8]

Sample Preparation and Extraction

This protocol is adapted from established methods for short-chain acyl-CoA extraction.[5]

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 10 µL of internal standard solution (concentration to be optimized during method validation).

  • Add 400 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water. The use of an acid like SSA is critical for deproteinization and helps to stabilize the thioester bond.[5]

  • Vortex vigorously for 30 seconds to ensure thorough protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial for immediate LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters that will require optimization for the specific instrument used.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reverse Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold 2 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Gas FlowInstrument dependent
MRM Transitions (Predicted)
Analyte: this compound
Precursor Ion (Q1)m/z 1082.4 (M+H)⁺
Product Ion (Q3)m/z 575.1 (Fragment from adenine (B156593) + ribose-3-P)
Internal StandardTo be determined based on selection

Note on MRM Transitions: The precursor ion for this compound is calculated based on its molecular formula (C₄₁H₆₃N₇O₁₈P₃S). The product ion is a characteristic fragment for acyl-CoAs resulting from the cleavage of the pyrophosphate bond. A secondary transition and collision energies should be optimized.

Data Analysis and Validation

Quantification

Quantification is performed by generating a calibration curve using known concentrations of the this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration, and a linear regression is applied.

Method Validation

The developed method should be validated according to established bioanalytical guidelines. Key parameters to assess are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The range over which the assay is accurate and precise.R² ≥ 0.99, at least 6 non-zero points
Accuracy Closeness of measured value to the true value.Within ±15% of nominal (±20% at LLOQ)
Precision Repeatability and intermediate precision.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise > 10, accuracy/precision criteria met
Recovery Efficiency of the extraction process.Consistent and reproducible across concentration range
Matrix Effect Ion suppression or enhancement from matrix components.CV of IS-normalized matrix factor ≤15%
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term).Concentration within ±15% of initial value

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound in plasma and serum using LC-MS/MS. The successful implementation of this protocol requires careful sample handling due to the inherent instability of acyl-CoA thioesters and access to a synthesized analytical standard. This method will enable researchers to investigate the role of this novel eicosanoid-CoA conjugate in various physiological and pathological states, potentially uncovering new biomarkers or therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sensitivity for 15-keto-ETE-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 15-keto-ETE-CoA detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like this compound.[1][2] This is due to its ability to separate the analyte from complex biological matrices and provide structural information through fragmentation analysis.

Q2: Why am I observing low signal intensity for this compound in my LC-MS/MS analysis?

A2: Low signal intensity for this compound can be attributed to several factors:

  • Low Endogenous Levels: Eicosanoids are typically present at very low concentrations in biological samples.[1]

  • Poor Ionization Efficiency: The carbonyl group in this compound can lead to poor ionization in electrospray ionization (ESI), a common ionization technique for LC-MS.[3]

  • Sample Degradation: this compound, like other keto-eicosanoids, can be unstable, especially at non-neutral pH and in the presence of certain proteins like albumin.[4][5]

  • Suboptimal Sample Preparation: Inefficient extraction and sample cleanup can lead to significant analyte loss and ion suppression from matrix components.

  • Non-Optimized LC-MS/MS Parameters: Instrument settings, including mobile phase composition, gradient, and mass spectrometer parameters, are critical for achieving optimal sensitivity.

Q3: How can I improve the ionization efficiency of this compound?

A3: Chemical derivatization is a highly effective strategy to improve the ionization efficiency and, consequently, the sensitivity of detection for carbonyl-containing molecules like this compound.[3][6] Derivatization can target either the keto group or the carboxylic acid group.

Q4: What are the common fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[7][8] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species. Another common fragment ion observed is at m/z 428, resulting from fragmentation between the 5' diphosphates.[7]

Q5: What precautions should I take regarding the stability of this compound during sample handling and storage?

A5: Based on studies of similar keto-prostaglandins, this compound is likely susceptible to degradation.[4][5] To minimize degradation, all sample processing steps should be performed at low temperatures (on ice). Samples should be stored at -80°C. Avoid exposure to strong acids or bases. The presence of albumin may accelerate decomposition.[4][5]

Troubleshooting Guides

Issue 1: Low or No Detectable Signal for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Review your extraction protocol. For eicosanoids, solid-phase extraction (SPE) is commonly used. Ensure the SPE cartridge type and elution solvents are appropriate for this compound. Consider a liquid-liquid extraction as an alternative.
Sample Degradation Process samples quickly and on ice. Use antioxidants like BHT during extraction. Store extracts at -80°C and analyze as soon as possible. For plasma samples, consider the potential for albumin-mediated degradation.[4][5]
Poor Ionization Implement a chemical derivatization strategy targeting the keto or carboxyl group to enhance ionization efficiency. (See Experimental Protocols section).
Suboptimal MS Parameters Optimize MS parameters, including spray voltage, gas flows, and collision energy, by infusing a this compound standard.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for this compound. For acyl-CoAs, a neutral loss of 507 Da is a common transition in positive mode.[7][8]
Issue 2: High Background Noise and Matrix Effects
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Improve your sample cleanup protocol. This could involve an additional wash step in your SPE protocol or employing a different cleanup strategy like turbulent flow chromatography.
Co-eluting Interferences Optimize the LC gradient to better separate this compound from interfering matrix components. Consider using a column with a different chemistry.
Contaminated Solvents or Vials Use high-purity, LC-MS grade solvents and reagents. Ensure that all sample vials and collection tubes are clean and free of contaminants.

Data Presentation

Table 1: Comparison of Detection Sensitivity Enhancement with Derivatization

Analyte Class Derivatization Reagent Target Functional Group Reported Sensitivity Improvement Reference
EicosanoidsN-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic Acid10- to 20-fold[9]
Eicosanoids2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3)Carboxylic Acid10- to 5000-fold[10]
Keto AcidsO-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO)Keto GroupEnables detection at low µM to nM levels[11]
Keto-SteroidsGirard PKeto GroupSignificant improvement in ionization efficiency[12]
OxosteroidsTandem Mass Tags (TMT) HydrazideKeto Group14- to 2755-fold[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Homogenization: Homogenize tissue samples in cold methanol (B129727) containing an antioxidant (e.g., 0.005% BHT) and an internal standard (e.g., a deuterated analog of this compound). For plasma or serum, precipitate proteins with 4 volumes of cold acetone (B3395972) or acetonitrile.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant from the centrifugation step. c. Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities. d. Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chemical Derivatization of the Keto Group with PFB-Oxime (Adapted for this compound)

This protocol is adapted from a method for keto acids and should be optimized for this compound.[11]

  • Reagent Preparation: Prepare a fresh solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFB-Oxime) in a suitable buffer (e.g., 100 mM acetate (B1210297) buffer, pH 5.0).

  • Derivatization Reaction: a. To the dried sample extract, add 50 µL of the PFB-Oxime solution. b. Vortex briefly and incubate at 60°C for 60 minutes.

  • Extraction of Derivative: a. After cooling to room temperature, add 100 µL of hexane (B92381) and vortex vigorously. b. Centrifuge to separate the layers. c. Transfer the upper hexane layer containing the derivatized analyte to a new tube.

  • Drying and Reconstitution: Dry the hexane extract under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

signaling_pathway Arachidonic_Acid Arachidonic Acid 15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15_LOX 15_HETE 15(S)-HETE 15_PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) 15_HETE->15_PGDH 15_keto_ETE 15-keto-ETE Biological_Effects Biological Effects (e.g., anti-proliferative) 15_keto_ETE->Biological_Effects 15_LOX->15_HETE 15_PGDH->15_keto_ETE

Caption: Biosynthesis pathway of 15-keto-ETE.[1][13]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (Tissue, Plasma, etc.) Extraction 2. Extraction Sample_Collection->Extraction Derivatization 3. Chemical Derivatization (Optional, Recommended) Extraction->Derivatization LC_Separation 4. LC Separation Derivatization->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound detection.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions Low_Sensitivity Low Sensitivity Issue Poor_Ionization Poor Ionization Low_Sensitivity->Poor_Ionization Sample_Loss Sample Loss/ Degradation Low_Sensitivity->Sample_Loss Matrix_Effects Matrix Effects Low_Sensitivity->Matrix_Effects Derivatization Chemical Derivatization Poor_Ionization->Derivatization Optimize_Extraction Optimize Extraction/ Handling Sample_Loss->Optimize_Extraction Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup

Caption: Troubleshooting logic for low sensitivity detection.

References

Technical Support Center: 15-keto-ETE-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 15-keto-ETE-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in the quantification of this compound include its low endogenous concentrations, potential for instability, and susceptibility to matrix effects during analysis by mass spectrometry. Like many lipid mediators, its extraction from complex biological matrices can also be challenging, leading to variable recovery rates.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[1][2][3] This technique offers high selectivity through multiple reaction monitoring (MRM) and can achieve low limits of detection required for biological samples.

Q3: Is a derivatization step necessary for the analysis of this compound?

A3: While some keto acids require derivatization to improve chromatographic retention and ionization efficiency, it is generally not necessary for CoA thioesters like this compound when using electrospray ionization (ESI) in mass spectrometry.[3] The coenzyme A portion of the molecule is readily ionized.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Samples should be kept on ice, and extraction solvents should be pre-chilled. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also prevent oxidative degradation. It is also advisable to process samples immediately after collection or store them at -80°C.

Q5: What is the best method for extracting this compound from biological samples?

A5: Solid-phase extraction (SPE) is a highly effective method for extracting and cleaning up this compound from various biological matrices.[4] A modified method for long-chain acyl-CoAs involves homogenization in a phosphate (B84403) buffer, followed by extraction with an organic solvent like acetonitrile (B52724) and purification using an appropriate SPE cartridge.[4]

Q6: How can I address matrix effects in my this compound LC-MS/MS assay?

A6: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis.[5][6] To mitigate these effects, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. If a specific SIL-IS is unavailable, a structurally similar acyl-CoA can be used. Additionally, optimizing the sample cleanup procedure and chromatographic separation can help to separate the analyte from interfering matrix components.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Analyte degradation. 2. Poor extraction recovery. 3. Suboptimal MS parameters. 4. Insufficient sample concentration.1. Ensure samples are processed quickly on ice and with antioxidants. 2. Optimize the SPE protocol; check solvent polarity and pH.[4] 3. Perform tuning and optimization of the mass spectrometer for this compound. 4. Concentrate the final extract before injection.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column degradation. 4. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is similar in composition to the initial mobile phase. 3. Replace the analytical column. 4. Modify the mobile phase with a small amount of a competing agent, like formic acid.
High Variability in Results 1. Inconsistent sample preparation. 2. Matrix effects.[5] 3. Analyte instability in the autosampler.1. Standardize all steps of the extraction and handling protocol. 2. Use a stable isotope-labeled internal standard. 3. Keep the autosampler temperature low (e.g., 4°C) and analyze samples in a timely manner.
Carryover in Blank Injections 1. Contamination of the LC system. 2. Strong analyte adsorption to surfaces.1. Implement a rigorous needle and injection port washing procedure with a strong organic solvent. 2. Add a competing compound to the wash solvent.

Quantitative Data Summary

The following table summarizes representative performance characteristics for an LC-MS/MS method for the quantification of a long-chain acyl-CoA, which can be considered analogous to this compound. Actual values may vary based on the specific matrix and instrumentation.

Parameter Typical Value Reference
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[1]
Linearity (r²) > 0.99[1]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) < 15%[2]
Accuracy (Recovery %) 85 - 115%[1][4]
Matrix Effect (%) Variable, ideally compensated by SIL-IS[5]

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general framework. Optimization is required for specific sample types and instrumentation.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize ~50 mg of tissue or cell pellet on ice in 1 mL of cold 100 mM potassium phosphate buffer (pH 4.9).[4]

  • Protein Precipitation & Extraction: Add 2 mL of cold acetonitrile, vortex thoroughly, and centrifuge at 4°C to pellet the precipitate.[4]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard. These must be determined by infusing a pure standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenize Homogenization in Buffer Sample->Homogenize Extract Acetonitrile Extraction Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide Start Poor/Inconsistent Results Check_Signal Low or No Signal? Start->Check_Signal Check_Variability High Variability? Start->Check_Variability Check_Signal->Check_Variability No Degradation Check for Degradation (Use fresh samples, antioxidants) Check_Signal->Degradation Yes Inconsistent_Prep Standardize Sample Prep Check_Variability->Inconsistent_Prep Yes Recovery Optimize Extraction Recovery (Check SPE protocol) Degradation->Recovery MS_Tune Tune MS Parameters Recovery->MS_Tune End Problem Resolved MS_Tune->End Use_IS Use Stable Isotope Internal Standard Inconsistent_Prep->Use_IS Autosampler Check Autosampler Stability Use_IS->Autosampler Autosampler->End

Caption: Troubleshooting logic for this compound analysis.

Caption: Putative metabolic pathway leading to this compound.

References

stability of 15-keto-ETE-CoA during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 15-keto-ETE-CoA during sample storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct stability data for this compound is limited. The recommendations provided below are based on the known stability of structurally similar compounds, such as other 15-keto eicosanoids, and general best practices for the handling of lipids and acyl-CoA thioesters. It is highly recommended that researchers validate the stability of this compound within their specific sample matrices and storage conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological samples?

A1: Based on data from related 15-keto prostaglandins, this compound is expected to be chemically unstable in aqueous media.[1][2] The stability is influenced by several factors:

  • pH: Stability is compromised at high and very low pH. Near-neutral pH is generally recommended for short-term handling, but long-term storage in aqueous buffers is not advised.[1][2]

  • Temperature: Like most lipids, this compound is susceptible to degradation at room temperature and even at -20°C over extended periods. Ultra-low temperature storage (-80°C) is strongly recommended to minimize degradation.

  • Presence of Proteins: The presence of proteins, such as albumin, can accelerate the degradation of related 15-keto prostaglandins.[1][2] This is a critical consideration for samples like plasma or serum.

  • Enzymatic Activity: Endogenous enzymes in biological samples can metabolize this compound. Rapid freezing and the use of enzyme inhibitors are crucial.

Q2: What are the recommended storage conditions for samples containing this compound?

A2: To ensure the integrity of this compound in your samples, the following storage conditions are recommended:

  • Short-term Storage (hours to a few days): Samples should be kept on ice (0-4°C) at all times during processing. For storage up to a few days, freezing at -80°C is the best practice.

  • Long-term Storage (weeks to months): Samples should be stored at -80°C. For standards dissolved in organic solvents, storage at -20°C may be acceptable if validated, as some related compounds show good stability under these conditions.[3]

  • Solvent: For purified this compound, storage in an anhydrous organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) at -20°C or -80°C is recommended.[3] Avoid storing in aqueous buffers for long periods.

Q3: How many freeze-thaw cycles can my samples undergo?

A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of unstable analytes. Ideally, samples should be aliquoted into single-use vials before the initial freezing to avoid the need for repeated thawing of the bulk sample.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no detection of this compound in stored samples. Degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C. Use a temperature-monitored freezer and avoid frequent opening.
Degradation due to multiple freeze-thaw cycles.Aliquot samples into single-use vials after collection and before the first freeze.
pH-mediated degradation in aqueous samples.Ensure the pH of the sample is near neutral during processing. For long-term storage, consider extraction and storage in an appropriate organic solvent.
Presence of proteins like albumin accelerating degradation.For plasma or serum samples, process them quickly and at low temperatures. Consider protein precipitation or solid-phase extraction before long-term storage.
High variability in results between sample aliquots. Inconsistent sample handling and storage.Standardize your sample collection, processing, and storage protocols. Ensure all samples are treated identically.
Partial thawing of some aliquots during storage or retrieval.Organize sample storage in the freezer to minimize the time the freezer door is open. Retrieve aliquots quickly.
Appearance of unexpected peaks in chromatograms. Degradation of this compound into other products.Review the literature for known degradation products of similar compounds.[2][3] Adjust sample handling and storage to minimize degradation. Consider if these degradation products could serve as markers.

Stability of Related Compounds

The following table summarizes the known stability of compounds structurally related to this compound. This information can be used to infer the potential stability of this compound.

CompoundStorage ConditionSolvent/MatrixReported StabilityReference
13,14-dihydro-15-keto-PGE2VariesAqueous MediaUnstable, degradation is pH and temperature-dependent.[1][2]
13,14-dihydro-15-keto-PGE2VariesPresence of AlbuminDegradation is accelerated.[1][2]
13,14-dihydro-15-keto PGA2-20°CMethyl Acetate Solution≥ 2 years[3]

Experimental Protocols

Protocol for Assessing this compound Stability in a Specific Sample Matrix

This protocol provides a framework for researchers to determine the stability of this compound in their specific samples and storage conditions.

  • Sample Preparation:

    • Obtain a homogenous pool of the sample matrix (e.g., plasma, cell lysate).

    • Spike the matrix with a known concentration of this compound standard.

    • Divide the spiked sample into multiple aliquots in single-use vials.

  • Time-Zero Analysis:

    • Immediately after spiking, process and analyze a set of aliquots (n=3-5) to establish the baseline (time-zero) concentration of this compound. Use a validated analytical method such as LC-MS/MS.

  • Storage Conditions Testing:

    • Store the remaining aliquots under the conditions you wish to test (e.g., 4°C, -20°C, -80°C, room temperature).

    • Also, test the effect of freeze-thaw cycles by cycling a set of aliquots between the frozen state and thawing at room temperature or on ice for a specified number of cycles.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots (n=3-5) from each storage condition.

    • Process and analyze the samples using the same analytical method as for the time-zero analysis.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point and for each condition.

    • Express the stability as the percentage of the initial concentration remaining.

    • Plot the percentage remaining against time for each storage condition to visualize the degradation kinetics.

Visualizations

G Recommended Workflow for this compound Sample Handling cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect Collect Sample (e.g., plasma, tissue) Inhibitors Add Antioxidants/Inhibitors (e.g., BHT, indomethacin) Collect->Inhibitors Homogenize Homogenize/Process (on ice) Inhibitors->Homogenize Extract Solid-Phase or Liquid-Liquid Extraction Homogenize->Extract Evaporate Evaporate Solvent (under Nitrogen) Extract->Evaporate For Immediate Analysis Aliquot Aliquot into Single-Use Vials Extract->Aliquot For Long-Term Storage Reconstitute Reconstitute in Assay Buffer Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Store Store at -80°C Aliquot->Store Store->Analyze Thaw once before analysis

Caption: Recommended sample handling and storage workflow.

G Troubleshooting Logic for this compound Instability Start Low or Inconsistent This compound Signal CheckStorage Review Storage Conditions (-80°C? Freeze-thaw cycles?) Start->CheckStorage CheckHandling Review Sample Handling (Time on ice? pH of buffers?) Start->CheckHandling CheckExtraction Review Extraction Protocol (Recovery efficiency?) Start->CheckExtraction StorageSolution Implement Aliquoting and Strict -80°C Storage CheckStorage->StorageSolution If issues found HandlingSolution Minimize Processing Time and Maintain Low Temperature CheckHandling->HandlingSolution If issues found ExtractionSolution Optimize Extraction and Use Internal Standard CheckExtraction->ExtractionSolution If issues found

Caption: Troubleshooting guide for instability issues.

References

Technical Support Center: Analysis of 15-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of 15-keto-ETE-CoA by LC-MS/MS, with a focus on minimizing matrix effects.

Troubleshooting Guide

Matrix effects, arising from co-eluting endogenous components in biological samples, can significantly impact the accuracy and reproducibility of this compound quantification by causing ion suppression or enhancement.[1][2][3] Phospholipids (B1166683) are often a primary cause of matrix effects in lipid analysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.

Observed Problem Potential Cause Recommended Action
Low or inconsistent signal intensity for this compound Ion Suppression: Co-eluting matrix components, particularly phospholipids, are competing with this compound for ionization.[1][4][5]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering lipids than simple protein precipitation or liquid-liquid extraction (LLE).[6] Consider a mixed-mode or lipid-removal SPE sorbent. 2. Improve Chromatographic Separation: Modify the LC gradient to better resolve this compound from the region where phospholipids typically elute. A slower gradient or a different column chemistry may be necessary. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression.[6][7][8]
Poor peak shape (tailing, fronting, or splitting) Matrix Overload: High concentrations of matrix components can overload the analytical column. Co-eluting Interferences: An isobaric interference may be co-eluting with the analyte.1. Enhance Sample Cleanup: Utilize SPE to remove a larger portion of the matrix. 2. Adjust Injection Volume: Reduce the volume of sample injected onto the column. 3. Optimize Chromatography: Experiment with different mobile phase compositions and gradient profiles to improve peak shape.
High variability between replicate injections Inconsistent Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[2] Sample Instability: this compound may be degrading in the autosampler.1. Implement a Robust Internal Standard Strategy: The use of a SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects.[7][8] 2. Assess Sample Stability: Evaluate the stability of this compound in the final sample solvent over the expected analysis time. Keep the autosampler temperature low (e.g., 4°C). For long-term storage, samples should be kept at -80°C.[9][10][11][12][13]
Inaccurate quantification (poor accuracy and precision) Non-linear response due to matrix effects: The degree of ion suppression may not be constant across the calibration curve range. Inappropriate Internal Standard: The chosen internal standard may not adequately mimic the behavior of this compound.1. Matrix-Matched Calibration Curve: Prepare calibration standards in a representative blank matrix that has been processed using the same sample preparation method. 2. Use a SIL-IS: This is the most effective way to compensate for matrix effects and ensure accurate quantification.[6][7][8] If a specific SIL-IS for this compound is unavailable, a structurally similar deuterated eicosanoid-CoA conjugate should be considered.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in the analysis of this compound?

A1: The primary sources of matrix effects in biological samples like plasma, serum, or tissue homogenates are endogenous lipids, particularly phospholipids.[1][2] Other components such as salts, proteins, and metabolites can also contribute to ion suppression or enhancement.[2] Due to the structural similarity of this compound to other eicosanoids and lipids, co-elution with these compounds is a significant challenge.

Q2: How can I assess the extent of matrix effects in my assay?

A2: A common method is the post-extraction spike experiment.[1] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) essential for accurate quantification?

A3: Yes, for achieving the highest accuracy and precision in quantitative bioanalysis, a SIL-IS is strongly recommended.[6][7][8] A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for reliable correction of any signal variations caused by matrix effects.

Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?

A4: Eicosanoids can be susceptible to degradation. To ensure the stability of this compound:

  • Collect samples on ice and process them as quickly as possible.

  • Add antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes and extraction solvents to prevent oxidation.

  • For short-term storage, keep samples at -80°C.[9][10][11][12][13]

  • Minimize freeze-thaw cycles, as this can lead to degradation of lipids.[9][10] It is advisable to aliquot samples into smaller volumes before freezing.

Q5: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

A5: Solid-Phase Extraction (SPE) is generally the most effective technique for removing interfering phospholipids and other matrix components.[6] A mixed-mode sorbent that combines reversed-phase and ion-exchange properties can be particularly effective for a molecule like this compound, which has both a hydrophobic lipid tail and a polar, charged Coenzyme A moiety.

Experimental Protocols

Recommended Starting Protocol for Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific matrix and instrumentation.

  • Sample Pre-treatment:

    • Thaw the biological sample (e.g., 100 µL of plasma) on ice.

    • Add 400 µL of ice-cold methanol (B129727) containing an appropriate SIL-IS.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Dilute the supernatant with 1 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode SPE cartridge (e.g., a weak anion exchange/reversed-phase combination).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Recommended Starting LC-MS/MS Parameters
  • LC Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for eicosanoids and Coenzyme A derivatives.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound and its SIL-IS will need to be determined by direct infusion of standards.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Typical Recovery Matrix Effect Reduction Throughput Recommendation for this compound
Protein Precipitation (PPT) >80%Low to ModerateHighSuitable for initial screening but may result in significant ion suppression.
Liquid-Liquid Extraction (LLE) 60-90%ModerateMediumCan be more effective than PPT but requires careful optimization of the extraction solvent.
Solid-Phase Extraction (SPE) >85%HighMedium to HighRecommended method for quantitative analysis to achieve the best reduction of matrix effects.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add SIL-IS & Methanol sample->add_is centrifuge Centrifuge add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data Data Acquisition (MRM) lc_ms->data quantification Quantification vs. Calibration Curve data->quantification results Final Concentration quantification->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent or Low Signal? check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok matrix_effect High Probability of Matrix Effect is_ok->matrix_effect Yes instrument_issue Potential Instrument Issue is_ok->instrument_issue No improve_cleanup Improve Sample Cleanup (SPE) matrix_effect->improve_cleanup optimize_lc Optimize LC Separation matrix_effect->optimize_lc dilute Dilute Sample matrix_effect->dilute check_system Check System Suitability instrument_issue->check_system

Caption: Troubleshooting logic for inconsistent signal.

References

troubleshooting 15-keto-ETE-CoA immunoassay cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15-keto-ETE-CoA immunoassays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound is a metabolite of arachidonic acid, an essential fatty acid. It is formed through a series of enzymatic reactions. The measurement of this compound can be an indicator of specific metabolic and inflammatory pathway activities.

Q2: What is the principle of a competitive immunoassay for this compound?

In a competitive immunoassay, unlabeled this compound from a sample or standard competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

Q3: What are the most common sources of error in a this compound immunoassay?

Common sources of error include:

  • Cross-reactivity: The antibody may bind to structurally similar molecules, leading to inaccurate results.

  • Matrix effects: Components in the sample (e.g., lipids, proteins) can interfere with the antibody-antigen binding.

  • Procedural errors: Inaccurate pipetting, improper washing, or incorrect incubation times and temperatures can all affect the results.

  • Reagent degradation: Improper storage of kit components can lead to loss of activity.

Troubleshooting Guide

Problem 1: High background signal in the zero standard (B0) wells.

  • Possible Cause A: Insufficient washing.

    • Solution: Ensure that all washing steps are performed thoroughly according to the protocol. Increase the number of washes or the soaking time if necessary. An automated plate washer can improve consistency.[1]

  • Possible Cause B: Contaminated reagents.

    • Solution: Use fresh, high-purity water for all buffers. Ensure that buffers are not contaminated with enzymes or other interfering substances.

  • Possible Cause C: Non-specific binding of antibodies.

    • Solution: Use the blocking buffer recommended in the kit protocol to minimize non-specific binding. Ensure the blocking step is performed for the full recommended time.

Problem 2: Low signal or poor standard curve.

  • Possible Cause A: Inactive enzyme conjugate or substrate.

    • Solution: Verify the expiration dates of all reagents. Ensure that the enzyme conjugate and substrate have been stored correctly. Prepare fresh substrate solution for each experiment.

  • Possible Cause B: Incorrect incubation times or temperatures.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol. Use a calibrated incubator.

  • Possible Cause C: Omission or incorrect order of reagent addition.

    • Solution: Carefully review the protocol to ensure all reagents are added in the correct sequence.

Problem 3: High variability between replicate wells.

  • Possible Cause A: Inconsistent pipetting.

    • Solution: Use calibrated pipettes and proper pipetting technique. Ensure thorough mixing of reagents before addition to the wells.

  • Possible Cause B: Incomplete mixing of reagents in wells.

    • Solution: Gently tap the plate after adding reagents to ensure proper mixing, or use a plate shaker if recommended by the protocol.

  • Possible Cause C: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the plate if edge effects are suspected. Ensure even temperature distribution across the plate during incubation.

Problem 4: Suspected cross-reactivity leading to unexpectedly high results.

  • Possible Cause A: Presence of structurally similar molecules in the sample.

    • Solution: The primary cause of cross-reactivity is the antibody binding to molecules other than this compound that share similar structural features.[2] Refer to the cross-reactivity data table below. Consider sample purification to remove potential cross-reactants.

  • Possible Cause B: Matrix effects.

    • Solution: Components in the sample matrix can interfere with the assay. Diluting the sample in the provided assay buffer can help minimize these effects.[3]

Cross-Reactivity Data

Cross-reactivity is a critical parameter for any immunoassay, as it determines the specificity of the antibody.[2] The following table presents hypothetical cross-reactivity data for a this compound immunoassay. This data is based on the structural similarity of potential cross-reactants to this compound and published data for similar eicosanoid immunoassays. Researchers should always refer to the cross-reactivity data provided with their specific assay kit.

CompoundCommon AbbreviationStructural Relationship to this compoundHypothetical Cross-Reactivity (%)
This compound -Target Analyte 100
15-keto-ETE-Lacks Coenzyme A moiety10 - 30
15-HETE-CoA-Hydroxyl instead of keto group5 - 15
15-HETE15-Hydroxyeicosatetraenoic AcidLacks CoA, hydroxyl instead of keto group1 - 5
Arachidonic Acid-CoAAA-CoAPrecursor without 15-keto group< 0.1
15-keto-PGE2-Prostaglandin structure< 0.01
Coenzyme ACoA-< 0.01

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the procedure to determine the cross-reactivity of an antibody with potentially interfering compounds.

  • Coating: Coat the wells of a microtiter plate with the capture antibody specific for this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a suitable wash buffer to remove any unbound antibody.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard.

    • Prepare serial dilutions of the potential cross-reacting compound.

    • Add a fixed amount of enzyme-labeled this compound to each well.

    • Add the standard or the potential cross-reactant dilutions to the wells.

    • Incubate for the recommended time and temperature to allow for competition.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Reaction: Add the substrate solution and incubate until color develops.

  • Stopping Reaction: Add a stop solution to halt the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the standard and the cross-reactant.

    • Determine the concentration of the standard and the cross-reactant that cause 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Visualizations

Troubleshooting_Flowchart Troubleshooting Logic for this compound Immunoassay start Assay Issue Observed high_bg High Background Signal? start->high_bg low_signal Low Signal / Poor Curve? start->low_signal high_var High Variability? start->high_var high_results Unexpectedly High Results? start->high_results wash Check Washing Protocol high_bg->wash Yes activity Check Reagent Activity/Storage low_signal->activity Yes pipetting Review Pipetting Technique high_var->pipetting Yes cross_react Assess Cross-Reactivity Data high_results->cross_react Yes reagents Check Reagent Contamination wash->reagents blocking Verify Blocking Step reagents->blocking incubation Verify Incubation Parameters activity->incubation procedure Review Reagent Addition Order incubation->procedure mixing Ensure Proper Mixing pipetting->mixing matrix Investigate Matrix Effects (Dilute Sample) cross_react->matrix Metabolic_Pathway Hypothesized Metabolic Pathway of this compound AA Arachidonic Acid HETE 15-HETE AA->HETE 15-Lipoxygenase Keto_ETE 15-keto-ETE HETE->Keto_ETE 15-Hydroxyprostaglandin Dehydrogenase Keto_ETE_CoA This compound Keto_ETE->Keto_ETE_CoA Acyl-CoA Synthetase Beta_Ox Further Metabolism (e.g., Beta-oxidation) Keto_ETE_CoA->Beta_Ox

References

Technical Support Center: Optimizing Chromatographic Separation of 15-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic separation of 15-keto-ETE-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Peak Shape Problems

Q1: Why are my peaks broad instead of sharp?

Broad peaks can be caused by several factors, including issues with the column, the mobile phase, or the injection process.[1]

  • System Not Equilibrated: Ensure the column is fully equilibrated with the mobile phase before injection. It is recommended to flush the column with at least 10 column volumes of the initial mobile phase.[1]

  • Injection Solvent Too Strong: The sample should be dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[1][2] Injecting a sample in a stronger solvent can lead to peak distortion.

  • High Injection Volume or Mass: Overloading the column with either too much sample volume or too high a concentration can cause peak broadening.[1][3] Try reducing the injection volume or diluting the sample.

  • Extra-Column Volume: The volume of the tubing and connections between the injector and the detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.[1][2]

  • Temperature Fluctuations: Inconsistent column temperature can affect peak shape. Using a column oven is recommended for stable and reproducible results.[1]

Q2: What causes peak tailing?

Peak tailing is often a sign of unwanted interactions between the analyte and the stationary phase or issues with the column itself.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. This can be due to the dissolution of the silica (B1680970) backbone at high pH or contamination.[2][3] Consider replacing the column if other troubleshooting steps fail.

  • Inadequate Buffering: For ionizable compounds, maintaining a consistent pH with a suitable buffer in the mobile phase is crucial to prevent peak tailing. A buffer concentration of 50-100 mM is often recommended for UV-based methods.[3]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the sample concentration.

  • Mobile Phase/Sample Diluent Incompatibility: Ensure that the sample diluent is compatible with the mobile phase.[3] It's best to use the initial mobile phase as the sample diluent.

Retention Time Issues

Q3: Why is the retention time of my analyte shifting?

Inconsistent retention times can make peak identification and quantification unreliable.

  • System Not Equilibrated: As with peak broadening, insufficient column equilibration can lead to shifting retention times.[1]

  • System Leaks: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.[4]

  • Temperature Fluctuations: A lack of stable temperature control can cause retention times to drift.[1]

  • Contaminated or Degraded Column: A contaminated column can lead to inconsistent interactions with the analyte.[1] Washing the column with a strong solvent may help, but replacement may be necessary.

  • Mobile Phase Composition Changes: Ensure the mobile phase composition is accurate and consistent. If preparing the mobile phase manually, ensure precise measurements. For online mixing, check that the pump is functioning correctly.[3][4]

Sensitivity and Baseline Problems

Q4: Why are my peak heights smaller than expected or absent?

Low sensitivity can be due to sample degradation, injection problems, or detector issues.

  • Sample Degradation: this compound, like other eicosanoids, may be unstable. It is crucial to handle samples properly, which may include storage at low temperatures and in the absence of light.[1] The stability of a related compound, 13,14-dihydro-15-keto-PGE2, has been shown to be dependent on pH, temperature, and the presence of albumin.[5][6] Prepare fresh samples for injection when possible.[3]

  • Low Analyte Concentration: The concentration of the analyte in your sample may be below the detection limit of your instrument.[1] Consider concentrating your sample if possible.

  • Incorrect Injection Amount: Verify the injection volume and ensure the syringe or autosampler is functioning correctly.[1]

  • Detector Issues: Check the detector settings and ensure the lamp has not exceeded its lifetime.[1][3]

Q5: What is causing a noisy or drifting baseline?

A stable baseline is essential for accurate quantification.

  • Air Bubbles: Air bubbles in the pump or detector can cause baseline noise.[3][4] Degas the mobile phase and purge the system to remove any bubbles.

  • Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can lead to a noisy or drifting baseline. Use HPLC-grade solvents and filter the mobile phase.

  • Detector Lamp Issues: An aging detector lamp can cause baseline drift.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for separating this compound?

For reverse-phase chromatography of lipids like this compound, a common starting point is a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) to improve peak shape and ionization for mass spectrometry detection.

Q2: What type of HPLC column is best for this compound?

A C18 column is a good initial choice for the separation of eicosanoids.[7][8] Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher resolution but will also generate higher backpressure.

Q3: How should I prepare my sample for analysis?

Sample preparation is critical for successful analysis. A general workflow includes:

  • Extraction: Use a suitable method like solid-phase extraction (SPE) to isolate the lipids from the sample matrix.

  • Concentration: Evaporate the solvent from the extracted sample.

  • Reconstitution: Reconstitute the sample in a solvent compatible with the initial mobile phase.

Q4: How can I confirm the identity of the this compound peak?

The most definitive way to identify the peak is by using mass spectrometry (LC-MS). By monitoring for the specific mass-to-charge ratio (m/z) of this compound, you can confirm its presence and elution time.

Experimental Protocols

General HPLC Method for this compound Separation

This is a general starting protocol that may require optimization.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Mass Spectrometer or UV Detector
Sample Preparation Protocol
  • Sample Collection: Collect biological samples and immediately add a suitable antioxidant (e.g., BHT) to prevent oxidation.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (MS or UV) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity/Baseline Issues Problem Chromatographic Problem Identified Broad_Peaks Broad Peaks Problem->Broad_Peaks e.g., Poor Resolution Tailing_Peaks Tailing Peaks Problem->Tailing_Peaks e.g., Asymmetric Peaks Shifting_RT Shifting Retention Times Problem->Shifting_RT e.g., Inconsistent Results Low_Signal Low/No Signal Problem->Low_Signal e.g., Small Peaks Noisy_Baseline Noisy Baseline Problem->Noisy_Baseline e.g., Unstable Baseline Check_Equilibration Check_Equilibration Broad_Peaks->Check_Equilibration Check Equilibration Check_pH Check_pH Tailing_Peaks->Check_pH Check Mobile Phase pH Check_Leaks Check_Leaks Shifting_RT->Check_Leaks Check for Leaks Check_Sample_Stab Check_Sample_Stab Low_Signal->Check_Sample_Stab Check Sample Stability Degas_Mobile_Phase Degas_Mobile_Phase Noisy_Baseline->Degas_Mobile_Phase Degas Mobile Phase

References

preventing degradation of 15-keto-ETE-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 15-keto-ETE-CoA during extraction.

Introduction

This compound is a biologically active lipid mediator involved in various physiological and pathological processes. Due to its chemical nature, containing a reactive keto group and a labile thioester bond, it is highly susceptible to degradation during extraction from biological matrices. This guide offers detailed protocols and troubleshooting advice to ensure the integrity and accurate quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during extraction?

A1: The primary causes of degradation are:

  • Hydrolysis: The thioester bond of the Coenzyme A (CoA) moiety is prone to both acidic and alkaline hydrolysis, cleaving the CoA from the 15-keto-ETE molecule.[1][2]

  • Oxidation: The polyunsaturated fatty acid backbone of 15-keto-ETE is susceptible to oxidation, particularly at the double bonds. The ketone group can also be a target for certain oxidizing agents.

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases present in the biological sample can rapidly hydrolyze the thioester bond.[3]

  • Temperature: Elevated temperatures accelerate both chemical and enzymatic degradation.

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze the degradation of the molecule. For instance, the related molecule 15-keto-13,14-dihydro-PGE2 undergoes rapid dehydration at high or very low pH.[1][4]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: Based on the stability of similar keto-prostaglandins, a slightly acidic to neutral pH range of 6.0-7.5 is recommended to minimize degradation.[1][4] Extreme pH conditions should be strictly avoided.

Q3: How can I minimize enzymatic degradation during sample preparation?

A3: To minimize enzymatic activity, it is crucial to:

  • Work quickly and keep the samples on ice at all times.

  • Immediately homogenize the tissue or cells in a cold solvent containing enzyme inhibitors.

  • Consider rapid freezing of the sample in liquid nitrogen immediately after collection and storing at -80°C until extraction.

Q4: What are the recommended storage conditions for extracted this compound?

A4: For short-term storage (a few hours), keep the extracts on ice. For long-term storage, store the purified extract in an organic solvent (e.g., methanol (B129727) or acetonitrile) at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Low Recovery of this compound
Symptom Possible Cause Recommended Solution
Low or no detectable this compound in the final extract. Degradation during extraction. - Work at low temperatures (on ice or at 4°C).- Maintain a pH between 6.0 and 7.5 throughout the extraction process.- Add antioxidants (e.g., BHT, 0.005%) to the extraction solvent.[5]- Add a metal chelator (e.g., EDTA, 1 mM) to inhibit metal-catalyzed oxidation.
Inefficient extraction from the biological matrix. - Ensure complete homogenization of the tissue or lysis of the cells.- Optimize the solvent system. A two-phase extraction system like Folch (chloroform:methanol) or a solid-phase extraction (SPE) protocol tailored for eicosanoids may be more effective.- For SPE, ensure the sorbent is appropriate for retaining a moderately polar lipid and that the elution solvent is strong enough to desorb the analyte.
Loss during solvent evaporation. - Use a gentle stream of nitrogen or a centrifugal vacuum concentrator at low temperature for solvent evaporation.- Avoid complete dryness, as it can lead to irreversible adsorption of the analyte to the tube surface. Reconstitute immediately after evaporation.
Inconsistent or Irreproducible Results
Symptom Possible Cause Recommended Solution
High variability between replicate samples. Inconsistent sample handling. - Standardize the time between sample collection and extraction.- Ensure uniform and thorough homogenization for all samples.
Variable degradation rates. - Strictly control the temperature and pH for all samples throughout the extraction procedure.- Add fresh antioxidants and inhibitors to the extraction solvents for each batch of extractions.
Issues with the analytical method (e.g., LC-MS/MS). - Use a deuterated internal standard for this compound to correct for extraction losses and matrix effects.- Ensure the stability of the analyte in the autosampler.

Data Presentation

Table 1: Factors Affecting the Stability of 15-keto-Eicosanoids (Data extrapolated from studies on 15-keto-PGE2)

Condition Parameter Observation Recommendation Reference
pH pH < 4Rapid dehydration and degradation.Maintain pH between 6.0 and 7.5.[1][4]
pH > 8Formation of degradation products.Maintain pH between 6.0 and 7.5.[1][4]
Temperature Room Temperature (25°C)Significant degradation within hours.Perform all extraction steps on ice or at 4°C.
-20°CStable for days to weeks.For short to medium-term storage.
-80°CStable for months.For long-term storage.
Additives Antioxidants (e.g., BHT)Reduces oxidative degradation.Add 0.005% BHT to extraction solvents.[5]
Metal Chelators (e.g., EDTA)Inhibits metal-catalyzed oxidation.Add 1 mM EDTA to aqueous buffers.
Presence of Protein AlbuminCan accelerate degradation.Promptly precipitate proteins and separate from the extract.[1][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is recommended for cleaner extracts and is suitable for subsequent analysis by LC-MS/MS.

Materials:

  • C18 SPE Cartridges

  • Homogenization Buffer: 100 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA and 0.005% BHT.

  • Extraction Solvent: Methanol or Acetonitrile (B52724).

  • Wash Solvent 1: 15% Methanol in water.

  • Wash Solvent 2: Hexane.

  • Elution Solvent: Ethyl Acetate or Methyl Formate.

  • Internal Standard (IS): Deuterated this compound.

Procedure:

  • Sample Homogenization:

    • Immediately after collection, homogenize the tissue or cell pellet in ice-cold Homogenization Buffer. For tissues, use a ratio of 100 mg tissue per 1 mL of buffer.

    • Spike the homogenate with the internal standard.

  • Protein Precipitation:

    • Add 2 volumes of ice-cold methanol or acetonitrile to the homogenate.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction:

    • Collect the supernatant and dilute with 5 volumes of water to reduce the organic solvent concentration.

    • Condition a C18 SPE cartridge with 1 column volume of methanol followed by 2 column volumes of water.

    • Load the diluted supernatant onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

    • Wash the cartridge with 2 column volumes of Wash Solvent 1.

    • Wash the cartridge with 1 column volume of Wash Solvent 2 to remove non-polar lipids.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the this compound with 2 column volumes of Elution Solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a classic method but may result in less clean extracts compared to SPE.

Materials:

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v) containing 0.005% BHT.

  • Phase Separation Solution: 0.9% NaCl in water.

  • Internal Standard (IS): Deuterated this compound.

Procedure:

  • Sample Homogenization:

    • Homogenize the tissue or cell pellet in a suitable buffer (e.g., PBS, pH 7.2).

    • Spike the homogenate with the internal standard.

  • Liquid-Liquid Extraction:

    • Add 5 volumes of ice-cold Extraction Solvent to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 1 volume of Phase Separation Solution and vortex again for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathway: Biosynthesis of 15-keto-ETE

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 15-HPETE 15-HPETE Arachidonic Acid->15-HPETE 15-LOX 15-HETE 15-HETE 15-HPETE->15-HETE GPx 15-keto-ETE 15-keto-ETE 15-HETE->15-keto-ETE 15-HEDH This compound This compound 15-keto-ETE->this compound Acyl-CoA Synthetase PLA2 cPLA2 LOX15 15-LOX GPx GPx 15-PGDH 15-HEDH ACSL Acyl-CoA Synthetase

Caption: Biosynthesis pathway of this compound from membrane phospholipids.

Experimental Workflow: SPE Protocol

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Homogenization Sample Homogenization Protein Precipitation Protein Precipitation Sample Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Cartridge Conditioning SPE Cartridge Conditioning Supernatant Collection->SPE Cartridge Conditioning Sample Loading Sample Loading SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Solvent Evaporation Solvent Evaporation Elution->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical Relationship: Troubleshooting Degradation

cluster_causes Primary Causes cluster_solutions Preventative Measures Degradation Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Enzymatic Activity Enzymatic Activity Degradation->Enzymatic Activity High Temperature High Temperature Degradation->High Temperature Extreme pH Extreme pH Degradation->Extreme pH Control pH (6.0-7.5) Control pH (6.0-7.5) Hydrolysis->Control pH (6.0-7.5) Add Antioxidants (BHT) Add Antioxidants (BHT) Oxidation->Add Antioxidants (BHT) Add Chelators (EDTA) Add Chelators (EDTA) Oxidation->Add Chelators (EDTA) Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Oxidation->Inert Atmosphere (N2/Ar) Low Temperature (on ice) Low Temperature (on ice) Enzymatic Activity->Low Temperature (on ice) Enzyme Inhibitors Enzyme Inhibitors Enzymatic Activity->Enzyme Inhibitors High Temperature->Low Temperature (on ice) Extreme pH->Control pH (6.0-7.5)

Caption: Logical relationship between causes of degradation and preventative measures.

References

Technical Support Center: 15-keto-ETE-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in research involving 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with?

A1: this compound is the coenzyme A thioester of 15-keto-eicosatetraenoic acid (15-keto-ETE), a metabolite derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE). The primary challenges in working with this compound stem from its inherent instability, particularly its susceptibility to degradation under common experimental conditions, and the complexities associated with its synthesis, purification, and analysis.

Q2: What are the main degradation pathways for 15-keto-ETE and its CoA ester?

A2: Based on studies of similar 15-keto prostaglandins, 15-keto-ETE is prone to dehydration, especially at high or very low pH.[1][2] This can lead to the formation of a more stable, but biologically distinct, Δ13-15-keto-ETE derivative. The thioester bond in this compound is also susceptible to hydrolysis, which can be accelerated by non-specific esterases present in biological samples.

Q3: How should I store 15-keto-ETE and this compound to minimize degradation?

A3: Both compounds should be stored at -80°C in an inert solvent such as ethanol (B145695) or acetonitrile (B52724), preferably under an inert atmosphere (e.g., argon or nitrogen). For aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) and prepare fresh for each experiment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, analysis, and use of this compound in biological assays.

Synthesis & Purification
Problem Potential Cause Troubleshooting Steps
Low yield of 15-keto-ETE from 15-HETE Incomplete enzymatic conversion.Optimize reaction conditions for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), including enzyme and substrate concentrations, reaction time, and temperature. Ensure the cofactor (NAD+) is in excess.
Instability of 15-keto-ETE during workup.Perform extraction and purification steps quickly and at low temperatures. Use a slightly acidic pH during aqueous extractions.
Low yield of this compound Inefficient activation of 15-keto-ETE.Use a reliable activating agent such as N,N'-carbonyldiimidazole (CDI) or isobutyl chloroformate to form an activated intermediate before reacting with Coenzyme A.
Hydrolysis of the thioester bond.Perform the reaction in an anhydrous organic solvent to the extent possible. Minimize exposure to water and basic conditions.
Poor separation during HPLC purification Inappropriate column or mobile phase.Use a C18 reversed-phase column with a gradient of acetonitrile in water containing a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.[3]
Co-elution with starting material or byproducts.Optimize the gradient to achieve better resolution between the desired product and contaminants. Collect smaller fractions during purification.
Degradation of sample on HPLC column On-column degradation.Ensure the mobile phase is slightly acidic. If tailing or peak splitting occurs, it could indicate on-column degradation; consider a faster gradient or a different column chemistry.[4][5]
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low signal intensity Poor ionization of this compound.Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Consider both positive and negative ion modes.
In-source fragmentation.Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source.
High background noise Matrix effects from the sample.Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Contamination of the LC-MS system.Flush the LC system and mass spectrometer with appropriate cleaning solutions.
Inconsistent retention times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a consistent temperature.[3]
Column degradation.Use a guard column to protect the analytical column. If retention times continue to shift, the analytical column may need to be replaced.[5]
No detectable product ion in MRM Incorrect precursor/product ion pair.Infuse a standard of 15-keto-ETE to determine the optimal precursor and product ions and collision energy. For this compound, predict fragmentation patterns based on the structure (loss of the CoA moiety, water loss, etc.).
Biological Assays
Problem Potential Cause Troubleshooting Steps
No observable biological effect Degradation of this compound in the assay medium.Prepare the this compound solution immediately before use. Minimize the incubation time if possible. Consider using a carrier protein like BSA, but be aware it can also promote degradation of some related compounds.[2]
Low cellular uptake.Use a suitable vehicle (e.g., ethanol or DMSO) at a low final concentration. Ensure the vehicle itself does not affect the cells.
High variability between replicates Inconsistent concentrations of this compound.Prepare a fresh stock solution and perform accurate serial dilutions for each experiment. Vortex thoroughly before adding to the assay.
Cell-based variability.Ensure consistent cell seeding density and health. Use cells within a narrow passage number range.
Unexpected or off-target effects Presence of degradation products.Purify the this compound immediately before use. Analyze an aliquot by LC-MS/MS to confirm purity.

Experimental Protocols

Enzymatic Synthesis of 15-keto-ETE from 15(S)-HETE

This protocol is adapted from the enzymatic conversion of 15-hydroxyprostaglandins.[6]

Materials:

  • 15(S)-HETE

  • Purified 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ethyl acetate (B1210297)

  • Citric acid (0.1 M)

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 15(S)-HETE in a minimal amount of ethanol and add it to the Tris-HCl buffer.

  • Add NAD+ to a final concentration of 2 mM.

  • Initiate the reaction by adding 15-PGDH.

  • Incubate at 37°C for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Stop the reaction by acidifying to pH 3-4 with 0.1 M citric acid.

  • Extract the product with an equal volume of ethyl acetate three times.

  • Wash the combined organic layers with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.

  • Purify the resulting 15-keto-ETE by reversed-phase HPLC.

Synthesis of this compound from 15-keto-ETE

This protocol is a general method for the synthesis of acyl-CoA esters from the corresponding carboxylic acid using N,N'-carbonyldiimidazole (CDI).

Materials:

  • Purified 15-keto-ETE

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • HPLC purification system

Procedure:

  • Dissolve 15-keto-ETE in anhydrous THF.

  • Add a 1.5-fold molar excess of CDI and stir the reaction at room temperature for 1 hour under an inert atmosphere.

  • In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.

  • Slowly add the activated 15-keto-ETE solution to the Coenzyme A solution with gentle stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction by LC-MS.

  • Purify the this compound by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% acetic acid.

  • Lyophilize the fractions containing the pure product.

LC-MS/MS Analysis of 15-keto-ETE

This is a general guideline for developing an LC-MS/MS method for 15-keto-ETE.

Liquid Chromatography:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Precursor Ion (Q1): m/z for [M-H]⁻ of 15-keto-ETE.

  • Product Ions (Q3): Determine by infusing a standard and performing a product ion scan. Likely fragments include loss of water and cleavage of the carbon chain.

  • Collision Energy: Optimize for each transition.

  • MRM Transitions: Monitor at least two transitions for quantification and confirmation.

Parameter Setting
Capillary Voltage3.0 - 4.0 kV
Gas Temperature300 - 350 °C
Gas Flow8 - 12 L/min
Nebulizer Pressure30 - 40 psi

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of 15-keto-ETE

15-keto-eicosanoids, similar to 15-keto-PGE2, are known to be ligands for the nuclear receptor PPAR-γ. Activation of PPAR-γ can lead to the regulation of genes involved in inflammation and metabolism. Additionally, the α,β-unsaturated ketone moiety in 15-keto-ETE is an electrophilic center that can react with nucleophilic residues on proteins, such as cysteine residues in the NF-κB pathway, potentially inhibiting its pro-inflammatory signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 15-keto-ETE 15-keto-ETE PPARg_complex PPARγ/RXR 15-keto-ETE->PPARg_complex Binds IKK IKK 15-keto-ETE->IKK Inhibits (via Michael Addition) PPRE PPRE PPARg_complex->PPRE Binds IkB_degradation IkB_degradation IKK->IkB_degradation Phosphorylates NFkB_activation NF-κB IkB_degradation->NFkB_activation Leads to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_activation->Inflammatory_Genes Activates Transcription Gene_Expression Anti-inflammatory & Metabolic Gene Expression PPRE->Gene_Expression Regulates Transcription

Caption: Hypothesized signaling pathway of 15-keto-ETE.

Experimental Workflow for Studying this compound

This workflow outlines the key steps from synthesis to biological evaluation of this compound.

G Start Start Synthesis_15_keto_ETE Enzymatic Synthesis of 15-keto-ETE Start->Synthesis_15_keto_ETE Purification_1 HPLC Purification of 15-keto-ETE Synthesis_15_keto_ETE->Purification_1 Synthesis_CoA_ester Synthesis of This compound Purification_1->Synthesis_CoA_ester Purification_2 HPLC Purification of This compound Synthesis_CoA_ester->Purification_2 Analysis LC-MS/MS Analysis (Purity & Concentration) Purification_2->Analysis Biological_Assay Cell-based or Enzymatic Assay Analysis->Biological_Assay Data_Analysis Data Analysis and Interpretation Biological_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound research.

References

Technical Support Center: Enhancing the Recovery of 15-keto-ETE-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-keto-ETE-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of this compound from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important to measure its levels in tissues?

15-keto-Eicosatetraenoyl-CoA (this compound) is a metabolite of arachidonic acid. Its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is synthesized by the enzyme 15-lipoxygenase (15-LOX). 15-HETE can then be further metabolized to 15-keto-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a reactive α,β-unsaturated ketone, 15-keto-ETE can modulate various signaling pathways involved in inflammation and cellular proliferation. Accurate measurement of its CoA thioester in tissues is crucial for understanding its physiological and pathological roles.

Q2: What are the main challenges in recovering this compound from tissues?

The primary challenges include its low abundance, chemical instability, and the complexity of the tissue matrix. Being a keto-eicosanoid, it is susceptible to degradation, especially at non-neutral pH and higher temperatures. The presence of highly abundant lipids and proteins in tissue homogenates can also interfere with its extraction and detection.

Q3: What is the recommended general workflow for the analysis of this compound from tissues?

A typical workflow involves:

  • Rapid tissue harvesting and immediate snap-freezing in liquid nitrogen to halt enzymatic activity.

  • Tissue homogenization under conditions that minimize degradation.

  • Lipid extraction using a robust method, often involving solid-phase extraction (SPE).

  • Derivatization of the keto group, if necessary, to improve stability and detection.

  • Quantification using a sensitive and specific analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Low Recovery of this compound
Potential Cause Recommended Solution
Degradation during sample handling Immediately snap-freeze tissue in liquid nitrogen after collection. Keep samples on ice throughout the extraction process.[1] Add antioxidants like butylated hydroxytoluene (BHT) to the homogenization buffer.
Inefficient tissue homogenization Use a mechanical homogenizer (e.g., bead beater or rotor-stator) for tough tissues. Ensure the homogenization buffer contains detergents or organic solvents to aid in cell lysis.
Suboptimal extraction solvent A mixture of polar and non-polar solvents is often most effective. For eicosanoids, a common starting point is a modified Folch or Bligh-Dyer extraction. Solid-phase extraction (SPE) is highly recommended for selective purification.[2]
Analyte loss during Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the pH of the sample and wash solutions to ensure retention of this compound. Use a gentle stream of nitrogen for solvent evaporation to prevent loss of the analyte.
Irreversible binding to labware Use polypropylene (B1209903) tubes and pipette tips to minimize non-specific binding of lipids.
High Variability in Quantification
Potential Cause Recommended Solution
Inconsistent extraction efficiency The use of a stable isotope-labeled internal standard (e.g., d8-15-keto-ETE-CoA) is critical. The internal standard should be added at the very beginning of the extraction process to account for any sample loss.
Matrix effects in LC-MS/MS Optimize the chromatographic separation to ensure this compound elutes in a region with minimal ion suppression. Perform a matrix effect study by comparing the signal of a pure standard to that of a standard spiked into a tissue extract.
Instability of the analyte post-extraction Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen). Consider derivatization to a more stable form.

Experimental Protocols

Protocol 1: Tissue Homogenization
  • Weigh the frozen tissue (~50-100 mg) in a pre-chilled tube.

  • Add 1 mL of ice-cold homogenization buffer (e.g., methanol (B129727) containing 0.1% BHT and the internal standard).

  • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice during this process.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the proteins and cellular debris.

  • Collect the supernatant for lipid extraction.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from general methods for eicosanoid extraction.

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Acidify the supernatant from the homogenization step to a pH of ~3.5 with a dilute acid (e.g., 0.1 M HCl).[3] Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Wash Step: Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities. Follow with a wash of 5 mL of hexane (B92381) to remove non-polar lipid interferences.

  • Elution: Elute the this compound and other eicosanoids with 5 mL of methyl formate (B1220265) or ethyl acetate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification
  • Chromatography: Use a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A typical gradient would start with a high percentage of A and gradually increase the percentage of B.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

    • Optimize the precursor and product ion transitions for both this compound and its stable isotope-labeled internal standard.

  • Quantification: Generate a standard curve using a series of known concentrations of a this compound standard, with a fixed concentration of the internal standard. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation

Table 1: Comparison of Eicosanoid Extraction Methods from Tissues

Note: This table provides representative recovery values for eicosanoids based on literature. Actual recoveries for this compound may vary and should be determined empirically.

Extraction Method Principle Typical Recovery (%) Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible organic and aqueous phases.60-80%Simple and inexpensive.Less selective, may co-extract interfering substances.
Solid-Phase Extraction (SPE) Differential adsorption of analytes onto a solid support.>85%[2]High selectivity and recovery, good for sample cleanup.Can be more time-consuming and expensive.
Protein Precipitation Removal of proteins by adding an organic solvent.50-70%Quick and easy.Does not effectively remove other interfering lipids, leading to significant matrix effects.[2]

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

experimental_workflow tissue Tissue Harvest & Snap Freezing homogenization Homogenization (+ Internal Standard) tissue->homogenization Ice-cold buffer extraction Solid-Phase Extraction (SPE) homogenization->extraction Supernatant analysis LC-MS/MS Quantification extraction->analysis Eluate data Data Analysis analysis->data

Caption: Experimental workflow for the extraction and quantification of this compound from tissues.

Diagram 2: Biosynthesis of 15-keto-ETE

biosynthesis_pathway AA Arachidonic Acid HETE 15(S)-HETE AA->HETE KETO_ETE 15-keto-ETE HETE->KETO_ETE Oxidation LOX 15-Lipoxygenase (15-LOX) PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Caption: Biosynthetic pathway of 15-keto-ETE from arachidonic acid.

Diagram 3: Potential Signaling Actions of 15-keto-Eicosanoids

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus KETO_ETE 15-keto-ETE PPARg PPAR-γ KETO_ETE->PPARg Activation STAT3 STAT3 KETO_ETE->STAT3 Inhibition EP_receptors EP2/EP4 Receptors KETO_ETE->EP_receptors Modulation gene_expression Gene Expression (Anti-inflammatory, Anti-proliferative) PPARg->gene_expression STAT3->gene_expression alters EP_receptors->gene_expression influences

Caption: Potential signaling pathways modulated by 15-keto-eicosanoids.

References

dealing with low abundance of 15-keto-ETE-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 15-keto-ETE-CoA in their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to detect?

A1: this compound is the Coenzyme A (CoA) thioester of 15-keto-eicosatetraenoic acid (15-keto-ETE or 15-oxo-ETE). It is a metabolite of arachidonic acid, formed via the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE).[1][2] Its detection is challenging due to several factors:

  • Low Physiological Abundance: Like many lipid signaling molecules, it is present at very low concentrations in biological systems.

  • Chemical Instability: The α,β-unsaturated ketone structure makes it reactive and prone to degradation or adduction to other molecules, such as glutathione.[3] Similar keto-prostaglandins are known to be unstable in aqueous solutions, with stability being dependent on pH and temperature.[4][5]

  • Analytical Challenges: As an acyl-CoA, it is susceptible to hydrolysis and requires specific analytical methods to prevent its degradation during sample preparation and analysis.

Q2: What are the primary sources of sample loss or degradation for this compound?

A2: Sample loss and degradation can occur at multiple stages of the experimental workflow:

  • Sample Collection and Storage: Enzymatic activity can continue after sample collection if not properly quenched. Immediate freezing of samples at -80°C is crucial.

  • Extraction: Inefficient extraction methods can lead to poor recovery. The choice of organic solvents and the pH of the aqueous phase are critical.

  • Evaporation and Reconstitution: Analyte can be lost to the surface of tubes during solvent evaporation.

  • Chemical Reactions: The electrophilic nature of 15-keto-ETE makes it susceptible to reaction with nucleophiles in the sample matrix.[1]

Q3: How can I improve the recovery of this compound from my samples?

A3: To improve recovery, consider the following:

  • Optimize Extraction: Solid-Phase Extraction (SPE) with a C18 stationary phase is a common and effective method for concentrating eicosanoids from biological fluids.[6][7][8]

  • Use of Antioxidants: Including antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents can help prevent oxidative degradation.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to account for sample loss during preparation and for matrix effects during analysis.

Q4: What is the "matrix effect," and how can I minimize it?

A4: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to ion suppression (most common) or enhancement, causing inaccurate quantification. To minimize matrix effects:

  • Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but care must be taken to ensure the analyte concentration remains above the limit of detection.

  • Thorough Sample Cleanup: Employing a robust extraction and cleanup protocol, such as SPE, is essential.

Troubleshooting Guide for Low Abundance of this compound

This guide provides a systematic approach to troubleshooting low or undetectable levels of this compound.

Problem: Low or No Signal for this compound
Potential Cause Troubleshooting Step Recommended Action
Analyte Degradation Sample Handling 1. Immediately flash-freeze samples in liquid nitrogen after collection and store at -80°C. 2. Add an antioxidant (e.g., BHT) to extraction solvents. 3. Maintain samples at low temperatures (e.g., on ice) during processing.
pH Control Ensure the pH of aqueous samples is adjusted to be mildly acidic (e.g., pH 3.5-4) before extraction to improve stability and retention on reversed-phase SPE cartridges.[6]
Inefficient Extraction Extraction Method 1. Use a validated Solid-Phase Extraction (SPE) protocol for eicosanoids. C18 cartridges are commonly used.[6][8] 2. Ensure proper conditioning of the SPE cartridge before loading the sample. 3. Optimize wash and elution solvents to maximize recovery of this compound while removing interferences.
Solvent Choice For liquid-liquid extraction, a chloroform:methanol mixture is often used.[3] Ensure complete phase separation.
Ion Suppression (Matrix Effect) Chromatography 1. Optimize the LC gradient to achieve better separation of the analyte from co-eluting matrix components. 2. Consider using a different column chemistry.
Sample Cleanup Re-evaluate the SPE wash steps to remove more of the interfering matrix components.
Dilution Analyze a dilution series of your sample extract to see if the signal improves with dilution.
Instrumental Issues MS Parameters 1. Confirm you are using the correct MRM transition for this compound. The transition for 15-keto-ETE is reported as 319.2 -> 219.2 (negative ion mode).[1][3] The precursor mass for the CoA form will be significantly higher. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard, if available.
Instrument Sensitivity Ensure the instrument is performing to specification by running a system suitability test with a known standard.

Troubleshooting Decision Tree

Troubleshooting_Low_Abundance start Low or No Signal for this compound check_standard Does a pure standard give a good signal? start->check_standard instrument_issue Instrument Issue: Check MS parameters, sensitivity, and LC conditions. check_standard->instrument_issue No sample_issue Sample Issue: Proceed to sample preparation troubleshooting. check_standard->sample_issue Yes check_recovery Have you assessed recovery with a spiked sample? sample_issue->check_recovery extraction_issue Extraction/Degradation Issue check_recovery->extraction_issue Low Recovery matrix_effect Matrix Effect (Ion Suppression) check_recovery->matrix_effect Good Recovery optimize_extraction Optimize Extraction: - Check SPE protocol (conditioning, loading, wash, elution) - Verify pH of sample - Use antioxidants - Ensure proper storage (-80°C) extraction_issue->optimize_extraction optimize_ms Optimize for Matrix Effects: - Improve LC separation - Dilute sample extract - Use stable isotope-labeled internal standard matrix_effect->optimize_ms aachidonic_acid_pathway AA Arachidonic Acid LOX 15-LOX / COX-2 AA->LOX HETE 15(S)-HETE PGDH 15-PGDH HETE->PGDH KETO_ETE 15-keto-ETE ACSL Acyl-CoA Synthetase KETO_ETE->ACSL KETO_ETE_COA This compound BETA_OX Beta-oxidation & other pathways KETO_ETE_COA->BETA_OX LOX->HETE PGDH->KETO_ETE ACSL->KETO_ETE_COA workflow A 1. Sample Collection (Quench & add IS) B 2. Liquid-Liquid or Solid-Phase Extraction A->B C 3. Solvent Evaporation B->C D 4. Reconstitution C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis E->F

References

quality control measures for 15-keto-ETE-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological role?

A1: this compound is the coenzyme A thioester of 15-keto-eicosatetraenoic acid (15-keto-ETE or 15-oxo-ETE). Eicosanoids, derived from polyunsaturated fatty acids, are crucial signaling molecules in inflammation, immune responses, and cardiovascular health.[1][2][3] The formation of a CoA thioester activates the fatty acid for various metabolic processes, including degradation and incorporation into complex lipids.[3] While the specific functions of this compound are not extensively documented, it is likely involved in the metabolic pathways of 15-keto-ETE, a metabolite that can inhibit endothelial cell proliferation.

Q2: How can I synthesize and purify this compound?

A2: The synthesis of fatty acyl-CoAs typically involves the activation of the corresponding fatty acid.[3] A common method is the mixed anhydride (B1165640) procedure or the use of an acyl-CoA synthetase. For chemical synthesis, 15-keto-ETE can be reacted with a suitable activating agent, followed by the addition of coenzyme A. Purification can be achieved using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). It is crucial to handle the compound with care to prevent hydrolysis of the thioester bond.

Q3: What are the best practices for storing and handling this compound?

A3: Fatty acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH.[4] To ensure stability, this compound should be stored at low temperatures, preferably -80°C, in a slightly acidic buffer (e.g., pH 5-6). It is advisable to aliquot the compound to avoid repeated freeze-thaw cycles. When preparing solutions, use solvents that are free of nucleophiles that could react with the thioester.

Q4: How can I confirm the identity and purity of my this compound preparation?

A4: The identity and purity of this compound can be confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This technique provides information on the molecular weight and fragmentation pattern of the molecule, allowing for unambiguous identification. The purity can be assessed by analyzing the chromatogram for the presence of contaminants or degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no biological activity of this compound 1. Degradation of the compound due to improper storage or handling. 2. Inaccurate concentration determination. 3. Instability in the experimental buffer.1. Verify storage conditions (-80°C, slightly acidic pH). Prepare fresh aliquots. 2. Re-quantify the concentration using a reliable method like UV spectroscopy (A260 for the adenine (B156593) portion of CoA) or by comparing to a known standard. 3. Check the pH and composition of your experimental buffer. Avoid strong nucleophiles. Consider adding a stabilizing agent if compatible with your assay.
Inconsistent results in enzymatic assays 1. Substrate (this compound) precipitation in the assay buffer. 2. Product inhibition of the enzyme. 3. Enzyme instability under assay conditions.1. Ensure the final concentration of the solvent used to dissolve this compound is compatible with your assay and does not cause precipitation. Sonication may help dissolve the lipid. 2. Run the assay under initial velocity conditions where product concentration is minimal.[7] 3. Optimize assay conditions such as pH, temperature, and co-factor concentrations to ensure enzyme stability.
Difficulty in detecting this compound by LC-MS/MS 1. Poor ionization efficiency. 2. Adsorption of the analyte to vials or tubing. 3. In-source fragmentation.1. Optimize MS parameters. Fatty acyl-CoAs can be detected in both positive and negative ion modes. Experiment with different mobile phase additives to enhance ionization. 2. Use low-adsorption vials and tubing. Consider adding a small amount of a non-ionic detergent to the mobile phase. 3. Optimize the source temperature and voltages to minimize fragmentation before mass analysis.
Presence of multiple peaks in HPLC or LC-MS analysis 1. Isomers of this compound. 2. Degradation products (e.g., hydrolyzed 15-keto-ETE and CoASH). 3. Contaminants from synthesis or sample preparation.1. The keto group can potentially exist in equilibrium with its enol tautomer.[8] Optimize chromatographic conditions to separate potential isomers. 2. Analyze for the presence of expected degradation products. Prepare fresh samples if significant degradation is observed. 3. Review the purification protocol. If necessary, re-purify the compound.

Experimental Protocols

Protocol 1: Quantification of this compound by UV Spectroscopy
  • Objective: To determine the concentration of a this compound solution.

  • Principle: The concentration of a solution of a Coenzyme A derivative can be determined by measuring its absorbance at 260 nm, which is characteristic of the adenine moiety.

  • Procedure:

    • Prepare a blank solution using the same buffer in which the this compound is dissolved.

    • Dilute an aliquot of the this compound stock solution in the buffer to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Measure the absorbance of the diluted solution at 260 nm against the blank.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Coenzyme A at 260 nm (16,400 M⁻¹cm⁻¹ at pH 7.0), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Protocol 2: Stability Assessment of this compound
  • Objective: To evaluate the stability of this compound under different conditions.

  • Procedure:

    • Prepare aliquots of a known concentration of this compound in different buffers (e.g., pH 5.0, 7.4, and 9.0).

    • Incubate the aliquots at different temperatures (e.g., 4°C, room temperature, and 37°C).

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a sample from each condition.

    • Immediately analyze the samples by LC-MS/MS to quantify the remaining this compound and the appearance of its hydrolysis product, 15-keto-ETE.

    • Plot the percentage of remaining this compound against time for each condition to determine its stability.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_experiment Experimentation synthesis Chemical Synthesis of This compound purification Purification (HPLC/SPE) synthesis->purification identity Identity Confirmation (LC-MS/MS) purification->identity purity Purity Assessment (HPLC/LC-MS) identity->purity quantification Quantification (UV Spec/LC-MS) purity->quantification storage Storage (-80°C, acidic pH) quantification->storage assay Biological Assay storage->assay analysis Data Analysis assay->analysis

Caption: Experimental workflow for this compound from synthesis to analysis.

troubleshooting_logic start Inconsistent Experimental Results check_compound Verify Compound Integrity & Concentration start->check_compound check_assay Evaluate Assay Conditions check_compound->check_assay No Issue solution_compound Re-purify/Re-quantify Compound Prepare Fresh Aliquots check_compound->solution_compound Issue Found check_instrument Check Instrument Performance check_assay->check_instrument No Issue solution_assay Optimize Buffer, pH, Temperature Check for Inhibition/Precipitation check_assay->solution_assay Issue Found solution_instrument Calibrate Instrument Optimize Analytical Method check_instrument->solution_instrument Issue Found end Consistent Results solution_compound->end solution_assay->end solution_instrument->end

References

Technical Support Center: Refining Cell Culture Conditions for 15-keto-ETE-CoA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-keto-ETE-CoA in cell culture.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Issue/Question Possible Causes Recommended Solutions
Poor Cell Viability or Increased Cell Death After Treatment 1. High concentration of this compound: The compound may be cytotoxic at high concentrations. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. 3. Instability of this compound: The compound may be degrading in the culture medium, leading to the formation of cytotoxic byproducts. Acyl-CoA esters can be susceptible to hydrolysis.[1][2] 4. Sub-optimal cell health: Cells may have been unhealthy or at a high passage number before treatment.1. Perform a dose-response curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal non-toxic concentration for your cell line. 2. Minimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and run a solvent-only control. 3. Prepare fresh solutions: Prepare this compound solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.[1] Consider the use of antioxidants in the culture medium if oxidative degradation is suspected.[3] 4. Use healthy, low-passage cells: Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.
Inconsistent or Non-reproducible Experimental Results 1. Variability in this compound stock solution: Inconsistent preparation or degradation of the stock solution. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. 3. Hydrolysis of the acyl-CoA ester: The thioester bond is susceptible to hydrolysis, which can be influenced by pH and temperature.[4] 4. Batch-to-batch variability in serum: Lipids and other components in fetal bovine serum (FBS) can vary between lots and influence cellular responses.1. Aliquot stock solutions: Store this compound stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles.[1] 2. Standardize cell culture procedures: Use a consistent seeding density, passage number range, and the same batch of media and supplements for a set of experiments. 3. Maintain stable pH and temperature: Use buffered media and ensure consistent incubator conditions. Prepare working solutions in appropriate buffers immediately before use. 4. Use lipid-stripped serum: For studies on lipid metabolism, consider using lipid-stripped serum to reduce variability from exogenous lipids.[5][6]
Difficulty Detecting a Cellular Response or Signaling Event 1. Sub-optimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short or too long. 2. Low cellular uptake: The compound may not be efficiently entering the cells. 3. Rapid metabolism of this compound: The cells may be rapidly metabolizing the compound. 4. Assay sensitivity: The assay used to detect the response may not be sensitive enough.1. Optimize treatment conditions: Perform a time-course experiment with a range of concentrations to identify the optimal conditions for observing the desired effect. 2. Use a suitable vehicle: Ensure the solvent used aids in the solubilization and delivery of the compound to the cells. 3. Consider metabolic inhibitors: If rapid metabolism is suspected, co-treatment with relevant metabolic inhibitors may prolong the presence of this compound. 4. Choose a sensitive assay: For signaling studies, consider using highly sensitive methods like reporter gene assays or Western blotting for phosphorylated proteins.

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound for cell culture experiments?

  • Solubilization: this compound is a lipid, so it should be dissolved in an organic solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution.

  • Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it in serum-free medium to the desired final concentration immediately before adding it to the cells.

2. What is a typical concentration range for this compound in cell culture?

The optimal concentration of this compound is highly cell-type dependent and must be determined empirically. A starting point for a dose-response experiment could be in the range of 100 nM to 50 µM. For related compounds like 15-keto-PGE2, concentrations around 30 µM have been used in cell culture.[7]

3. How can I handle the inherent instability of acyl-CoA esters in my experiments?

Acyl-CoA esters can be unstable, particularly due to hydrolysis of the thioester bond. To minimize this:

  • Always use fresh preparations for your experiments.

  • Avoid prolonged incubation times where possible.

  • Maintain a stable pH in your culture medium.

  • Store stock solutions appropriately at -80°C in small aliquots.[1]

4. What are the potential signaling pathways activated by this compound?

While direct evidence for this compound is limited, based on the activity of structurally similar molecules like 15-keto-PGE2, potential signaling pathways to investigate include:

  • PPAR-γ activation: 15-keto-PGE2 is a known agonist of PPAR-γ, a nuclear receptor involved in lipid metabolism and inflammation.[6][8]

  • NF-κB signaling: Ketone bodies and ketogenic diets have been shown to modulate the NF-κB pathway, which plays a crucial role in inflammation.[9][10]

  • Apoptosis: High concentrations of certain fatty acids and their metabolites can induce apoptosis.[11]

Data Presentation

Quantitative data for the biological activity of this compound (e.g., EC50 or IC50 values) are not widely available in public databases. Researchers should determine these values empirically for their specific cell line and experimental conditions. For context, the following table presents the abundance of various other acyl-CoA species in different mammalian cell lines, highlighting the variability of these metabolites across cell types.[5]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5

Note: Data from different sources may have variations in experimental conditions and normalization methods, affecting direct comparability.[5]

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for the preparation and application of this compound to adherent cell cultures.

Materials:

  • This compound

  • Anhydrous DMSO or ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Adherent cells in culture (e.g., in 6-well or 96-well plates)

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum)

Procedure:

  • Prepare a 10 mM stock solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • In a sterile environment, dissolve the this compound in an appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

  • Aliquot and store:

    • Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare working solutions:

    • On the day of the experiment, thaw one aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. It is important to do this immediately before adding to the cells to minimize degradation.

  • Cell Treatment:

    • Culture cells to the desired confluency (typically 70-80%).

    • Remove the complete medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentrations of this compound to the cells.

    • Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest concentration of this compound used).

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • After the incubation period, proceed with the desired downstream assays (e.g., cell viability, protein extraction for Western blot, RNA isolation for qPCR).

MTT Cell Viability Assay

This assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • After incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Annexin V Apoptosis Assay by Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) using fluorescently labeled Annexin V.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow_for_15_keto_ETE_CoA_Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock (this compound in DMSO) Dilution Dilute Stock in Serum-Free Medium Stock_Solution->Dilution Cell_Culture Culture Cells to 70-80% Confluency Incubation Treat Cells and Incubate (e.g., 24h) Cell_Culture->Incubation Dilution->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Signaling Western Blot / Reporter Assay (e.g., PPARγ, NF-κB) Incubation->Signaling Controls Include Vehicle Control (DMSO only) Controls->Incubation

Caption: Experimental workflow for studying this compound.

Troubleshooting_Logic start Inconsistent or Low Viability Results? check_stock Is the this compound stock solution fresh? start->check_stock check_conc Have you performed a dose-response curve? check_stock->check_conc Yes sol_stock Prepare fresh stock and aliquot. check_stock->sol_stock No check_solvent Is the final solvent concentration <0.1%? check_conc->check_solvent Yes sol_conc Determine optimal non-toxic concentration. check_conc->sol_conc No check_cells Are cells healthy and low passage? check_solvent->check_cells Yes sol_solvent Reduce solvent volume and run vehicle control. check_solvent->sol_solvent No sol_cells Use a new batch of healthy cells. check_cells->sol_cells No

Caption: Troubleshooting logic for this compound experiments.

Putative_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_keto_ETE_CoA This compound IKK IKK 15_keto_ETE_CoA->IKK Inhibits? PPARg PPARγ 15_keto_ETE_CoA->PPARg Activates? NFkB_complex NF-κB/IκB Complex IKK->NFkB_complex IkB IκB NFkB NF-κB IkB->NFkB Release NFkB_complex->IkB Phosphorylation NFkB_nuc NF-κB NFkB->NFkB_nuc PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activates

Caption: Putative signaling pathways of this compound.

References

Technical Support Center: 15-keto-ETE-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during the analysis of 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA).

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is there no or very low signal for my this compound peak?

Possible Causes:

  • Analyte Degradation: this compound, like other acyl-CoAs and keto-eicosanoids, is susceptible to chemical and enzymatic degradation. The keto group and the thioester bond are particularly labile.

  • Poor Extraction Recovery: Inefficient extraction from the sample matrix can lead to significant loss of the analyte.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient ionization, or other MS settings can result in poor sensitivity.

  • Sample Adsorption: The lipophilic nature of the molecule can lead to its adsorption onto plasticware and column surfaces.

Solutions:

  • Sample Handling: Work quickly and keep samples on ice or at 4°C throughout the preparation process. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Extraction Optimization: Utilize a validated extraction method for long-chain acyl-CoAs. A common approach involves solid-phase extraction (SPE) with a C18 or a mixed-mode anion exchange cartridge. Protein precipitation using 5-sulfosalicylic acid (SSA) is another effective method that can minimize analyte loss.

  • MS Parameter Tuning: Infuse a standard solution of a closely related long-chain acyl-CoA to optimize MS parameters, including declustering potential, collision energy, and cell exit potential. For acyl-CoAs, a neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) in positive ion mode is a characteristic fragmentation pattern that can be used for identification.

  • Mitigate Adsorption: Use polypropylene (B1209903) or glass vials and pipette tips to minimize adsorption. Including a small percentage of an organic solvent like acetonitrile (B52724) in the sample diluent can also help.

Q2: I'm observing high background noise or multiple interfering peaks in my chromatogram. What is the source and how can I reduce it?

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in solvents, buffers, or water can introduce significant background noise.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids) can suppress the ionization of this compound or appear as interfering peaks.

  • Carryover from Previous Injections: Insufficient washing of the injection port, needle, and column can lead to the appearance of peaks from previous samples.

  • Plasticizers and other Lab Contaminants: Phthalates and other plasticizers from lab consumables can be a major source of contamination.

Solutions:

  • High-Purity Reagents: Use LC-MS grade solvents, water, and additives. Prepare fresh mobile phases daily and filter them before use.

  • Improve Sample Cleanup: Optimize your SPE protocol. Ensure proper conditioning, loading, washing, and elution steps to effectively remove interfering substances. A two-step extraction process (e.g., liquid-liquid extraction followed by SPE) may be necessary for complex matrices.

  • Implement a Robust Washing Procedure: After each injection, run a blank injection with a strong solvent (e.g., high percentage of organic solvent) to wash the entire system.

  • Minimize Use of Plastic: Where possible, use glass and solvent-rinsed equipment. Be mindful of potential contaminants from gloves, parafilm, and other lab supplies.

Q3: My retention time is shifting between injections. What could be the cause?

Possible Causes:

  • Column Equilibration: Insufficient equilibration time between injections can lead to retention time drift.

  • Mobile Phase Composition Changes: Evaporation of the organic component of the mobile phase or inaccurate mixing can alter the retention characteristics.

  • Column Degradation: Buildup of matrix components on the column can change its chemistry and affect retention.

  • Temperature Fluctuations: Changes in the column oven temperature can impact retention times.

Solutions:

  • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions between runs. This is typically 5-10 column volumes.

  • Proper Mobile Phase Handling: Keep mobile phase bottles capped to prevent evaporation. Prepare fresh mobile phases regularly.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants and extend its lifetime.

  • Maintain Consistent Temperature: Ensure the column oven is functioning correctly and maintaining a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of this compound (e.g., 15-keto-ETE-d8-CoA). However, this may not be commercially available. In its absence, a structurally similar long-chain acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), can be used. It is crucial to validate that the chosen internal standard has a similar extraction recovery and ionization efficiency to this compound.

Q2: What are the expected MS/MS fragments for this compound?

In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phospho-ADP moiety. Another common fragment ion is observed at m/z 428. Therefore, for this compound, you would expect to see a precursor ion corresponding to its molecular weight and product ions resulting from these characteristic fragmentations. The specific fragmentation of the 15-keto-ETE portion would require experimental determination but may involve water losses and cleavages of the carbon chain.

Q3: How can I prevent the degradation of this compound during sample storage?

For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C. It is recommended to store extracts as a dried pellet under an inert gas (e.g., argon or nitrogen) at -80°C and reconstitute them just before analysis. Avoid storing samples in aqueous solutions for extended periods, even when frozen, as degradation can still occur.

Quantitative Data Summary

The following tables provide representative data for the recovery and stability of related compounds, which can serve as a benchmark when developing a method for this compound.

Table 1: Representative Recovery Rates of Eicosanoids from Plasma using Solid-Phase Extraction (SPE)

Compound ClassRecovery Rate (%)Reference
Prostaglandins65 - 85[1][2]
HETEs70 - 95[1]
EETs60 - 80[2]

Note: Recovery can be highly dependent on the specific SPE sorbent, elution solvents, and the complexity of the sample matrix.

Table 2: Stability of Long-Chain Acyl-CoAs in Processed Samples

Storage ConditionDurationStabilityReference
Room Temperature (in autosampler)24 hoursStable[3]
-20°C (in appropriate solvent)3 daysStable[3]

Note: Stability is highly dependent on the sample matrix and the solvent used for reconstitution. It is crucial to perform your own stability studies.

Experimental Protocols

Recommended Protocol for Extraction of this compound from Biological Fluids (e.g., Plasma)

This protocol is a synthesized "best-practice" approach based on established methods for eicosanoids and long-chain acyl-CoAs.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., C17:0-CoA at 1 µg/mL in methanol).

    • Add 300 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.01% BHT) to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition C18 Cartridge Condition->Load Wash Wash (15% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Dry_Down Evaporate to Dryness Elute->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Experimental workflow for this compound extraction.

Contamination_Pathways cluster_sources Contamination Sources cluster_stages Experimental Stages Solvents Solvents & Reagents Sample_Prep Sample Preparation Solvents->Sample_Prep Plasticware Plastic Consumables Plasticware->Sample_Prep Matrix Biological Matrix Matrix->Sample_Prep Carryover Previous Samples LC_System LC System Carryover->LC_System Sample_Prep->LC_System MS_Detector MS Detector LC_System->MS_Detector

Caption: Potential pathways for sample contamination.

References

strategies for increasing the yield of synthetic 15-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 15-keto-ETE-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-step chemo-enzymatic process. The first step involves the oxidation of 15(S)-hydroxyeicosatetraenoic acid (15-HETE) to 15-keto-eicosatetraenoic acid (15-keto-ETE). This is followed by the enzymatic conversion of 15-keto-ETE to its coenzyme A thioester, this compound, catalyzed by an acyl-CoA synthetase.

Q2: Which enzyme is used to convert 15-HETE to 15-keto-ETE?

A2: The key enzyme for the oxidation of 15-HETE is NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is known to oxidize the 15-hydroxy group of various fatty acids, including 15-HETE.

Q3: What are the potential challenges in the synthesis of this compound?

A3: Common challenges include low enzymatic activity, instability of the 15-keto-ETE intermediate, and inefficient conversion of 15-keto-ETE to its CoA ester. The stability of similar keto-prostaglandins is known to be pH-dependent, with degradation occurring at both high and very low pH.[1] The presence of proteins like albumin can also accelerate the degradation of such compounds.[1][2]

Q4: How can I purify the final product, this compound?

A4: High-performance liquid chromatography (HPLC) is a common method for the purification of α-keto acids and their derivatives.[3] Specific protocols for similar compounds often utilize reversed-phase chromatography.

Troubleshooting Guides

Low Yield of 15-keto-ETE (Step 1)
Potential Cause Recommended Solution
Suboptimal Enzyme Activity - Ensure the use of a highly active 15-hydroxyprostaglandin dehydrogenase (15-PGDH) preparation.- Optimize the reaction buffer pH. While the optimal pH for 15-PGDH can vary, a neutral to slightly alkaline pH is often a good starting point.- Ensure the presence of the necessary cofactor, NAD⁺, in sufficient concentration.
Enzyme Inhibition - Avoid potential inhibitors in the reaction mixture. Purity of the 15-HETE substrate is crucial.- If using cell lysates or partially purified enzyme, consider further purification steps to remove endogenous inhibitors.
Instability of 15-keto-ETE - Maintain the reaction and subsequent handling at low temperatures (e.g., 4°C) to minimize degradation.- Work within a pH range where the product is most stable. Based on similar compounds, avoid strongly acidic or alkaline conditions.[1]
Substrate Limitation - While a higher substrate concentration can increase the reaction rate, be mindful of potential substrate inhibition at very high concentrations. Determine the optimal substrate concentration through titration experiments.
Low Yield of this compound (Step 2)
Potential Cause Recommended Solution
Inefficient Acyl-CoA Synthetase Activity - Select an appropriate long-chain acyl-CoA synthetase. Different isoforms may have varying substrate specificities.- Optimize reaction conditions, including pH, temperature, and concentrations of ATP and Mg²⁺, which are essential for enzyme activity.
Inhibition of Acyl-CoA Synthetase - High concentrations of the substrate (15-keto-ETE) or the product (this compound) can cause feedback inhibition. Monitor substrate and product levels and consider a fed-batch approach for the substrate.- Ensure the absence of contaminating fatty acids or other potential inhibitors from the previous step.
Degradation of this compound - The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at extreme pH values. Maintain a neutral pH during the reaction and subsequent purification.- Minimize the number of freeze-thaw cycles of the purified product. Store at -80°C for long-term stability.
Low Purity of 15-keto-ETE Intermediate - Ensure the 15-keto-ETE used in this step is of high purity. Impurities can interfere with the enzymatic reaction. Purify the intermediate by HPLC if necessary.

Experimental Protocols

Step 1: Enzymatic Synthesis of 15-keto-ETE from 15-HETE
  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing NAD⁺ (e.g., 1-5 mM).

  • Enzyme Addition: Add purified 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Substrate Addition: Dissolve 15-HETE in a suitable organic solvent (e.g., ethanol) and add it to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Reaction Termination and Extraction: Once the reaction reaches completion (or the desired conversion), terminate it by adding an acidic solution to lower the pH (e.g., to pH 3-4). Extract the 15-keto-ETE product with an organic solvent such as ethyl acetate.

  • Purification: Evaporate the organic solvent and purify the 15-keto-ETE using reversed-phase HPLC.

Step 2: Enzymatic Synthesis of this compound from 15-keto-ETE
  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing ATP (e.g., 5-10 mM), MgCl₂ (e.g., 5-10 mM), and Coenzyme A (e.g., 1-2 mM).

  • Enzyme Addition: Add a suitable long-chain acyl-CoA synthetase to the reaction mixture.

  • Substrate Addition: Add the purified 15-keto-ETE (dissolved in a minimal amount of a compatible solvent) to the reaction mixture.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C). Monitor the formation of this compound by HPLC.

  • Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: CoA Ligation 15-HETE 15-HETE Reaction_Mix_1 Incubation 15-HETE->Reaction_Mix_1 Substrate Extraction_Purification_1 Extraction & HPLC Purification Reaction_Mix_1->Extraction_Purification_1 Product Formation 15-PGDH 15-PGDH 15-PGDH->Reaction_Mix_1 Enzyme NAD+ NAD+ NAD+->Reaction_Mix_1 Cofactor 15-keto-ETE 15-keto-ETE Extraction_Purification_1->15-keto-ETE Purified Intermediate Reaction_Mix_2 Incubation 15-keto-ETE->Reaction_Mix_2 Substrate Purification_2 HPLC Purification Reaction_Mix_2->Purification_2 Product Formation Acyl-CoA_Synthetase Acyl-CoA_Synthetase Acyl-CoA_Synthetase->Reaction_Mix_2 Enzyme CoA CoA CoA->Reaction_Mix_2 Cofactor ATP ATP ATP->Reaction_Mix_2 Cofactor This compound This compound Purification_2->this compound Final Product

Caption: Chemo-enzymatic synthesis workflow for this compound.

Troubleshooting_Logic cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Yield of This compound Step1_Check Check Yield of 15-keto-ETE (Step 1) Start->Step1_Check Step2_Check Check Yield of This compound (Step 2) Start->Step2_Check Enzyme_Activity_1 Optimize 15-PGDH Activity & Conditions Step1_Check->Enzyme_Activity_1 Low Enzyme_Activity_2 Optimize Acyl-CoA Synthetase Activity Step2_Check->Enzyme_Activity_2 Low Stability_1 Check 15-keto-ETE Stability (pH, Temp) Enzyme_Activity_1->Stability_1 Purity_Check Verify Purity of 15-keto-ETE Intermediate Enzyme_Activity_2->Purity_Check Stability_2 Check this compound Stability Purity_Check->Stability_2

Caption: Logical troubleshooting flow for low yield of this compound.

References

Validation & Comparative

A Researcher's Guide to Validating an LC-MS/MS Assay for 15-keto-ETE-CoA: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount to understanding complex biological processes. 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA) is an activated metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), positioning it at a critical juncture in eicosanoid signaling pathways. Validating a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the gold standard for its quantification.

This guide provides a comparative framework for the validation of an LC-MS/MS assay for this compound. While specific validated assay data for this compound is not widely published, we can establish performance benchmarks by comparing it to established methods for structurally similar and biologically related eicosanoids.

Comparative Performance: Benchmarking Against Other Eicosanoids

A successful LC-MS/MS assay for this compound should exhibit performance characteristics comparable to those of other well-validated methods for eicosanoids. The following table summarizes typical validation parameters reported for a range of these lipid mediators, offering a target for assay development and validation.

Table 1: Typical Performance of Validated LC-MS/MS Assays for Various Eicosanoids

Analyte ClassLinearity (r²)Lower Limit of Quantitation (LLOQ)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Prostaglandins (e.g., PGE2, PGD2)>0.990.1 - 5 ng/mL< 15%< 15%85 - 115%
Leukotrienes (e.g., LTB4)>0.980.5 - 10 pg< 10%< 15%90 - 110%
HETEs (e.g., 5-HETE, 12-HETE)>0.990.05 - 1 ng/mL[1]< 10%< 10%85 - 115%[2]
Specialized Pro-Resolving Mediators>0.980.1 - 8.5 pg< 15%< 15%85 - 115%
Ketone Bodies (General)>0.990.6 - 2.0 µM< 5%< 10%85 - 115%[2][3]

Data synthesized from multiple sources detailing lipid mediator analysis.[1][2][4][5][6]

Detailed Methodologies for Assay Validation

A rigorous validation process ensures the reliability, reproducibility, and accuracy of the analytical data. The following protocol outlines the key steps for validating an LC-MS/MS assay for this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Assay Validation & Data Processing cluster_results Final Output s1 Biological Sample (Plasma, Tissue Homogenate) s2 Addition of Internal Standard s1->s2 s3 Solid Phase Extraction (SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 lc Reverse-Phase LC Separation s4->lc ms Tandem MS Detection (MRM Mode) lc->ms dp Peak Integration & Quantification ms->dp val Validation Parameter Assessment (Linearity, Precision, Accuracy, LLOQ) dp->val res Validated Quantitative Data val->res G cluster_inflammation Inflammatory Signaling cluster_antioxidant Antioxidant Response AA Arachidonic Acid HETE 15-HETE AA->HETE LOX / COX-2 KetoETE 15-keto-ETE HETE->KetoETE 15-PGDH KetoETECoA This compound KetoETE->KetoETECoA Acyl-CoA Synthetase IKK IKKβ KetoETE->IKK Inhibition Nrf2 Nrf2 KetoETE->Nrf2 Activation NFkB NF-κB Activation IKK->NFkB Activation ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Upregulation

References

A Comparative Guide to the Biological Activities of 15-keto-ETE-CoA and 15-HETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA) and 15-hydroxy-eicosatetraenoyl-Coenzyme A (15-HETE-CoA). While much of the existing research focuses on their free acid counterparts, this document extrapolates and synthesizes available data to present a comparative overview of the CoA-esterified forms, which are the metabolically active intracellular species.

Introduction

15-HETE and its oxidized metabolite, 15-keto-ETE (also known as 15-oxo-ETE), are bioactive lipid mediators derived from arachidonic acid. Their intracellular activation to CoA esters is a prerequisite for their entry into metabolic pathways such as beta-oxidation. Beyond their metabolic roles, these molecules are increasingly recognized for their distinct signaling functions, often with opposing effects on inflammatory and cellular proliferation pathways. This guide will delve into their synthesis, metabolism, and differential impacts on key signaling cascades, supported by experimental evidence.

Biosynthesis and Metabolism

15-HETE-CoA is formed from 15-HETE, a product of the 15-lipoxygenase (15-LOX) pathway acting on arachidonic acid. The subsequent conversion of 15-HETE-CoA to this compound is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at carbon 15 to a ketone group. This conversion is a critical step that dramatically alters the biological activity of the molecule, transforming it from a typically pro-inflammatory mediator to a potent anti-inflammatory agent.

Both 15-HETE-CoA and this compound can be metabolized through peroxisomal and mitochondrial beta-oxidation, leading to their degradation and the production of energy.

Arachidonic_Acid Arachidonic Acid _15_HETE 15-HETE Arachidonic_Acid->_15_HETE 15-LOX _15_HETE_CoA 15-HETE-CoA _15_HETE->_15_HETE_CoA Acyl-CoA Synthetase _15_keto_ETE_CoA This compound _15_HETE_CoA->_15_keto_ETE_CoA 15-PGDH Beta_Oxidation Beta-Oxidation _15_HETE_CoA->Beta_Oxidation _15_keto_ETE 15-keto-ETE _15_keto_ETE_CoA->Beta_Oxidation

Biosynthesis of 15-HETE-CoA and this compound.

Comparative Biological Activities

The primary distinction in the biological activity of 15-HETE-CoA and this compound lies in their opposing effects on inflammatory signaling pathways. 15-HETE is often associated with pro-inflammatory responses, while the introduction of a keto group in 15-keto-ETE confers potent anti-inflammatory and pro-resolving properties.

Feature15-HETE-CoA (inferred from 15-HETE)This compound (inferred from 15-keto-ETE)
Primary Role Pro-inflammatory / Pro-proliferativeAnti-inflammatory / Anti-proliferative
PPAR Activation Preferential agonist for PPARβ/δAgonist for PPARγ[1]
NF-κB Signaling Can promote NF-κB activityInhibits NF-κB signaling[1]
Nrf2 Pathway No significant direct activationActivates Nrf2-dependent antioxidant responses[1]
Cellular Effects Can promote cell proliferation and migrationInhibits cell proliferation and induces apoptosis[1]

Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 15-HETE and 15-keto-ETE have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation. However, they exhibit different specificities.

  • 15-HETE is a preferential agonist for PPARβ/δ , which is implicated in fatty acid metabolism and cell proliferation.

  • 15-keto-ETE , on the other hand, is an agonist for PPARγ .[1] PPARγ activation is generally associated with anti-inflammatory and insulin-sensitizing effects.

cluster_15_HETE 15-HETE-CoA cluster_15_keto_ETE This compound _15_HETE_CoA 15-HETE-CoA PPAR_beta_delta PPARβ/δ _15_HETE_CoA->PPAR_beta_delta Gene_Expression_1 Gene Expression (Metabolism, Proliferation) PPAR_beta_delta->Gene_Expression_1 _15_keto_ETE_CoA This compound PPAR_gamma PPARγ _15_keto_ETE_CoA->PPAR_gamma Gene_Expression_2 Gene Expression (Anti-inflammatory) PPAR_gamma->Gene_Expression_2

Differential PPAR activation by 15-HETE-CoA and this compound.
NF-κB and Nrf2 Signaling

A key divergence in the activities of these two molecules is their impact on the NF-κB and Nrf2 pathways, which are central regulators of inflammation and oxidative stress.

  • 15-keto-ETE possesses an electrophilic α,β-unsaturated ketone moiety, which allows it to interact with and modulate the activity of specific signaling proteins. This electrophilicity is key to its anti-inflammatory effects. It has been shown to inhibit the pro-inflammatory NF-κB pathway by targeting IKKβ.[1]

  • Concurrently, 15-keto-ETE activates the Nrf2 antioxidant response pathway .[1] Nrf2 is a transcription factor that upregulates the expression of a wide range of antioxidant and cytoprotective genes.

In contrast, 15-HETE generally lacks these direct anti-inflammatory signaling properties and can, in some contexts, promote pro-inflammatory NF-κB activity.

_15_keto_ETE_CoA This compound IKKbeta IKKβ _15_keto_ETE_CoA->IKKbeta Inhibits Keap1 Keap1 _15_keto_ETE_CoA->Keap1 Inhibits NF_kappaB NF-κB IKKbeta->NF_kappaB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kappaB->Pro_inflammatory_Genes Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Modulation of NF-κB and Nrf2 pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

PPAR Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate PPARs.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a plasmid containing a PPAR expression vector (for PPARα, β/δ, or γ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Treatment: After transfection, cells are treated with various concentrations of the test compounds (15-HETE or 15-keto-ETE) or their CoA esters. A known PPAR agonist is used as a positive control.

  • Luciferase Activity Measurement: Following an incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the PPAR pathway.

  • Data Analysis: Results are typically expressed as fold induction over a vehicle control.

Nrf2 Activation Assay

This assay measures the activation of the Nrf2 pathway.

  • Cell Culture: A cell line with a functional Nrf2 pathway (e.g., HaCaT or ARPE-19) is used.

  • Treatment: Cells are treated with the test compounds (e.g., 15-keto-ETE) for a specified period. A known Nrf2 activator, such as sulforaphane, is used as a positive control.

  • Western Blotting for Nrf2 and Target Genes: Nuclear and cytoplasmic extracts are prepared. Nrf2 levels in the nuclear fraction are determined by Western blotting to assess its translocation. Additionally, the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), in whole-cell lysates can be measured.

  • Reporter Gene Assay: Alternatively, cells can be transfected with a reporter construct containing a luciferase gene driven by an antioxidant response element (ARE). An increase in luciferase activity indicates Nrf2 activation.

NF-κB Inhibition Assay

This assay determines the inhibitory effect of a compound on NF-κB signaling.

  • Cell Culture and Stimulation: A suitable cell line (e.g., RAW 264.7 macrophages) is pre-treated with the test compound (e.g., 15-keto-ETE) and then stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Measurement of NF-κB Activation:

    • Western Blotting: The phosphorylation of NF-κB pathway components (e.g., IκBα, p65) is assessed by Western blotting. A decrease in phosphorylation indicates inhibition.

    • Reporter Gene Assay: Cells are transfected with a luciferase reporter construct containing an NF-κB response element. A decrease in LPS-induced luciferase activity in the presence of the test compound indicates inhibition.

    • Cytokine Measurement: The production of pro-inflammatory cytokines downstream of NF-κB, such as TNF-α and IL-6, in the cell culture supernatant is measured by ELISA.

Start Start: Prepare Cells Treat Treat with 15-HETE-CoA or This compound Start->Treat Assay Select Assay Treat->Assay PPAR PPAR Activation (Luciferase Assay) Assay->PPAR Nrf2 Nrf2 Activation (Western Blot/ Reporter Assay) Assay->Nrf2 NFkB NF-κB Inhibition (Western Blot/ Reporter Assay) Assay->NFkB Analyze Analyze Data PPAR->Analyze Nrf2->Analyze NFkB->Analyze End End: Compare Activities Analyze->End

Experimental workflow for comparing biological activities.

Conclusion

The conversion of 15-HETE-CoA to this compound represents a critical metabolic switch that dictates the biological outcome from a pro-inflammatory to an anti-inflammatory and pro-resolving state. This functional dichotomy is primarily driven by their differential engagement of key signaling pathways, including PPARs, NF-κB, and Nrf2. While direct comparative studies on the CoA esters are limited, the well-established activities of their free acid forms provide a strong foundation for understanding their intracellular roles. Further research focusing on the direct signaling functions of 15-HETE-CoA and this compound is warranted to fully elucidate their contributions to cellular homeostasis and disease. This understanding will be crucial for the development of novel therapeutic strategies targeting inflammatory and proliferative disorders.

References

A Comparative Guide to the Quantification of 15-keto-ETE-CoA: Immunoassay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both immunoassay and mass spectrometry are powerful techniques for the quantification of 15-keto-ETE-CoA, each with its own set of advantages and limitations. Immunoassays offer a high-throughput and cost-effective solution, making them suitable for screening large numbers of samples. However, they may be susceptible to cross-reactivity with structurally similar molecules. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides superior specificity and accuracy, and is considered the gold standard for quantitative analysis. The choice of method will depend on the specific requirements of the study, including the number of samples, the need for high specificity, and budget constraints.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of a competitive immunoassay for a keto-prostaglandin metabolite and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for an acyl-CoA species. These serve as a proxy for what can be expected for the analysis of this compound.

Table 1: Immunoassay Performance Characteristics (Representative)

ParameterTypical Performance
Assay Range2.3 - 5,000 pg/mL[1]
Sensitivity (LOD)~15 pg/mL[1]
Intra-Assay Precision< 10%
Inter-Assay Precision< 15%
Cross-ReactivityVariable, potential for cross-reactivity with related metabolites
ThroughputHigh (96-well plate format)
Cost per SampleLow to Moderate

Table 2: LC-MS/MS Performance Characteristics (Representative)

ParameterTypical Performance
Lower Limit of Quantification (LLOQ)0.1 to 5 pmol
Linearity (r²)> 0.99
Intra-Assay Precision (RSD)< 5%
Inter-Assay Precision (RSD)< 15%
Accuracy85-115%
SpecificityHigh (based on mass-to-charge ratio and fragmentation pattern)
ThroughputModerate to High (with automation)
Cost per SampleHigh

Experimental Protocols

Immunoassay Protocol (Competitive ELISA - Representative)

This protocol is representative of a competitive enzyme-linked immunosorbent assay for a keto-prostaglandin and is analogous to what would be used for this compound.

  • Reagent Preparation : Prepare all reagents, including standards, tracer, and antibody solutions, according to the manufacturer's instructions. A standard curve is prepared by serial dilution of a stock solution.

  • Sample Preparation : Samples may require purification, especially for complex matrices like plasma, to remove interfering substances. Solid phase extraction (SPE) is a common method for sample cleanup.

  • Assay Procedure :

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Add the specific antibody to each well.

    • Add a known amount of enzyme-conjugated this compound (tracer) to each well.

    • Incubate the plate to allow for competitive binding of the sample/standard and the tracer to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis : The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve. The signal is inversely proportional to the concentration of the analyte in the sample.

Mass Spectrometry Protocol (LC-MS/MS - Representative)

This protocol is a representative example of an LC-MS/MS method for the quantification of acyl-CoA species.

  • Sample Preparation :

    • Extraction : Homogenize tissue or cell samples in a cold solvent mixture (e.g., acetonitrile/methanol/water) to precipitate proteins and extract the acyl-CoAs.

    • Internal Standard Spiking : Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C]-15-keto-ETE-CoA) to the sample at the beginning of the extraction to correct for matrix effects and variations in sample processing.

    • Purification : Use solid-phase extraction (SPE) to remove salts and other interfering substances from the extract.

    • Reconstitution : Evaporate the purified extract to dryness and reconstitute in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography (LC) :

    • Inject the reconstituted sample into an HPLC or UPLC system.

    • Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Tandem Mass Spectrometry (MS/MS) :

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionize the analytes using electrospray ionization (ESI).

    • Select the precursor ion (the molecular ion of this compound) in the first quadrupole.

    • Fragment the precursor ion in the collision cell.

    • Select and detect specific product ions in the third quadrupole.

  • Data Analysis : Quantify this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Mandatory Visualization

cross_validation_workflow cluster_sample Sample Collection & Preparation cluster_immunoassay Immunoassay Analysis cluster_ms Mass Spectrometry Analysis cluster_comparison Data Comparison & Validation Sample Biological Sample Spiked_IS Spike with Internal Standard (for MS) Sample->Spiked_IS Extraction Extraction Spiked_IS->Extraction Purification Purification (e.g., SPE) Extraction->Purification ELISA Competitive ELISA Purification->ELISA LC LC Separation Purification->LC Plate_Reading Plate Reading ELISA->Plate_Reading IA_Data Immunoassay Concentration Data Plate_Reading->IA_Data Correlation Correlation Analysis (e.g., Pearson's r) IA_Data->Correlation Agreement Bland-Altman Analysis IA_Data->Agreement MSMS MS/MS Detection LC->MSMS MS_Data Mass Spectrometry Concentration Data MSMS->MS_Data MS_Data->Correlation MS_Data->Agreement caption Cross-Validation Workflow Diagram

Cross-Validation Workflow Diagram

HPGD_Pathway AA Arachidonic Acid LOX Lipoxygenase AA->LOX HETE_CoA 15-HETE-CoA ACSL Acyl-CoA Synthetase HETE_CoA->ACSL Keto_ETE_CoA This compound LOX->HETE_CoA 15-HETE HPGD 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) ACSL->HPGD HPGD->Keto_ETE_CoA caption This compound Biosynthesis Pathway

This compound Biosynthesis Pathway

Conclusion

The choice between an immunoassay and a mass spectrometry-based method for the quantification of this compound depends on the specific research question and available resources. For large-scale screening studies where high throughput is essential and some degree of cross-reactivity is acceptable, an immunoassay can be a valuable tool. However, for studies requiring high specificity, accuracy, and the ability to measure multiple analytes simultaneously, LC-MS/MS is the preferred method. A cross-validation of the two techniques is highly recommended to ensure the reliability and comparability of the data, especially when transitioning from a screening phase to a more in-depth quantitative analysis.

References

A Comparative Guide to the Structural Confirmation of Biosynthetic 15-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the structural confirmation of biosynthetic 15-keto-eicosatetraenoyl-Coenzyme A (15-keto-ETE-CoA), a critical intermediate in eicosanoid metabolism. For comparative purposes, we utilize its immediate biosynthetic precursor, 15-hydroxy-eicosatetraenoyl-Coenzyme A (15-HETE-CoA), as an analytical alternative. This guide outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of key biochemical pathways and experimental workflows.

Biosynthesis and Structural Overview

This compound is synthesized from arachidonic acid via a multi-step enzymatic pathway. Initially, arachidonic acid is converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by 15-lipoxygenase (15-LOX). This is rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). Subsequently, 15-HETE is acylated to 15-HETE-CoA, which is then oxidized by a dehydrogenase to form the final product, this compound.

dot

Arachidonic_Acid Arachidonic Acid 15-HpETE 15-HpETE Arachidonic_Acid->15-HpETE 15-Lipoxygenase 15-HETE 15-HETE 15-HpETE->15-HETE Glutathione Peroxidase 15-HETE-CoA 15-HETE-CoA 15-HETE->15-HETE-CoA Acyl-CoA Synthetase This compound This compound 15-HETE-CoA->this compound 15-hydroxy- acyl-CoA Dehydrogenase

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Comparative Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a comparison of expected quantitative data for this compound and its precursor, 15-HETE-CoA.

Table 1: Comparative Spectroscopic Data

Analytical TechniqueThis compound15-HETE-CoA (Alternative)
UV-Vis Spectroscopy
λmax (nm)~280 (n-π* transition of ketone)~235 (conjugated diene)
Molar Absorptivity (ε, M-1cm-1)~100 - 500~23,000
Mass Spectrometry (LC-MS/MS)
Precursor Ion [M-H]- (m/z)Expected ~1092.5Expected ~1094.5
Key Fragment Ions (m/z)765.2 (loss of pantetheine), 507.1 (adenosine diphosphate), specific fragments indicating the keto group765.2 (loss of pantetheine), 507.1 (adenosine diphosphate), fragments indicating the hydroxyl group
1H NMR Spectroscopy (500 MHz, CDCl3)
Diagnostic Proton Chemical Shifts (δ, ppm)2.5-2.8 (protons α to ketone)4.1-4.3 (proton on carbon with hydroxyl group)
13C NMR Spectroscopy (125 MHz, CDCl3)
Diagnostic Carbon Chemical Shifts (δ, ppm)~200-210 (ketone carbonyl)~70-75 (carbon bearing hydroxyl group)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Synthesis and Purification of this compound

This protocol outlines the enzymatic conversion of 15-HETE to this compound.

dot

cluster_synthesis Enzymatic Synthesis cluster_purification Purification 15-HETE 15-HETE Acyl-CoA_Synthetase Acyl-CoA Synthetase 15-HETE->Acyl-CoA_Synthetase + ATP, CoA 15-HETE-CoA 15-HETE-CoA Acyl-CoA_Synthetase->15-HETE-CoA Dehydrogenase 15-hydroxyacyl-CoA Dehydrogenase 15-HETE-CoA->Dehydrogenase + NAD+ 15-keto-ETE-CoA_unpurified Unpurified this compound Dehydrogenase->15-keto-ETE-CoA_unpurified HPLC Reverse-Phase HPLC 15-keto-ETE-CoA_unpurified->HPLC Purified_Product Purified this compound HPLC->Purified_Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Protocol:

  • Acylation of 15-HETE: Incubate 15-HETE (100 µM) with Acyl-CoA synthetase (5 units) in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 5 mM ATP, and 1 mM Coenzyme A at 37°C for 30 minutes.

  • Oxidation to this compound: Add NAD+ (2 mM) and 15-hydroxyacyl-CoA dehydrogenase (10 units) to the reaction mixture and continue incubation at 37°C for 1 hour.

  • Purification: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724). Centrifuge to pellet precipitated protein. The supernatant containing this compound is then purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

LC-MS/MS Analysis

Protocol:

  • Sample Preparation: Dilute the purified this compound and 15-HETE-CoA samples in a solution of 50% acetonitrile in water with 0.1% formic acid.

  • Chromatography: Inject the samples onto a C18 UPLC column. Elute with a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each compound.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Lyophilize the purified samples and dissolve them in deuterated chloroform (B151607) (CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a 500 MHz NMR spectrometer.

  • Data Analysis: Process the spectra and assign the chemical shifts of the protons and carbons based on their chemical environment and coupling patterns.

Comparison of Analytical Alternatives

While this compound is the target analyte, its structural confirmation is strengthened by comparing its analytical data with that of a closely related compound.

Table 2: Comparison of this compound and 15-HETE-CoA as Analytical Targets

FeatureThis compound15-HETE-CoA
Structural Difference Ketone at C-15Hydroxyl group at C-15
UV-Vis Signature Weak n-π* transitionStrong π-π* transition of conjugated diene
MS Fragmentation Characteristic neutral losses and fragments related to the keto groupCharacteristic neutral losses and fragments related to the hydroxyl group
NMR Signature Downfield shift of protons α to the ketone; characteristic carbonyl carbon signalSignal for the proton on the hydroxyl-bearing carbon; signal for the carbon bearing the hydroxyl group
Stability Generally stableCan be susceptible to oxidation or dehydration under harsh conditions

Logical Workflow for Structural Confirmation

The structural confirmation of biosynthetic this compound should follow a logical workflow to ensure unambiguous identification.

dot

Start Biosynthetic Product UV_Vis UV-Vis Spectroscopy (Initial Characterization) Start->UV_Vis LC_MS LC-MS/MS (Molecular Weight and Fragmentation) UV_Vis->LC_MS Presence of α,β-unsaturated ketone? NMR 1D and 2D NMR (Definitive Structure) LC_MS->NMR Correct Mass? Comparison Comparison with 15-HETE-CoA Data NMR->Comparison Plausible Structure? Confirmation Structural Confirmation Comparison->Confirmation Data Consistent?

Unraveling the Role of 15-Keto-ETE in Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct quantification of 15-keto-eicosatetraenoyl-CoA (15-keto-ETE-CoA) in biological systems remains elusive in current research, analysis of its immediate precursor, 15-keto-eicosatetraenoic acid (15-keto-ETE or 15-oxo-ETE), offers valuable insights into its potential role in various pathological conditions. This guide provides a comparative overview of 15-keto-ETE levels in healthy versus diseased states, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding its significance.

Emerging evidence suggests that the levels of 15-keto-ETE, a metabolite of the arachidonic acid cascade, are significantly altered in inflammatory diseases, particularly in cardiovascular and respiratory conditions. This alteration points to a potential role for 15-keto-ETE and its downstream metabolites, such as this compound, in the pathophysiology of these diseases.

Comparative Analysis of 15-Keto-ETE Levels

Quantitative data from recent studies indicate a significant elevation of 15-keto-ETE in patients with acute myocardial infarction (AMI) and NSAID-exacerbated respiratory disease (N-ERD) when compared to healthy or control subjects.

ConditionBiomaterialHealthy/Control Group (pg/mg tissue or relative units)Diseased Group (pg/mg tissue or relative units)Reference
Acute Myocardial Infarction (AMI) PlasmaSignificantly lower than AMI group (P < 0.05)Significantly higher than control group (P < 0.05)[1]
NSAID-Exacerbated Respiratory Disease (N-ERD) Induced Sputum Supernatant (ISS)Lower than N-ERD groupHigher than Aspirin-Tolerant Asthma (ATA) group (p = 0.04)[2]
Aspirin-Exacerbated Respiratory Disease (AERD) Nasal Polyps7.17 pg/mg of tissue (Inferior Turbinate)61.03 pg/mg of tissue[3]

Note: The data for AMI is presented graphically in the source, indicating a statistically significant difference without providing precise numerical values in the abstract.

Experimental Protocols

The quantification of 15-keto-ETE in biological samples is primarily achieved through advanced mass spectrometry techniques.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for 15-Keto-ETE Analysis in Plasma

This method is utilized for the sensitive and specific detection of 15-keto-ETE in plasma samples.

Sample Preparation:

  • Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile (B52724) to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is then passed through an SPE cartridge (e.g., Oasis HLB) to isolate and concentrate the lipid fraction containing 15-keto-ETE.

  • Elution: The analyte is eluted from the SPE cartridge using an appropriate solvent like methanol.

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile/methanol) is used to separate 15-keto-ETE from other lipid species.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in negative ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for 15-keto-ETE and an internal standard.

Chromatography-Tandem Mass Spectrometry for 15-Keto-ETE Analysis in Induced Sputum Supernatant (ISS)

This technique is applied to measure 15-keto-ETE levels in respiratory samples.

Sample Processing:

  • Sputum Induction and Processing: Sputum is induced from patients and processed to obtain the supernatant (ISS).

  • Extraction: Lipid mediators, including 15-keto-ETE, are extracted from the ISS using methods similar to plasma sample preparation, often involving protein precipitation and solid-phase extraction.

Chromatography-Tandem Mass Spectrometry Analysis:

  • The analytical procedure follows the principles of UPLC-MS/MS, with chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer using MRM for accurate quantification.[2]

Signaling and Metabolic Pathways

The biological activity of 15-keto-ETE is linked to its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Metabolic Pathway of 15-Keto-ETE

15-keto-ETE is formed from arachidonic acid through a series of enzymatic reactions. It is then poised to be converted into its CoA ester for further metabolic processing.

Metabolic Pathway of 15-Keto-ETE Arachidonic_Acid Arachidonic Acid 15-HPETE 15-HPETE Arachidonic_Acid->15-HPETE 15-Lipoxygenase 15-HETE 15-HETE 15-HPETE->15-HETE Glutathione Peroxidase 15-keto-ETE 15-keto-ETE 15-HETE->15-keto-ETE 15-Hydroxyprostaglandin Dehydrogenase This compound This compound 15-keto-ETE->this compound Acyl-CoA Synthetase (putative)

Caption: Biosynthesis of 15-keto-ETE from arachidonic acid and its potential conversion to this compound.

Signaling Pathways of 15-Keto-ETE

15-keto-ETE, being an electrophilic lipid, can interact with and modify proteins, thereby influencing their function. Two key pathways affected are the Nrf2 and NF-κB signaling cascades.

Activation of the Nrf2 Antioxidant Response Pathway:

15-keto-ETE can activate the Nrf2 pathway, a critical regulator of cellular antioxidant defenses.

Nrf2 Activation by 15-keto-ETE cluster_cytoplasm Cytoplasm cluster_nucleus 15-keto-ETE 15-keto-ETE Keap1 Keap1 15-keto-ETE->Keap1 Covalent modification of cysteine residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Inhibited by Keap1 modification Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: 15-keto-ETE activates the Nrf2 pathway by modifying Keap1, leading to antioxidant gene expression.

Inhibition of the NF-κB Inflammatory Pathway:

15-keto-ETE can suppress the pro-inflammatory NF-κB pathway by targeting key components of its activation machinery.

NF-kappaB Inhibition by 15-keto-ETE cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases Degradation Ubiquitination & Proteasomal Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocation 15-keto-ETE 15-keto-ETE 15-keto-ETE->IKK_Complex Inhibits (covalent modification) Phosphorylation Phosphorylation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: 15-keto-ETE inhibits the NF-κB pathway by targeting the IKK complex, preventing inflammatory gene expression.

References

Comparative Validation of 15-Lipoxygenase Pathway Metabolites as Disease Biomarkers for Inflammatory Airway Disease

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of metabolites derived from the 15-lipoxygenase (15-LOX) pathway, with a focus on 15-oxo-eicosatetraenoic acid (15-oxo-ETE), as emerging biomarkers for inflammatory airway diseases like Nonsteroidal Anti-inflammatory Drugs-Exacerbated Respiratory Disease (N-ERD), a severe phenotype of asthma. While the validation of the specific thioester conjugate, 15-keto-ETE-CoA, is not yet prominent in published literature, 15-oxo-ETE serves as a crucial surrogate for evaluating the diagnostic potential of this metabolic pathway. Its performance is compared against established biomarkers.

The 15-LOX enzyme (ALOX15) metabolizes arachidonic acid into various bioactive lipids.[1][2] Dysregulation of this pathway is thought to contribute significantly to the inflammation seen in N-ERD.[1] This guide synthesizes available experimental data to provide a clear comparison of these novel biomarkers against current standards.

Comparative Performance of Biomarkers

The validation of a biomarker hinges on its ability to accurately distinguish between diseased and healthy states or different disease phenotypes. The following table summarizes quantitative data comparing 15-oxo-ETE and its precursor, 15-HETE, with established biomarkers for N-ERD and eosinophilic asthma.

Biomarker CategorySpecific BiomarkerSample TypeTypical Value (N-ERD/Eosinophilic Asthma)Typical Value (Control/Aspirin-Tolerant Asthma)Sensitivity / SpecificityReference
15-LOX Pathway Metabolites 15-oxo-ETE Nasal Polyp Tissue61.03 pg/mg7.17 pg/mg (Control)Not Reported[1]
15-oxo-ETE Induced SputumHigher than ATA (p=0.04)Lower than N-ERDNot Reported[3][4]
15-oxo-ETE UrineHigher than ATALower than N-ERD88.2% / Limited[5]
15(S)-HETEInduced SputumLower than ATA (p=0.03)Higher than N-ERDNot Reported[3][4]
Established Biomarkers Sputum EosinophilsInduced Sputum> 3%< 2-3%High[6]
Eosinophil Cationic Protein (ECP)Induced Sputum1117.8 µg/L (Asthmatics)154.6 µg/L (Control)Not Reported[6]
Leukotriene E4 (LTE4)Induced SputumHigher than ATA (p=0.04)Lower than N-ERDNot Reported[4]
Blood EosinophilsPeripheral Blood≥150-300 cells/µL< 150 cells/µLPredictive for therapy response[7]
Fractional Exhaled Nitric Oxide (FeNO)Exhaled Breath> 50 ppb< 25 ppbHigh[8]

Signaling Pathway and Experimental Workflow

Understanding the origin of 15-oxo-ETE is critical for its validation. It is a downstream product of the 15-lipoxygenase pathway, which acts on arachidonic acid released from the cell membrane.

AA Arachidonic Acid (from membrane) ALOX15 15-Lipoxygenase (ALOX15) AA->ALOX15 HPETE 15-HpETE ALOX15->HPETE GSH_Px Peroxidase HPETE->GSH_Px HETE 15(S)-HETE GSH_Px->HETE HPDG 15-hydroxyprostaglandin dehydrogenase (15-PGDH) HETE->HPDG OXO_ETE 15-oxo-ETE HPDG->OXO_ETE

15-Lipoxygenase pathway for 15-oxo-ETE synthesis.

The validation of biomarkers like 15-oxo-ETE relies on a robust and reproducible experimental workflow, typically centered around mass spectrometry.

cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Processing Sputum Induced Sputum Homogenize Homogenization & Addition of Internal Stds Sputum->Homogenize Tissue Nasal Polyp Tissue Tissue->Homogenize Blood Plasma / Urine Blood->Homogenize SPE Solid-Phase Extraction (SPE) to isolate lipids Homogenize->SPE Dry Evaporation & Reconstitution in mobile phase SPE->Dry LC Reverse-Phase Liquid Chromatography (LC) Dry->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quant Quantification against standard curve MS->Quant Stats Statistical Analysis Quant->Stats

Workflow for eicosanoid biomarker quantification.

Experimental Protocols

The accurate quantification of 15-oxo-ETE and other eicosanoids from biological samples is critical for their validation. The following is a representative protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9][10]

Objective: To quantify 15-oxo-ETE from induced sputum supernatant.

1. Materials and Reagents:

  • Induced Sputum Supernatant (ISS), stored at -80°C.

  • Deuterated internal standard (e.g., 15-oxo-ETE-d8).

  • Methanol (B129727) (LC-MS grade).

  • Water (LC-MS grade).

  • Acetic Acid or Formic Acid.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Nitrogen gas evaporator.

  • LC-MS/MS system with a reverse-phase C18 column.

2. Sample Preparation & Lipid Extraction:

  • Thaw frozen ISS samples on ice.

  • To 500 µL of ISS, add 10 µL of a deuterated internal standard solution (to account for sample loss during extraction) and 1 mL of ice-cold methanol to precipitate proteins.[10]

  • Vortex the mixture and incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant for solid-phase extraction.

3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE column by washing with 2 mL of methanol followed by 2 mL of water.[10]

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 2 mL of 10% methanol in water to remove polar impurities.

  • Elute the lipids, including 15-oxo-ETE, with 2 mL of methanol into a clean collection tube.

4. Evaporation and Reconstitution:

  • Dry the eluted sample under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of water, acetonitrile, and acetic acid).[9][10]

5. LC-MS/MS Analysis:

  • Chromatography: Inject 10 µL of the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (Solvent A) and an organic mixture like acetonitrile/methanol with 0.1% acetic acid (Solvent B). A typical gradient might run for 25 minutes.[9]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Specific parent-to-fragment ion transitions for 15-oxo-ETE and its deuterated internal standard must be determined by infusing pure standards.

6. Quantification:

  • Generate a standard curve using known concentrations of a pure 15-oxo-ETE standard.

  • Calculate the concentration of 15-oxo-ETE in the samples by comparing the ratio of the endogenous analyte peak area to the internal standard peak area against the standard curve.

  • Normalize the final concentration to the initial volume of sputum supernatant used.

This guide demonstrates that while direct evidence for this compound is still emerging, its related metabolite, 15-oxo-ETE, shows considerable promise as a biomarker for N-ERD. Its elevated levels in affected patients provide a strong rationale for further investigation and development of targeted diagnostics for this severe asthma phenotype.

References

Comparative Analysis of 15-Keto-Eicosanoids Across Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators is paramount. This guide provides a comparative analysis of the biological activities of 15-keto-eicosanoids, specifically focusing on 15-keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) and 15-keto-prostaglandin E2 (15-keto-PGE2), across various cell types. Due to the limited availability of specific data on 15-keto-ETE-CoA, this guide will focus on its closely related and more extensively studied free acid form, 15-KETE, and the analogous compound 15-keto-PGE2, to provide valuable insights into the functional roles of this class of molecules.

This guide synthesizes experimental data on the effects of these lipid mediators on endothelial cells, macrophages, and cancer cells. Detailed experimental protocols for the quantification and functional analysis of these molecules are also provided to support further research.

Data Presentation: Quantitative Comparison of Biological Effects

The following table summarizes the quantitative effects of 15-KETE and 15-keto-PGE2 on various cellular processes in different cell types.

Cell TypeLipid MediatorConcentrationObserved Effect
Pulmonary Artery Endothelial Cells15-KETENot SpecifiedIncreased DNA synthesis and transition from G0/G1 to S phase.
Enhanced cell migration and tube formation.
Activation of the ERK1/2 signaling pathway.
Macrophages (RAW264.7 and Bone Marrow-Derived)15-keto-PGE2Not SpecifiedReduced production of pro-inflammatory cytokines in LPS-stimulated cells.
Increased levels of the anti-oxidative transcription factor Nrf2.
Augmented anti-oxidant response element (ARE)-mediated reporter activity.
Upregulated expression of anti-oxidant genes.
Breast Cancer Cells (MCF10A-ras)15-keto-PGE220 µMSuppressed phosphorylation, dimerization, and nuclear translocation of STAT3.[1][2]
Inhibited cell migration and clonogenicity.[1]
Attenuated xenograft tumor growth in vivo.[1]

Signaling Pathways and Experimental Workflows

The signaling pathways and experimental workflows described below are crucial for investigating the biological activities of 15-keto-eicosanoids.

cluster_0 15-KETE Signaling in Pulmonary Artery Endothelial Cells KETE 15-KETE Receptor Unknown Receptor KETE->Receptor Binds MEK1_2 MEK1/2 Receptor->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation Cell Proliferation ERK1_2->Proliferation Promotes Migration Cell Migration ERK1_2->Migration Promotes

15-KETE signaling pathway in endothelial cells.

cluster_1 Experimental Workflow for 15-Keto-Eicosanoid Analysis start Cell Culture & Treatment (e.g., Endothelial, Macrophage) extraction Lipid Extraction from Cells/Supernatant start->extraction functional_assays Functional Assays start->functional_assays lcms LC-MS/MS Quantification of 15-Keto-Eicosanoids extraction->lcms data_analysis Data Analysis & Comparison lcms->data_analysis western Western Blot (Signaling Pathway Analysis) functional_assays->western migration Scratch/Wound Healing Assay (Cell Migration) functional_assays->migration elisa ELISA (Cytokine Quantification) functional_assays->elisa western->data_analysis migration->data_analysis elisa->data_analysis

Workflow for 15-keto-eicosanoid analysis.

Experimental Protocols

Quantification of 15-Keto-Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific measurement of acyl-CoAs and keto acids.

  • Sample Preparation:

    • Cells are cultured to the desired confluency and treated with the compound of interest.

    • For intracellular analysis, cells are washed with ice-cold PBS and scraped into a pre-chilled extraction solution (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

    • For extracellular analysis, the cell culture supernatant is collected.

    • Samples are vortexed and centrifuged to pellet cell debris.

    • The supernatant is transferred to a new tube for analysis. For acyl-CoA analysis, a stable isotope-labeled internal standard is often added.

  • LC-MS/MS Analysis:

    • Chromatography: Separation is typically achieved using a C18 reverse-phase column.

      • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

      • Mobile Phase B: 95:5 acetonitrile:water with 5 mM ammonium acetate.

      • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

    • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used in negative ion mode.

      • Ionization: Electrospray ionization (ESI).

      • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • Peak areas of the analyte and internal standard are integrated.

    • A calibration curve is generated using known concentrations of the analyte.

    • The concentration of the analyte in the samples is determined by interpolating from the calibration curve.

Analysis of ERK1/2 Signaling Pathway by Western Blot

This protocol details the steps to assess the activation of the ERK1/2 pathway.[3][4]

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Lysates are centrifuged, and the supernatant containing the protein is collected.[3]

    • Protein concentration is determined using a BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are mixed with Laemmli buffer, boiled, and loaded onto an SDS-PAGE gel.[3]

    • Proteins are separated by electrophoresis and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Data Analysis:

    • Band intensities are quantified using image analysis software.

    • The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Cell Migration Analysis by Scratch (Wound Healing) Assay

This protocol is used to evaluate the effect of a compound on cell migration.[5][6][7]

  • Assay Procedure:

    • Cells are seeded in a multi-well plate and grown to confluence.[6]

    • A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[6][7]

    • The wells are washed with PBS to remove detached cells, and fresh media with the test compound is added.[6]

    • The plate is placed in an incubator, and images of the scratch are captured at regular intervals (e.g., every 6-12 hours) using a microscope.[6]

  • Data Analysis:

    • The area of the cell-free gap is measured at each time point using image analysis software.

    • The rate of wound closure is calculated and compared between different treatment groups.

Quantification of Cytokine Production by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol allows for the measurement of secreted cytokines in cell culture supernatants.[8][9]

  • Assay Procedure:

    • An ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[10]

    • The plate is washed and blocked to prevent non-specific binding.[9]

    • Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.[9]

    • The plate is washed, and a biotinylated detection antibody is added.[10]

    • After another wash, streptavidin-HRP is added.[9]

    • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.[9]

  • Data Analysis:

    • The optical density of each well is measured using a microplate reader.[8]

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.[10]

    • The concentration of the cytokine in the samples is determined from the standard curve.[10]

References

A Comparative Analysis of the Biological Effects of 15-keto-ETE and its Precursor, 15-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of lipid mediators and their metabolites is crucial for advancing therapeutic strategies. This guide provides a comprehensive comparison of the biological effects of 15-keto-eicosatetraenoic acid (15-keto-ETE), also known as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), and its precursor, 15-hydroxy-eicosatetraenoic acid (15-HETE).

This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the distinct signaling pathways of these two closely related eicosanoids. While both molecules originate from the same metabolic cascade, their functional roles diverge significantly, with 15-HETE often exhibiting protective and pro-survival functions, while 15-keto-ETE demonstrates anti-proliferative and anti-inflammatory properties.

Biosynthesis and Metabolism

15-HETE is a primary metabolite of arachidonic acid, formed through the action of 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2). It is subsequently oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-ETE. This conversion is a critical step that transforms the biological activity of the molecule, introducing an electrophilic α,β-unsaturated ketone moiety. While the CoA-ligated form, 15-keto-ETE-CoA, is a predicted intermediate in the metabolic breakdown of 15-keto-ETE, there is currently a lack of substantial evidence detailing its specific biological signaling roles. Therefore, this guide will focus on the comparison between 15-HETE and 15-keto-ETE.

Quantitative Comparison of Biological Activities

Direct comparative studies providing IC50 or EC50 values for 15-HETE and 15-keto-ETE under identical experimental conditions are limited in the current literature. However, available data allows for a qualitative and semi-quantitative assessment of their distinct effects.

Biological Effect15-keto-ETE (15-oxoETE)15-HETECell Type/ModelCitation
Cell Proliferation Inhibitory (IC50 for related 11-oxoETE is 2.1 µM)Generally considered pro-proliferative or having minor effectsHuman Umbilical Vein Endothelial Cells (HUVECs)[1]
Inhibits BrdU incorporation at concentrations down to 1 µM-Human Umbilical Vein Endothelial Cells (HUVECs)[2]
Apoptosis Pro-apoptotic in some cancer cellsAnti-apoptoticPulmonary Artery Smooth Muscle Cells (PASMCs)[3][4]
Inflammation Anti-inflammatoryPro-inflammatory in some contexts, but also has anti-inflammatory rolesVarious[1]
Nrf2 Activation ActivatesNo direct evidence of activation-[1]
NF-κB Signaling InhibitsCan activate-[1]
iNOS Expression No direct evidence of inductionUpregulatesPulmonary Artery Smooth Muscle Cells (PASMCs)[3]
HSP90 Expression No direct evidence of inductionUpregulatesPulmonary Artery Smooth Muscle Cells (PASMCs)[5]

Signaling Pathways

The distinct biological activities of 15-keto-ETE and 15-HETE stem from their engagement with different signaling pathways.

15-keto-ETE: Anti-Inflammatory and Anti-Proliferative Signaling

15-keto-ETE's electrophilic nature allows it to interact with nucleophilic residues on proteins, thereby modulating their function. A key target is the Keap1-Nrf2 pathway. By modifying cysteine residues on Keap1, 15-keto-ETE disrupts the Keap1-mediated ubiquitination and degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. Furthermore, 15-keto-ETE has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.

15-keto-ETE Signaling Pathway 15-keto-ETE Signaling Pathway cluster_nucleus Nucleus 15-keto-ETE 15-keto-ETE Keap1 Keap1 15-keto-ETE->Keap1 inactivates NFkB NF-κB 15-keto-ETE->NFkB inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes activates Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes activates Nrf2_n->ARE binds

15-keto-ETE anti-inflammatory signaling pathway.
15-HETE: Pro-Survival and Anti-Apoptotic Signaling

In contrast to its metabolite, 15-HETE promotes cell survival and inhibits apoptosis, particularly in vascular smooth muscle cells. This protective effect is mediated, at least in part, through the upregulation of inducible nitric oxide synthase (iNOS) and heat shock protein 90 (HSP90). The increased production of nitric oxide (NO) and the chaperone activity of HSP90 contribute to the inhibition of apoptotic signaling cascades.

15-HETE Signaling Pathway 15-HETE Anti-Apoptotic Signaling Pathway 15-HETE 15-HETE iNOS iNOS 15-HETE->iNOS upregulates HSP90 HSP90 15-HETE->HSP90 upregulates NO Nitric Oxide iNOS->NO produces Apoptosis Apoptosis HSP90->Apoptosis inhibits NO->Apoptosis inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Apoptosis induces

15-HETE pro-survival signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the biological effects of 15-keto-ETE and 15-HETE.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Treat cells with various concentrations of 15-keto-ETE or 15-HETE for a specified duration (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • Protocol Outline:

    • Culture cells (e.g., PASMCs) on coverslips or in chamber slides and treat with apoptotic inducers in the presence or absence of 15-HETE.

    • Fix the cells with a crosslinking agent like paraformaldehyde.

    • Permeabilize the cells to allow entry of the labeling reagents.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei will exhibit bright fluorescence.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

Nrf2 Activation Analysis (Western Blot)

Western blotting is used to detect the levels of specific proteins in a sample, in this case, the nuclear translocation of Nrf2.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol Outline:

    • Treat cells with 15-keto-ETE for various time points.

    • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.

    • Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Normalize the Nrf2 signal to a loading control (e.g., Lamin B1 for the nuclear fraction) to quantify the relative protein levels.

Conclusion

The metabolic conversion of 15-HETE to 15-keto-ETE represents a significant switch in biological function. While 15-HETE primarily engages in pro-survival and anti-apoptotic signaling, 15-keto-ETE, through its electrophilic nature, acts as an anti-inflammatory and anti-proliferative agent. This clear divergence in their mechanisms of action underscores the importance of understanding the complete metabolic cascade of lipid mediators in the context of disease pathology and drug development. Further research focusing on direct quantitative comparisons and the elucidation of the potential roles of downstream metabolites like this compound will provide a more complete picture of this important signaling axis.

References

The Enzymatic Product of 15-Hydroxyprostaglandin Dehydrogenase Acting on 15(S)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic product, 15-oxo-eicosatetraenoic acid (15-oxo-ETE), with its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). The conversion is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins (B1171923) and other bioactive lipids.[1][2][3][4] While the term "15-keto-ETE-CoA synthase" is not commonly used, the formation of 15-oxo-ETE and its subsequent activation to 15-oxo-ETE-CoA represents a critical metabolic pathway. This guide will objectively compare the biological activities of these molecules, supported by experimental data, and provide detailed protocols for their study.

Executive Summary

The oxidation of 15(S)-HETE to 15-oxo-ETE by 15-PGDH results in a significant shift in biological activity. While 15(S)-HETE often exhibits pro-angiogenic and pro-inflammatory properties, its oxidized metabolite, 15-oxo-ETE, demonstrates anti-proliferative and anti-inflammatory effects.[5][6][7][8] This conversion highlights 15-PGDH as a critical regulator of inflammatory signaling pathways. 15-oxo-ETE contains an α,β-unsaturated ketone, rendering it an electrophilic species that can modulate cellular signaling through covalent adduction to proteins.[5][9] The subsequent formation of 15-oxo-ETE-CoA suggests its entry into fatty acid metabolism or other acyl-CoA dependent pathways.[10]

Data Presentation: Quantitative Comparison of Substrate and Product

The following table summarizes the key differences in the biological activities of 15(S)-HETE and its enzymatic product, 15-oxo-ETE.

Feature15(S)-HETE15-oxo-ETEReferences
Primary Biological Role Pro-angiogenic, pro-inflammatoryAnti-proliferative, anti-inflammatory[5][8]
Effect on Endothelial Cell Proliferation StimulatesInhibits[6][7][8]
Effect on Angiogenesis PromotesInhibits[8]
Inflammatory Signaling Can be pro-inflammatoryActivates anti-inflammatory Nrf2 signaling, inhibits pro-inflammatory NF-κB signaling[5]
Chemical Reactivity Hydroxylated fatty acidElectrophilic α,β-unsaturated ketone[5][9]
Mechanism of Action Receptor-mediated signalingCovalent modification of proteins (Michael adduction), receptor-mediated signaling[5]

Signaling Pathway

The enzymatic conversion of 15(S)-HETE to 15-oxo-ETE by 15-PGDH and the subsequent downstream signaling effects are depicted in the following diagram.

G cluster_0 Enzymatic Conversion cluster_1 Downstream Signaling of 15-oxo-ETE 15(S)-HETE 15(S)-HETE 15-PGDH 15-PGDH 15(S)-HETE->15-PGDH Substrate 15-oxo-ETE 15-oxo-ETE 15-PGDH->15-oxo-ETE Product Nrf2_activation Activation of Nrf2 (Anti-inflammatory) 15-oxo-ETE->Nrf2_activation NFkB_inhibition Inhibition of NF-κB (Anti-inflammatory) 15-oxo-ETE->NFkB_inhibition Cell_proliferation_inhibition Inhibition of Cell Proliferation 15-oxo-ETE->Cell_proliferation_inhibition CoA_activation Acyl-CoA Synthetase 15-oxo-ETE->CoA_activation Substrate 15-oxo-ETE-CoA 15-oxo-ETE-CoA CoA_activation->15-oxo-ETE-CoA Product G Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Treatment Treatment with 15-oxo-ETE or Vehicle Control Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis RNA_Extraction RNA Extraction Treatment->RNA_Extraction LCMS_Analysis LC-MS Analysis of Cellular Metabolites (e.g., 15-oxo-ETE-GSH adducts) Treatment->LCMS_Analysis Western_Blot Western Blot for Signaling Proteins (e.g., Nrf2, p-NF-κB) Cell_Lysis->Western_Blot qPCR RT-qPCR for Gene Expression (e.g., HO-1, NQO1) RNA_Extraction->qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis LCMS_Analysis->Data_Analysis

References

A Head-to-Head Comparison of Analytical Methods for 15-keto-Eicosatetraenoic Acid-CoA (15-keto-ETE-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of lipid mediators is a critical aspect of understanding inflammatory processes and developing novel therapeutics. 15-keto-Eicosatetraenoic acid (15-keto-ETE), and its activated coenzyme A (CoA) thioester, 15-keto-ETE-CoA, are emerging as important players in signaling pathways that modulate inflammation. Accurate and robust analytical methods are paramount for elucidating their roles in health and disease. This guide provides a head-to-head comparison of analytical methodologies for this compound, with a primary focus on the most definitive and widely applied technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound and its Significance

15-keto-ETE is a metabolite of arachidonic acid, formed via the action of cyclooxygenase-2 (COX-2) or 15-lipoxygenase (15-LO) to produce 15-hydroxyeicosatetraenoic acid (15-HETE), which is subsequently oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This molecule contains an electrophilic α,β-unsaturated ketone, enabling it to act as a signaling molecule by forming covalent adducts with proteins.[1] Recent studies have shown that 15-oxo-ETE can be further metabolized to its CoA thioester, 15-oxo-ETE-CoA, which has been detected in human platelets. The formation of the CoA derivative suggests its potential involvement in fatty acid metabolism and as a substrate for acyltransferases.

Analytical Methodologies: A Comparative Overview

While the direct analysis of this compound is a specialized application, the principles of its detection are rooted in established methods for eicosanoids and acyl-CoAs. The primary challenge lies in the molecule's low endogenous concentrations and potential instability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the most sensitive and specific method for the quantification of 15-keto-ETE and its CoA derivative. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Data Presentation: Performance Characteristics of LC-MS/MS for Related Analytes

Direct quantitative performance data for this compound is not widely published. However, data for the precursor, 15-oxo-ETE, and other eicosanoids provide a strong indication of the expected performance.

ParameterLC-MS/MS Performance for EicosanoidsReference
Limit of Detection (LOD) fg to pg range on column[2]
Limit of Quantification (LOQ) Low ng/mL to pg/mL in biological matrices[3]
Linearity Wide dynamic range, typically over several orders of magnitude[3]
Precision (%CV) Intra- and inter-day precision typically <15%[3]
Accuracy (% Recovery) Generally within 85-115%[3]

Experimental Protocol: A Typical LC-MS/MS Workflow for this compound Analysis

The following protocol is a representative workflow based on methods for related compounds.

  • Sample Preparation (Human Platelets):

    • Platelet isolation from whole blood by centrifugation.

    • Washing of the platelet pellet with a suitable buffer.

    • Cell lysis using sonication or chemical methods in a cold, antioxidant-containing buffer to minimize degradation.

    • Protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifugation to pellet precipitated proteins.

    • The supernatant containing the analytes is collected.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • The supernatant is diluted and acidified.

    • The sample is loaded onto a C18 SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • The analytes are eluted with an organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase.

  • Liquid Chromatography (LC) Separation:

    • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 100 x 2.1 mm) is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile/methanol, both containing a small amount of an acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoids and acyl-CoAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

    • MRM Transitions: Specific precursor/product ion pairs for this compound would need to be determined by infusion of a pure standard. For 15-oxo-ETE, the deprotonated molecule [M-H]⁻ would be the precursor ion.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., d4-15-keto-ETE-CoA) is crucial for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS): A Potential Alternative

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, derivatization is mandatory to increase volatility.

  • Advantages: High chromatographic resolution, extensive spectral libraries for identification.

  • Disadvantages: Requires derivatization, which can be time-consuming and introduce variability. The high molecular weight and thermal lability of the CoA moiety make it challenging for GC-MS analysis. This method is generally less suitable for intact acyl-CoAs.

Enzyme-Linked Immunosorbent Assay (ELISA): For High-Throughput Screening

ELISA is a high-throughput immunoassay that can be used for the quantification of specific analytes.

  • Advantages: High throughput, relatively low cost per sample, no need for extensive sample cleanup or complex instrumentation.

  • Disadvantages: Dependent on the availability of a specific and high-affinity antibody for this compound, which may not be commercially available. Cross-reactivity with structurally similar molecules can be a concern, leading to less specificity compared to MS-based methods.

Mandatory Visualizations

G Experimental Workflow for LC-MS/MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Platelets) Lysis Cell Lysis & Protein Precipitation Biological_Sample->Lysis SPE Solid-Phase Extraction Lysis->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A typical experimental workflow for the analysis of this compound using LC-MS/MS.

G Signaling Pathway of 15-keto-ETE Formation and Action cluster_formation Formation of 15-keto-ETE cluster_action Signaling Action AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX15 15-LOX AA->LOX15 HETE15 15-HETE COX2->HETE15 LOX15->HETE15 PGDH15 15-PGDH HETE15->PGDH15 KETO15 15-keto-ETE PGDH15->KETO15 Nrf2 Nrf2 Activation KETO15->Nrf2 NFkB NF-κB Inhibition KETO15->NFkB Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory

Caption: The metabolic pathway leading to the formation of 15-keto-ETE and its subsequent signaling actions.

Conclusion and Recommendations

For researchers aiming to quantify this compound in biological samples, LC-MS/MS is the recommended method due to its unparalleled sensitivity, specificity, and ability to provide structural confirmation. The development of a robust LC-MS/MS assay will require a specific internal standard for this compound to ensure accurate quantification. While GC-MS and ELISA may be considered for related compounds, their direct application to this compound is currently not well-established and would require significant method development and validation. The choice of analytical method will ultimately depend on the specific research question, the required level of sensitivity and specificity, and the available instrumentation and resources.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of lipid signaling is complex, with subtle structural modifications to fatty acid metabolites leading to profoundly different cellular responses. This guide provides a comparative overview of the signaling pathways activated by 15-ketoeicosatetraenoic acid (15-keto-ETE) and its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), alongside other related eicosanoids. This analysis is supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and therapeutic development.

Introduction to 15-keto-ETE and its Precursors

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA)[1]. They are critical regulators of physiological and pathological processes, including inflammation, immune responses, and cell growth[1]. 15-HETE is a major metabolite of arachidonic acid, produced by the action of 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2)[2][3]. It can be further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-ETE (also known as 15-oxo-ETE)[2][4].

While 15-HETE has been studied for its diverse roles in cellular signaling, the actions of its oxidized metabolite, 15-keto-ETE, are also of significant interest. 15-keto-ETE possesses an α,β-unsaturated ketone, a chemically reactive structure that confers electrophilic properties, allowing it to interact with cellular targets through distinct mechanisms compared to its precursor[2].

Comparative Signaling Mechanisms

The signaling actions of 15-HETE and 15-keto-ETE diverge significantly, primarily due to their different molecular targets. 15-HETE predominantly interacts with specific cell surface and nuclear receptors, while 15-keto-ETE's electrophilicity allows it to modulate protein function through covalent adduction.

15-HETE Signaling:

  • Peroxisome Proliferator-Activated Receptors (PPARs): 15-HETE is a known agonist for PPARs, particularly PPARβ/δ and, to a lesser extent, PPARγ and PPARα[5][6]. This interaction allows 15-HETE to modulate the expression of genes involved in lipid metabolism and inflammation[5][7]. Both 15(S)-HETE and 15(R)-HETE enantiomers are potent activators of PPARβ/δ[5][6]. In prostate carcinoma cells, 15(S)-HETE activates PPARγ, leading to inhibition of cell proliferation[8][9].

  • G Protein-Coupled Receptors (GPCRs): 15(S)-HETE and its hydroperoxy precursor, 15(S)-HpETE, can bind to and activate the leukotriene B4 receptor 2 (BLT2)[3].

  • MAPK Pathway: In the context of hypoxia-induced pulmonary arterial remodeling, 15-HETE has been shown to mediate adventitial fibrosis through the p38 MAPK-dependent TGF-β1/Smad2/3 pathway[10].

  • Phosphoinositide Signaling: 15-HETE can be incorporated into membrane phospholipids, particularly phosphatidylinositol[11][12][13]. Upon cell stimulation, this modified phospholipid can be hydrolyzed to release 15-HETE-containing diacylglycerol, an altered second messenger[11].

  • iNOS Pathway: In pulmonary artery smooth muscle cells, 15-HETE protects against apoptosis by upregulating the expression of inducible nitric oxide synthase (iNOS)[14].

15-keto-ETE Signaling:

  • Electrophilic Signaling: The defining feature of 15-keto-ETE is its α,β-unsaturated carbonyl group, which makes it an electrophilic fatty acid[2]. This allows it to form Michael addition adducts with nucleophilic cysteine residues on key signaling proteins[2].

  • Nrf2 Activation: 15-keto-ETE activates the Nrf2-regulated antioxidant response element (ARE), upregulating antioxidant genes[2].

  • NF-κB Inhibition: It inhibits the pro-inflammatory NF-κB signaling pathway by targeting IKKβ[2].

  • Anti-proliferative Effects: 15-keto-ETE has been shown to inhibit the proliferation of various cell types, including human umbilical vein endothelial cells and several cancer cell lines[2][3].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the signaling effects of 15-HETE and 15-keto-ETE.

Table 1: Receptor Activation and Proliferation Inhibition

Lipid MediatorTargetCell TypeEffectIC50 / Effective ConcentrationCitation
15(S)-HETE PPARγPC3 Prostate CarcinomaProliferation Inhibition~30 µM[9]
15-keto-ETE ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Growth InhibitionIC50 of 2.1 µM (for related 11-oxo-ETE)[2]
15-keto-ETE ProliferationLoVo Human Colorectal CancerProliferation Inhibition2-10 µM[3]
15-keto-ETE NF-κBHEK293TSuppression of TNFα-induced luciferase expression1 µM (reduced activity by 80%)[2]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the distinct signaling pathways of 15-HETE and 15-keto-ETE.

G Figure 1: 15-HETE Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 15-HETE BLT2 BLT2 Receptor (GPCR) HETE->BLT2 Binds PIP2 Phosphatidylinositol HETE->PIP2 Incorporates into p38 p38 MAPK HETE->p38 Activates iNOS iNOS HETE->iNOS Upregulates PPAR PPARβ/δ, PPARγ HETE->PPAR Binds HETE_DAG 15-HETE-DAG PIP2->HETE_DAG Hydrolyzes to TGFb TGF-β1 p38->TGFb Activates Smad Smad2/3 TGFb->Smad Activates GeneExp Gene Expression (Lipid Metabolism, Anti-proliferation) Smad->GeneExp Fibrosis iNOS->GeneExp Anti-apoptosis PPAR->GeneExp Modulates

Figure 1: 15-HETE Signaling Pathways

G Figure 2: 15-keto-ETE Electrophilic Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KetoETE 15-keto-ETE (Electrophile) IKKb IKKβ KetoETE->IKKb Inhibits via Michael Adduction Keap1 Keap1 KetoETE->Keap1 Modifies Cysteines via Michael Adduction NFkB_complex IκB-NF-κB IKKb->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Nrf2_complex Keap1-Nrf2 Keap1->Nrf2_complex Sequesters Nrf2 Nrf2 Nrf2 Nrf2_complex->Nrf2 Releases Inflammatory_genes Pro-inflammatory Gene Expression NFkB->Inflammatory_genes Activates Antioxidant_genes Antioxidant Response Element (ARE) Genes Nrf2->Antioxidant_genes Activates

Figure 2: 15-keto-ETE Electrophilic Signaling

Detailed Experimental Protocols

1. PPARγ Activation Assay (Luciferase Reporter Assay)

  • Objective: To determine if a test lipid (e.g., 15S-HETE) can activate PPARγ-dependent gene transcription.

  • Cell Line: PC3 prostate carcinoma cells.

  • Protocol:

    • Transfection: Co-transfect PC3 cells with a PPARγ expression vector and a luciferase reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a minimal promoter (e.g., (PPRE)3-tk-luciferase). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

    • Treatment: After 24 hours, treat the transfected cells with various concentrations of the test lipid (e.g., 15S-HETE at 1-30 µM) or a known PPARγ agonist (e.g., BRL 49653) for an additional 24 hours.

    • Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity to normalize the luciferase readings.

    • Analysis: Calculate the fold induction of luciferase activity relative to vehicle-treated control cells.

2. NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Objective: To assess the inhibitory effect of a test lipid (e.g., 15-keto-ETE) on NF-κB signaling.

  • Cell Line: HEK293T cells stably expressing an NF-κB-driven firefly luciferase reporter.

  • Protocol:

    • Pre-treatment: Pre-treat cells with a glutathione (B108866) S-transferase inhibitor like ethacrynic acid to prevent conjugation and inactivation of the electrophilic lipid.

    • Treatment: Treat cells with increasing concentrations of 15-keto-ETE (e.g., 100 nM to 1 µM).

    • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor α (TNFα).

    • Lysis and Assay: After an appropriate incubation period, lyse the cells and measure firefly luciferase activity.

    • Analysis: Compare the luciferase activity in 15-keto-ETE-treated cells to the TNFα-only control to determine the percentage of inhibition[2].

3. Western Blot for MAPK (p38) Activation

  • Objective: To measure the phosphorylation (activation) of p38 MAPK in response to lipid treatment.

  • Cell Line: Pulmonary artery fibroblasts.

  • Protocol:

    • Cell Culture and Treatment: Culture cells to near confluence. Treat cells with the test lipid (e.g., 15-HETE) for various time points.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

    • Analysis: Quantify the band intensities using densitometry and express the results as the ratio of p-p38 to total p38.

Conclusion

The signaling pathways of 15-keto-ETE and its precursor, 15-HETE, are distinct and highlight the functional diversification that occurs through lipid metabolism. 15-HETE acts primarily as a ligand for nuclear and G protein-coupled receptors, influencing gene expression and classical second messenger pathways. In contrast, 15-keto-ETE's electrophilic nature enables it to directly modify and regulate the function of key inflammatory and antioxidant proteins, such as IKKβ and Keap1. Understanding these differential mechanisms is crucial for the development of targeted therapeutics that can selectively modulate these pathways in inflammatory diseases and cancer.

References

Unveiling the Role of 15-Keto-ETE in Atherosclerosis: A Comparative Guide to an Alternative Metabolic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the emerging role of 15-keto-eicosatetraenoic acid (15-keto-ETE), a metabolite of the 15-lipoxygenase (15-LOX) pathway, in an atherosclerotic disease model against the therapeutic potential of a ketogenic diet and its primary ketone body, beta-hydroxybutyrate (BHB).

Performance Comparison: 15-Keto-ETE vs. Beta-Hydroxybutyrate in Atherosclerosis

The following tables summarize the comparative effects of the 15-LOX pathway metabolite, 15-HETE (as a proxy for 15-keto-ETE), and beta-hydroxybutyrate (BHB) on key aspects of atherosclerosis, based on available experimental data.

Table 1: Effects on Atherosclerotic Plaque Formation

Feature15-HETE (15-LOX Pathway)Beta-Hydroxybutyrate (Ketogenic Diet)
Plaque Size Increased in animal models.[1][2][3]Reduced in ApoE-/- mice.[4][5]
Lipid Accumulation Promotes foam cell formation.[1][6]Decreases lipid accumulation in plaques.[4]
Inflammatory Cell Infiltration Acts as a chemoattractant for monocytes.[7]Reduces macrophage infiltration in plaques.[8]
Plaque Stability May contribute to plaque instability.May promote plaque stability by reducing inflammation.[9][10]

Table 2: Effects on Macrophage Function and Inflammation in Atherosclerosis

Feature15-HETE (15-LOX Pathway)Beta-Hydroxybutyrate (Ketogenic Diet)
Macrophage Polarization Promotes a pro-inflammatory M1 phenotype.[11]Can reduce the proportion of pro-inflammatory M1 macrophages.[8]
Inflammasome Activation Can activate inflammatory pathways.[7]Inhibits NLRP3 inflammasome activation.[4][8]
Cholesterol Efflux Can be impaired.Promotes cholesterol efflux from macrophages.[4][8]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Expression can be increased.[12]Can reduce the levels of pro-inflammatory cytokines.[13]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

cluster_15LOX 15-Lipoxygenase Pathway in Atherosclerosis AA Arachidonic Acid LOX15 15-Lipoxygenase AA->LOX15 HETE15 15-HETE LOX15->HETE15 PGDH NAD+-dependent PGDH HETE15->PGDH KetoETE15 15-keto-ETE PGDH->KetoETE15 Macrophage Macrophage KetoETE15->Macrophage Pro-inflammatory effects Adhesion Monocyte Adhesion KetoETE15->Adhesion FoamCell Foam Cell Macrophage->FoamCell Cytokines Pro-inflammatory Cytokines Macrophage->Cytokines

Caption: 15-Lipoxygenase Pathway in Atherosclerosis.

cluster_Keto Ketogenic Diet/BHB in Atherosclerosis KetoDiet Ketogenic Diet Liver Liver KetoDiet->Liver BHB Beta-Hydroxybutyrate (BHB) Liver->BHB Macrophage_Keto Macrophage BHB->Macrophage_Keto NLRP3 NLRP3 Inflammasome Macrophage_Keto->NLRP3 Inhibition CholesterolEfflux Cholesterol Efflux Macrophage_Keto->CholesterolEfflux Promotion AntiInflammatory Anti-inflammatory Effects NLRP3->AntiInflammatory

Caption: Ketogenic Diet/BHB in Atherosclerosis.

cluster_Workflow Experimental Workflow: Atherosclerosis Mouse Model Start Start: ApoE-/- Mice Diet High-Fat Diet (12-16 weeks) Start->Diet Treatment Treatment Groups: 1. Vehicle Control 2. 15-keto-ETE (or precursor) 3. Beta-Hydroxybutyrate Diet->Treatment Sacrifice Euthanasia and Tissue Collection Treatment->Sacrifice Aorta Aorta Dissection Sacrifice->Aorta Serum Serum Collection Sacrifice->Serum Macrophage Peritoneal Macrophage Isolation Sacrifice->Macrophage Lesion Atherosclerotic Lesion Quantification (Oil Red O Staining) Aorta->Lesion Cytokine Cytokine Analysis (ELISA) Serum->Cytokine FoamCellAssay Foam Cell Formation Assay Macrophage->FoamCellAssay

Caption: Experimental Workflow: Atherosclerosis Mouse Model.

Detailed Experimental Protocols

1. Induction of Atherosclerosis in ApoE-/- Mice

  • Animal Model: Male ApoE-deficient (ApoE-/-) mice, 6-8 weeks old, are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[14][15][16][17][18]

  • Diet: To accelerate atherosclerosis, mice are fed a high-fat "Western-type" diet containing 21% fat and 0.15-0.2% cholesterol for a period of 12-16 weeks.[14][19]

  • Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Treatment Administration:

    • 15-keto-ETE (or its precursor 15-HETE): Administration can be performed via intraperitoneal injection or osmotic mini-pumps, with the dosage determined by preliminary dose-response studies.

    • Beta-Hydroxybutyrate (BHB): BHB can be administered orally in the drinking water or via intraperitoneal injection. A typical dose for in vivo studies in mice is around 250-500 mg/kg body weight.[4]

2. Quantification of Atherosclerotic Lesions

  • Tissue Collection: After the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The entire aorta, from the heart to the iliac bifurcation, is dissected.[20][21][22]

  • En Face Staining with Oil Red O:

    • The dissected aorta is opened longitudinally, pinned flat on a black wax surface, and fixed again in 4% paraformaldehyde.[20][23]

    • The tissue is rinsed with distilled water and then with 60% isopropanol (B130326).

    • The aorta is stained with a freshly prepared and filtered 0.5% Oil Red O solution in 60% isopropanol for 25-30 minutes.[23]

    • The tissue is destained in 60% isopropanol until the non-lesioned areas are white.

    • The aorta is washed with distilled water and imaged using a dissecting microscope equipped with a camera.[20]

  • Image Analysis: The total aortic surface area and the Oil Red O-positive (lesion) area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.[20][23][24]

3. Measurement of Inflammatory Cytokines in Serum

  • Serum Collection: Blood is collected via cardiac puncture at the time of euthanasia. The blood is allowed to clot at room temperature and then centrifuged to separate the serum.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Commercially available ELISA kits for specific mouse cytokines (e.g., TNF-α, IL-6, IL-1β) are used.[25][26][27][28]

    • The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.

    • After blocking non-specific binding sites, serum samples and standards are added to the wells.

    • A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • A substrate solution is added, and the resulting color change is measured using a microplate reader.

    • The concentration of the cytokine in the serum is determined by comparing the sample absorbance to a standard curve.[27]

This guide provides a foundational understanding of the contrasting roles of the 15-LOX pathway and a ketogenic state in the context of atherosclerosis. The provided experimental protocols offer a starting point for researchers aiming to validate these findings and explore novel therapeutic avenues targeting metabolic and inflammatory pathways in cardiovascular disease.

References

Independent Replication of Findings on 15-keto-Eicosatetraenoic Acid (15-keto-ETE)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the independently replicated findings concerning 15-keto-eicosatetraenoic acid (15-keto-ETE), also referred to as 15-oxo-eicosatetraenoic acid (15-oxo-ETE). While the direct CoA-thioester, 15-keto-ETE-CoA, is not extensively characterized in publicly available literature, the biological activity and synthesis of its precursor, 15-keto-ETE, have been investigated by multiple research groups. This document synthesizes the current understanding of 15-keto-ETE, focusing on its biosynthesis, signaling pathways, and cellular effects, thereby providing a foundation for further research into its potential therapeutic applications.

Data Presentation

The following table summarizes the key findings on 15-keto-ETE from various studies, highlighting the consistent observations across different research.

FindingKey Experimental ObservationsSupporting Studies
Biosynthesis of 15-keto-ETE Arachidonic acid is metabolized by 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2) to form 15-hydroxyeicosatetraenoic acid (15-HETE).[1][2][3] Subsequently, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes 15-HETE to produce 15-keto-ETE.[1][2][3]--INVALID-LINK--, --INVALID-LINK--
Activation of Nrf2 Signaling 15-keto-ETE, being an electrophilic compound due to its α,β-unsaturated ketone structure, activates the Nrf2-regulated antioxidant response.[1] This is a common mechanism for electrophilic species to induce cytoprotective gene expression.--INVALID-LINK--
Inhibition of NF-κB Signaling 15-keto-ETE has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1] The mechanism of inhibition involves the direct inhibition of IKKβ, a key kinase in the NF-κB cascade.[1]--INVALID-LINK--
Anti-proliferative Effects Treatment of human vascular endothelial cells with 15-keto-ETE resulted in the inhibition of cell proliferation.[2][3] This suggests a potential anti-angiogenic role for this lipid mediator.--INVALID-LINK--
Activation of PPARγ At micromolar concentrations, 15-oxo-ETE has been shown to activate peroxisome proliferator-activated receptor γ (PPARγ).[4]--INVALID-LINK--

Experimental Protocols

General Method for 15-keto-ETE Biosynthesis and Analysis

The biosynthesis of 15-keto-ETE is typically studied in cell culture systems that express the necessary enzymes. A general workflow is as follows:

  • Cell Culture: Human monocytes or mouse RAW macrophages stably expressing human 15-LO-1 are commonly used.[2][3]

  • Stimulation: Cells are treated with arachidonic acid or a calcium ionophore to stimulate the release of endogenous arachidonic acid.[2][3]

  • Inhibition Studies: To confirm the enzymatic pathway, cells can be pre-treated with specific inhibitors. For example, a 15-LO-1 inhibitor can be used to block the initial step, and a 15-PGDH inhibitor can be used to block the conversion of 15-HETE to 15-keto-ETE.[3]

  • Lipid Extraction: After incubation, the cell culture medium and cell lysates are collected, and lipids are extracted using organic solvents.

  • LC-MS/MS Analysis: The extracted lipids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 15-HETE and 15-keto-ETE.[2]

Endothelial Cell Proliferation Assay

To assess the anti-proliferative effects of 15-keto-ETE, the following experimental setup is often employed:

  • Cell Culture: Human vascular vein endothelial cells are cultured in appropriate growth media.

  • Treatment: Cells are treated with varying concentrations of 15-keto-ETE.

  • Proliferation Measurement: Cell proliferation is measured using standard assays such as BrdU incorporation or by monitoring DNA synthesis.[2][3]

Mandatory Visualization

Biosynthesis of 15-keto-ETE

Biosynthesis of 15-keto-ETE AA Arachidonic Acid HETE 15-HETE LOX 15-LOX / COX-2 AA->LOX KetoETE 15-keto-ETE PGDH 15-PGDH HETE->PGDH LOX->HETE PGDH->KetoETE

Caption: Biosynthesis pathway of 15-keto-ETE from arachidonic acid.

Signaling Pathways of 15-keto-ETE

Signaling Pathways of 15-keto-ETE cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway KetoETE 15-keto-ETE IKK IKKβ KetoETE->IKK inhibition Keap1 Keap1 KetoETE->Keap1 inhibition NFKB NF-κB IKK->NFKB Inflammation Pro-inflammatory Gene Expression NFKB->Inflammation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE

Caption: Modulation of NF-κB and Nrf2 signaling pathways by 15-keto-ETE.

References

Safety Operating Guide

Personal protective equipment for handling 15-keto-ETE-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 15-keto-ETE-CoA

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.[1][2][3][4][5] The recommended PPE is detailed below.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses with side shields or goggles are required to protect against splashes or aerosols.[2][5][6]
Hand Protection Chemical-resistant gloves, such as nitrile or latex, are mandatory to prevent skin contact.[4][5] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat or other protective clothing must be worn to prevent contamination of personal clothing.[1][3][4] For procedures with a high risk of splashing, a liquid-resistant apron may be necessary.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or particulates.[1]
Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Long-term storage at -20°C is often recommended for lipid-based compounds to maintain stability.

Handling:

  • Allow the container to reach room temperature before opening to prevent condensation.

  • Minimize the generation of dust or aerosols.

  • Use calibrated equipment for transfers to ensure accuracy and minimize waste.

  • Wash hands thoroughly after handling.[8]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[9]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place the absorbed or collected material into a sealed container for disposal.[9]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.

  • For small quantities, absorption onto an inert material and disposal as solid waste may be appropriate.[9] Larger quantities should be collected by a licensed waste disposal service.[9] Do not dispose of down the drain.

Experimental Protocols and Workflows

General Experimental Workflow for Lipid Analysis

The analysis of this compound typically follows a multi-step lipidomics workflow.[10][11][12] This process involves extraction from a biological matrix, followed by separation and detection, often using mass spectrometry-based techniques.[13]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection Sample Collection (e.g., cells, tissue) LipidExtraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) SampleCollection->LipidExtraction Chromatography Chromatographic Separation (e.g., LC-MS/MS) LipidExtraction->Chromatography MassSpectrometry Mass Spectrometry (Detection and Quantification) Chromatography->MassSpectrometry DataProcessing Data Processing and Lipid Identification MassSpectrometry->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis BiologicalInterpretation BiologicalInterpretation StatisticalAnalysis->BiologicalInterpretation Biological Interpretation G cluster_synthesis Synthesis Pathway cluster_signaling Signaling Effects ArachidonicAcid Arachidonic Acid LOX_COX 15-LOX / COX-2 HETE_15 15(S)-HETE LOX_COX->HETE_15 PGDH_15 15-PGDH HETE_15->PGDH_15 Pro_inflammatory Pro-inflammatory Signaling (e.g., NF-κB modulation) HETE_15->Pro_inflammatory OxoETE_15 15-oxoETE PGDH_15->OxoETE_15 Anti_inflammatory Anti-inflammatory Signaling (e.g., Nrf2 activation) OxoETE_15->Anti_inflammatory OxoETE_15->Pro_inflammatory

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.